Prostaglandin I2 sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H31NaO5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-oct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-2-hydroxypentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-5-6-7-10-15-16-12-14(25-19(16)13-18(15)22)9-8-11-17(21)20(23)24;/h7,9-10,15-19,21-22H,2-6,8,11-13H2,1H3,(H,23,24);/q;+1/p-1/b10-7+,14-9-;/t15-,16-,17?,18-,19+;/m1./s1 |
InChI Key |
YDNZLRWCHLTRND-ZYLPVQBDSA-M |
Isomeric SMILES |
CCCCCC/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCC(C(=O)[O-])O)/O2)O.[Na+] |
Canonical SMILES |
CCCCCCC=CC1C(CC2C1CC(=CCCC(C(=O)[O-])O)O2)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Epoprostenol Sodium Salt: A Comprehensive Technical Guide on its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoprostenol (B1671539) sodium salt, a synthetic form of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] This technical guide provides an in-depth overview of the biological functions of epoprostenol, focusing on its molecular mechanism of action, intricate signaling pathways, and profound physiological effects. The document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols for key assays and a quantitative summary of its biological activities.
Introduction
Epoprostenol, the sodium salt of a naturally occurring prostaglandin, plays a crucial role in vascular homeostasis.[1] Its primary therapeutic application is in the management of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries. Epoprostenol's potent vasodilatory and anti-platelet effects help to alleviate the symptoms and progression of this disease.[1] This guide delves into the fundamental biology of epoprostenol, providing a detailed exploration of its function from the molecular to the physiological level.
Molecular Mechanism of Action
Epoprostenol exerts its biological effects primarily through binding to and activating the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1] This interaction initiates a cascade of intracellular events that ultimately lead to its physiological effects.
Receptor Binding and Activation
The binding of epoprostenol to the IP receptor is a high-affinity interaction that triggers a conformational change in the receptor. This conformational change facilitates the coupling and activation of the heterotrimeric G-protein, Gs.
Downstream Signaling Cascade
Upon activation, the α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the central event in epoprostenol's signaling pathway. cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the observed physiological responses.[1]
Signaling Pathway Diagram
The following diagram illustrates the core signaling pathway of epoprostenol.
Caption: Epoprostenol Signaling Pathway.
Quantitative Data
The biological activity of epoprostenol has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of Epoprostenol
| Ligand | Receptor | Cell/Tissue Type | Kd (nM) | Reference |
| [3H]-Epoprostenol | Prostacyclin (IP) Receptor | Human Platelets | 16 (High affinity), 382 (Low affinity) | [2][3] |
Table 2: Hemodynamic Effects of Epoprostenol in Pulmonary Arterial Hypertension (PAH)
| Parameter | Baseline (Mean ± SD) | Post-Epoprostenol (Mean ± SD) | % Change | Reference |
| Mean Pulmonary Artery Pressure (mPAP) | 61 ± 13 mmHg | 53 ± 13 mmHg | -13% | [1] |
| Pulmonary Vascular Resistance (PVR) | Not specified | Not specified | -32% to -53% (long-term) | [1] |
| Cardiac Index (CI) | Not specified | Not specified | Increased | [1] |
Note: The reported values can vary depending on the specific study population, dosage, and duration of treatment.
Table 3: Inhibition of Platelet Aggregation by Epoprostenol
| Agonist | Concentration | Epoprostenol Concentration Range | Effect | Reference |
| ADP | 10 µM | 0.5 - 8 nM | Dose-dependent inhibition | [4] |
| Collagen | 1 µg/mL | 0.5 - 8 nM | Dose-dependent inhibition | [4] |
| Thrombin | 0.1 U/mL | 0.5 - 8 nM | Dose-dependent inhibition | [4] |
| Arachidonic Acid | 400 µM | 0.5 - 8 nM | Dose-dependent inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of epoprostenol.
Radioligand Binding Assay for Prostacyclin (IP) Receptor
This assay is used to determine the binding affinity of epoprostenol to its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of epoprostenol for the IP receptor.
Materials:
-
Membrane preparations from cells expressing the IP receptor (e.g., human platelets or recombinant cell lines).
-
Radiolabeled epoprostenol (e.g., [3H]-epoprostenol).
-
Unlabeled epoprostenol.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of radiolabeled epoprostenol to the tubes.
-
For non-specific binding determination, add a high concentration of unlabeled epoprostenol to a parallel set of tubes.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of radiolabeled epoprostenol and analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
Caption: Radioligand Binding Assay Workflow.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of epoprostenol to stimulate cAMP production.
Objective: To determine the potency (EC50) of epoprostenol in activating adenylyl cyclase.
Materials:
-
Intact cells expressing the IP receptor.
-
Epoprostenol.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Protocol:
-
Cell Culture: Culture cells in appropriate plates until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add increasing concentrations of epoprostenol to the cells and incubate for a defined time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the epoprostenol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the inhibitory effect of epoprostenol on platelet aggregation.
Objective: To determine the inhibitory concentration (IC50) of epoprostenol on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Epoprostenol.
-
Aggregometer.
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Assay:
-
Pre-incubate PRP with various concentrations of epoprostenol for a short period (e.g., 1-2 minutes) at 37°C with stirring.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of epoprostenol.
-
Calculate the percentage of inhibition relative to the control (agonist alone).
-
Plot the percentage of inhibition against the log of the epoprostenol concentration and fit the data to determine the IC50 value.
-
Caption: Platelet Aggregation Assay Workflow.
Physiological Functions and Clinical Relevance
The biological activities of epoprostenol translate into significant physiological effects, making it a valuable therapeutic agent.
Vasodilation
Epoprostenol is a potent vasodilator, acting on both systemic and pulmonary vascular beds.[1] In the context of PAH, its primary benefit stems from the relaxation of pulmonary arterial smooth muscle, which leads to a decrease in pulmonary vascular resistance and, consequently, a reduction in the workload of the right ventricle.[5]
Inhibition of Platelet Aggregation
Epoprostenol is a powerful inhibitor of platelet activation and aggregation.[1] By increasing intra-platelet cAMP levels, it prevents the conformational changes and degranulation that are characteristic of platelet activation. This anti-thrombotic property is particularly beneficial in PAH, where in-situ thrombosis can contribute to the pathology.
Other Potential Effects
Beyond its primary vasodilatory and anti-platelet actions, research suggests that epoprostenol may have other beneficial effects, including anti-inflammatory, anti-proliferative, and cytoprotective properties. These effects are thought to be mediated, at least in part, by the elevation of cAMP.
Conclusion
Epoprostenol sodium salt is a cornerstone in the management of severe pulmonary arterial hypertension. Its well-defined mechanism of action, centered on the activation of the prostacyclin receptor and the subsequent elevation of intracellular cAMP, provides a clear rationale for its therapeutic use. This technical guide has provided a comprehensive overview of its biological function, from the molecular signaling pathways to its profound physiological effects. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this critical area of cardiovascular pharmacology.
References
- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-elevating agents and adenylyl cyclase overexpression promote an antifibrotic phenotype in pulmonary fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
An In-depth Technical Guide to the Prostacyclin Sodium Salt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prostacyclin sodium salt signaling pathway, a critical regulator of vascular homeostasis. Prostacyclin (PGI2), a member of the eicosanoid family of lipid molecules, exerts its effects primarily through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] This pathway is a key therapeutic target for conditions such as pulmonary arterial hypertension, and understanding its intricacies is vital for the development of novel therapeutics.[3][4]
Core Signaling Pathway
Prostacyclin, upon binding to the IP receptor, predominantly activates the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[5][6] This activation stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8][9] PKA, a serine/threonine kinase, then phosphorylates various downstream target proteins, mediating the physiological effects of prostacyclin, most notably vasodilation and inhibition of platelet aggregation.[6]
While the Gs-cAMP-PKA axis is the canonical signaling pathway, evidence suggests that the IP receptor can also couple to other G proteins, such as Gq and Gi, depending on the cell type and context, leading to the activation of alternative signaling cascades.[2]
Quantitative Data: Receptor Binding and Functional Potency
The affinity of prostacyclin and its synthetic analogs for the IP receptor, as well as their potency in eliciting downstream effects, are critical parameters in drug development. The following tables summarize key quantitative data from various studies.
| Ligand | Receptor | Assay Type | Species | Kd (nM) | Ki (nM) | Reference(s) |
| Iloprost | IP | Radioligand Binding | Human | 9.55 | 3.9 | [10][11] |
| Beraprost (B1666799) | IP | Radioligand Binding | Human | 133 | - | [12] |
| Beraprost | IP | Radioligand Binding | Rat | 66 | - | [12] |
| Treprostinil (B120252) | IP | Radioligand Binding | Human | - | 32 | [13] |
| Iloprost | EP1 | Radioligand Binding | Human | - | 1.1 | [11] |
| Treprostinil | DP1 | Radioligand Binding | Human | - | 4.4 | [13] |
| Treprostinil | EP2 | Radioligand Binding | Human | - | 3.6 | [13] |
| RO1138452 (Antagonist) | IP | Radioligand Binding | Human Platelets | - | 0.05 | [14] |
| RO3244794 (Antagonist) | IP | Radioligand Binding | Human Platelets | - | 20 | [14] |
| Ligand | Assay | Cell/Tissue Type | EC50 (nM) | IC50 (nM) | Reference(s) |
| Iloprost | cAMP Accumulation | Human Coronary Vascular Smooth Muscle Cells | 5.5 | - | [15] |
| Treprostinil | cAMP Accumulation | Cells expressing human IP receptor | 1.9 | - | [13] |
| Iloprost | cAMP Accumulation | Cells expressing human IP receptor | 0.37 | - | [13] |
| Treprostinil | cAMP Accumulation | Cells expressing human DP1 receptor | 0.6 | - | [13] |
| Treprostinil | cAMP Accumulation | Cells expressing human EP2 receptor | 6.2 | - | [13] |
| Beraprost | Platelet Aggregation (ADP-induced) | In vitro | - | 5.5 | |
| Treprostinil | Vasodilation | Human Pulmonary Arteries | 0.033 | - | [16] |
| Iloprost | Vasodilation | Human Pulmonary Arteries | 0.14 | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to study the prostacyclin signaling pathway.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Culture cells expressing the IP receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[1]
2. Binding Reaction:
-
In a microplate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-iloprost) with the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., prostacyclin sodium salt or an analog) to compete for binding.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled, high-affinity ligand.
-
Incubate at room temperature for a specified time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of the competitor.
-
Analyze the data using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Ki).
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP, a key second messenger in the prostacyclin pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[7][8]
1. Cell Culture and Seeding:
-
Culture cells expressing the IP receptor in a suitable medium.
-
Seed the cells into a 384-well plate and incubate overnight.[17]
2. Cell Stimulation:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., prostacyclin sodium salt).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[7]
3. Lysis and Detection:
-
Add a lysis buffer containing the HTRF reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[7]
-
Incubate for 1 hour at room temperature to allow for competition between the cellular cAMP and the d2-labeled cAMP for antibody binding.[7]
4. Signal Reading and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]
-
Calculate the HTRF ratio (acceptor/donor emission) and convert it to cAMP concentration using a standard curve run in parallel.[8]
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀.[8]
Western Blot for PKA Activation
This technique is used to detect the phosphorylation of downstream targets of PKA, providing a measure of its activation.
1. Cell Treatment and Lysis:
-
Culture and treat cells with the prostacyclin analog for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[18]
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB or a phospho-PKA substrate antibody).[18][20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[18]
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like β-actin.[18]
Conclusion
The prostacyclin sodium salt signaling pathway is a well-defined yet complex system with significant therapeutic implications. The canonical Gs-cAMP-PKA cascade is the primary mediator of its physiological effects, including vasodilation and anti-platelet activity. A thorough understanding of the quantitative pharmacology of prostacyclin analogs and the application of robust experimental protocols are essential for the continued development of targeted therapies for cardiovascular and other related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis [frontiersin.org]
- 5. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist - UCL Discovery [discovery.ucl.ac.uk]
- 12. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Biochemical Analysis of Rare Prostacyclin Receptor Variants: STUDY OF ASSOCIATION OF SIGNALING WITH CORONARY ARTERY OBSTRUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of PGI2 Sodium Salt: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal discovery, intricate mechanisms, and clinical journey of prostacyclin (PGI2) sodium salt, a potent endogenous mediator that has revolutionized cardiovascular therapy.
Introduction
Prostacyclin (PGI2), a member of the eicosanoid family of lipid molecules, stands as a powerful endogenous vasodilator and the most potent known inhibitor of platelet aggregation.[1][2] Its discovery in 1976 by a team led by Sir John Vane was a landmark achievement in cardiovascular medicine, fundamentally altering the understanding of vascular homeostasis and thrombosis.[3] The sodium salt of its synthetic form, epoprostenol (B1671539), has since been developed into a life-saving therapy for conditions such as pulmonary arterial hypertension (PAH).[4][5] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental methodologies related to PGI2 sodium salt, tailored for a scientific audience.
The Serendipitous Discovery: A Historical Perspective
In the mid-1970s, researchers were intensely studying the arachidonic acid cascade, which had already yielded the discovery of prostaglandins (B1171923) and thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet aggregator. While investigating the biosynthesis of TXA2, Salvador Moncada, Ryszard Gryglewski, Stuart Bunting, and John Vane at the Wellcome Research Laboratories made a groundbreaking observation. They found that microsomal fractions from blood vessel walls converted prostaglandin (B15479496) endoperoxides into a highly unstable substance with biological activities that directly opposed those of TXA2.[3] This ephemeral compound, initially named "PGX," was a powerful vasodilator and a formidable inhibitor of platelet aggregation.
The discovery was facilitated by the innovative use of the cascade bioassay technique, which allowed for the real-time detection and characterization of labile biological substances.[3][6] The structure of PGX was soon elucidated and it was renamed prostacyclin, or PGI2. The inherent instability of PGI2, with a half-life of only a few minutes under physiological conditions, presented a significant challenge for its therapeutic application.[1][4] This led to the synthesis of a more stable sodium salt, epoprostenol, which could be formulated for clinical use.[7]
Biosynthesis and Chemical Properties
PGI2 is synthesized from arachidonic acid in vascular endothelial cells. The process is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). Finally, prostacyclin synthase, an enzyme concentrated in the endothelial layer, metabolizes PGH2 to PGI2.[1][2][8]
The chemical instability of PGI2 is a defining characteristic. It rapidly hydrolyzes in aqueous solutions at neutral or acidic pH to the inactive metabolite, 6-keto-prostaglandin F1α.[7][9] The stability of PGI2 sodium salt is highly pH-dependent, with increased stability observed in alkaline solutions.[7][10] This property is critical for its formulation and administration as a therapeutic agent, requiring reconstitution in a basic buffer.[11]
Chemical Stability of PGI2 Sodium Salt
| pH | Half-life at 25°C | Reference |
| 7.48 | 3.5 - 10.5 minutes | [7] |
| >11 | > 24 hours | [10] |
Mechanism of Action: The PGI2 Signaling Pathway
PGI2 exerts its profound physiological effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.[1][12]
Upon binding of PGI2 to the IP receptor, the following signaling cascade is initiated:
-
G Protein Activation: The receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.
-
Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
cAMP-Dependent Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of PKA.
-
Downstream Effects: PKA then phosphorylates various intracellular target proteins, resulting in:
-
Inhibition of Platelet Aggregation: In platelets, PKA-mediated phosphorylation leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.[13]
-
Vasodilation: In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation.[14]
-
The signaling pathway highlights the intricate molecular machinery through which PGI2 maintains vascular health.
Quantitative Biological Activity
The potent biological activities of PGI2 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for its antiplatelet and vasodilatory effects, as well as its pharmacokinetic properties.
Anti-Platelet Aggregation Activity
| Species | Agonist | IC50 (nM) | Reference |
| Human | ADP | 0.48 | [15] |
| Human | ADP | ~1 | [12] |
| Rabbit | ADP | 10.2 (for PGI3, twofold higher than PGI2) | [16] |
| Hamster | ADP | 1.5 ng/ml (~4.3 nM) | [2] |
Vasodilatory Activity
| Model | Parameter | ED50 / Effective Dose | Reference |
| Canine Coronary Artery | Vasodilation | 0.05 - 0.5 µg | [12] |
| Human Intrarenal Arteries | Relaxation (-log EC50) | 7.7 | [17] |
| Feline Pulmonary Vasculature | Vasodilation | 0.03 - 1 µg | [18] |
Pharmacokinetic Properties of Epoprostenol (Human)
| Parameter | Value | Reference |
| Elimination Half-life | ~3-6 minutes | [5] |
| Volume of Distribution | 357 mL/kg | [19] |
| Clearance | Proportional to plasma concentrations of 6-keto-PGF1α | [1] |
Key Experimental Protocols
The discovery and characterization of PGI2 relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key assays used to evaluate the biological activity of PGI2 sodium salt.
Platelet Aggregation Inhibition Assay
This assay measures the ability of PGI2 to inhibit platelet aggregation induced by an agonist like adenosine diphosphate (B83284) (ADP).
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.15% trisodium (B8492382) citrate)
-
PGI2 sodium salt solution of known concentrations
-
ADP solution (e.g., 10 µM)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer (e.g., Born-type)
-
Centrifuge
Procedure:
-
Preparation of PRP and PPP:
-
Assay:
-
Place a cuvette with PRP in the aggregometer and calibrate the instrument to 0% aggregation with PRP and 100% aggregation with PPP.
-
Add a specific concentration of PGI2 sodium salt solution or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of PGI2 to that of the vehicle control.
-
An IC50 value (the concentration of PGI2 that inhibits 50% of the maximal aggregation) is determined by testing a range of PGI2 concentrations.[2]
-
Aortic Ring Vasodilation Assay
This ex vivo assay assesses the vasodilatory effect of PGI2 on isolated arterial segments.
Materials:
-
Thoracic aorta from a laboratory animal (e.g., rat)
-
Krebs-Ringer bicarbonate solution
-
PGI2 sodium salt solution of known concentrations
-
A vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl)
-
Organ bath system with force transducers
-
Dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the thoracic aorta, placing it in cold Krebs-Ringer solution.[14]
-
Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
-
Assay:
-
Pre-contract the aortic rings with a vasoconstrictor to a stable plateau.
-
Add cumulative concentrations of PGI2 sodium salt to the organ bath and record the relaxation response as a decrease in tension.
-
-
Data Analysis:
-
The relaxation is expressed as a percentage of the pre-contraction tension.
-
An EC50 value (the concentration of PGI2 that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
-
Therapeutic Applications and Future Directions
The profound physiological effects of PGI2 led to the development of epoprostenol sodium (Flolan®) as a therapeutic agent. It was first approved by the FDA in 1995 for the treatment of primary pulmonary hypertension (now known as idiopathic pulmonary arterial hypertension).[4] Continuous intravenous infusion of epoprostenol has been shown to improve symptoms, exercise capacity, and survival in patients with severe PAH.[5]
The challenges associated with the chemical instability and short half-life of epoprostenol, requiring continuous infusion via a central venous catheter, have spurred the development of more stable prostacyclin analogs with improved pharmacokinetic profiles, such as treprostinil (B120252) and iloprost (B1671730).[4]
The discovery of PGI2 sodium salt and the subsequent development of prostacyclin pathway agonists represent a triumph of biomedical research. From a serendipitous observation in the laboratory to a life-saving therapy, the story of PGI2 is a testament to the power of scientific inquiry. Ongoing research continues to explore the full therapeutic potential of modulating the prostacyclin pathway in a range of cardiovascular and inflammatory diseases.
References
- 1. Integrated pharmacokinetics and pharmacodynamics of epoprostenol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of continuous intravenous epoprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay methods for prostaglandins and thromboxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRPI0707488B1 - METHOD FOR THE PRODUCTION OF AN EPOPROSTENOL COMPOSITION, PHARMACEUTICAL COMPOSITION AND STABLE SOLUTION - Google Patents [patents.google.com]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 13. Parallel assay of prostaglandin-like activity in rat inflammatory exudate by means of cascade superfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-aggregatory activity of PGI2 in whole blood measured by platelet counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mededcenter.org [mededcenter.org]
- 18. google.com [google.com]
- 19. Epoprostenol Monograph for Professionals - Drugs.com [drugs.com]
- 20. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. captodayonline.com [captodayonline.com]
Prostaglandin I2 sodium salt structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of Prostaglandin I2 (PGI2) sodium salt, also known as epoprostenol (B1671539) sodium.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Core Chemical and Physical Properties
Prostaglandin I2 is a potent, naturally occurring prostanoid with significant physiological effects, primarily as a vasodilator and an inhibitor of platelet aggregation.[1][4] Its sodium salt form is utilized for pharmaceutical applications.[3]
Structure and Nomenclature
The chemical structure of Prostaglandin I2 sodium salt is characterized by a prostanoic acid skeleton containing a furan (B31954) ring.
Systematic Name: (5Z,9α,11α,13E,15S)-6,9-Epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid sodium salt[5]
Synonyms: Epoprostenol sodium, Prostacyclin sodium salt, PGI2 sodium salt[2][3]
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₁NaO₅ | [2][6][5][7] |
| Molecular Weight | 374.45 g/mol | [6][5] |
| CAS Number | 61849-14-7 | [2][5] |
| Purity | >99% | [5] |
| Melting Point | 168-170 °C | [8] |
| IC₅₀ (Human Platelet Aggregation) | 5 nM | [2][9] |
| Solubility | Soluble in PBS (to 25 mM), DMF (5 mg/ml), DMSO (5 mg/ml), Ethanol (10 mg/ml), Water (10 mg/ml) | [2][5] |
| Storage Temperature | -20°C | [10] |
| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. Unstable in neutral or acidic solutions, rapidly hydrolyzing to 6-keto-PGF₁α. Stable in basic buffers (pH > 8). | [2] |
| Half-life (in vitro/in vivo) | 30 seconds to a few minutes | [2] |
Biological Activity and Signaling Pathway
Prostaglandin I2 exerts its biological effects by binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][10][11] This interaction initiates a signaling cascade that is central to its physiological functions.
Mechanism of Action
Activation of the IP receptor by Prostaglandin I2 leads to the stimulation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein.[10] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][10] The resulting increase in intracellular cAMP levels is the primary second messenger responsible for the downstream effects of PGI2.[1][12]
In vascular smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA), which leads to the inhibition of myosin light chain kinase.[1][13] This results in smooth muscle relaxation and vasodilation.[1][13] In platelets, the increase in cAMP inhibits platelet activation and aggregation, contributing to the antithrombotic effects of PGI2.[1][11]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of Prostaglandin I2.
Figure 1: Prostaglandin I2 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of this compound to the IP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human IP receptor (HEK293-IP)
-
[³H]-Iloprost (radioligand)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
This compound (test compound)
-
Unlabeled Iloprost (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Cell Membrane Preparation: Prepare cell membranes from HEK293-IP receptor cells.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes
-
[³H]-Iloprost at a concentration near its dissociation constant (Kd)
-
Varying concentrations of this compound
-
-
Non-Specific Binding: In separate wells, add a high concentration of unlabeled Iloprost (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cell-Based cAMP Assay for Functional Potency (EC₅₀)
This assay measures the functional potency of this compound by quantifying the increase in intracellular cAMP levels following IP receptor activation.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP, CHO-IP, or primary cells like pulmonary artery smooth muscle cells)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound (test compound)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit and a compatible plate reader.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for assessing the stability of this compound in a pharmaceutical preparation. Specific parameters may need to be optimized based on the formulation.
Materials:
-
This compound preparation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., µ-Bondapack C18)
-
Mobile phase (e.g., methanol-water-tetrabutylammonium perchlorate (B79767) or methanol-n-butanol-glacial acetic acid-water)
-
Reference standards for Prostaglandin I2 and its potential degradation products (e.g., 6-keto-PGF₁α)
Methodology:
-
Sample Preparation: Prepare solutions of the this compound preparation at a known concentration.
-
Forced Degradation (Stress Testing): Subject the samples to various stress conditions as per ICH guidelines (e.g., heat, humidity, acid/base hydrolysis, oxidation, photolysis) to induce degradation.
-
HPLC Analysis:
-
Inject the stressed and unstressed (control) samples into the HPLC system.
-
Separate the components using an appropriate gradient and mobile phase on the C18 column.
-
Detect the parent compound and any degradation products using the UV detector at an appropriate wavelength.
-
-
Peak Identification and Quantification:
-
Identify the peaks corresponding to Prostaglandin I2 and its degradation products by comparing their retention times with those of the reference standards.
-
Quantify the amount of each component by measuring the peak area.
-
-
Data Analysis:
-
Calculate the percentage of degradation of Prostaglandin I2 under each stress condition.
-
Determine the degradation pathways by identifying the major degradation products.
-
Assess the stability of the formulation under the tested conditions.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of this compound.
Figure 2: Experimental Workflow for this compound Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]
- 4. benchchem.com [benchchem.com]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 11. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 13. caymanchem.com [caymanchem.com]
In Vitro Effects of Prostaglandin I2 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a powerful, naturally occurring lipid mediator with significant physiological effects. Its sodium salt is a commonly used stable formulation in research settings. This technical guide provides an in-depth overview of the in vitro effects of PGI2 sodium salt, focusing on its mechanism of action, quantitative data from various studies, detailed experimental protocols, and key signaling pathways.
Physicochemical Properties and Handling
Prostaglandin I2 sodium salt is a crystalline solid with the molecular formula C₂₀H₃₁NaO₅ and a molecular weight of 374.5 g/mol .[1][2][3] It is soluble in water and basic buffers (pH > 8).[1][2][3]
Critical Handling Information: PGI2 is unstable in neutral or acidic solutions, where it rapidly hydrolyzes to 6-keto-PGF1α.[1][2][3] Its half-life in vitro can range from 30 seconds to a few minutes.[1][2][3] For experimental use, it is crucial to prepare fresh solutions in a basic buffer (pH > 8) or an appropriate organic solvent like ethanol, DMSO, or DMF immediately before use.[1][2][3] For long-term storage, the solid form should be kept at -20°C.[4]
Mechanism of Action
The primary in vitro effects of PGI2 are mediated through its binding to the prostacyclin receptor (IP), a G protein-coupled receptor (GPCR).[5][6] This interaction initiates a signaling cascade that is central to its biological activities.
Upon binding to the IP receptor, the associated Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various downstream targets, resulting in the observed physiological effects, most notably vasodilation and the inhibition of platelet aggregation.[5][8]
In Vitro Effects on Cellular Systems
Platelets
PGI2 is a potent inhibitor of platelet aggregation.[1][9] This is one of its most well-characterized in vitro effects. It counteracts the actions of pro-aggregatory agents like thromboxane (B8750289) A2 (TXA2).[10]
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ (Platelet Aggregation) | 5 nM | Human Platelets | [1][2][3][11] |
| IC₅₀ (Platelet Aggregation) | 1.5 ± 0.8 ng/ml | Hamster Platelets | [9] |
| IC₅₀ (Anti-aggregatory effect) | 0.48 nM | Human whole blood (vs 1 µM ADP) | [12] |
| IC₅₀ (Anti-aggregatory effect) | 2.32 nM | Human platelet-rich plasma (vs 1 µM ADP) | [12] |
Interestingly, while PGI2 strongly inhibits the aggregation of platelets to each other, it does not appear to affect the initial adhesion of platelets to collagen fibrils.[13] However, it does inhibit platelet spreading and the subsequent formation of thrombi on subendothelium.[13][14]
Vascular Cells
Endothelial Cells: PGI2 and its analogs can enhance the endothelial barrier function.[7] This protective effect is mediated by both PKA and Epac/Rap1 pathways, which converge on the activation of the small GTPase Rac.[7] PGI2 also stimulates the proliferation of endothelial cells.[15] In cultured human endothelial cells, histamine (B1213489) can stimulate the production of PGI2.[16]
Vascular Smooth Muscle Cells (VSMCs): PGI2 generally induces relaxation of vascular smooth muscle, contributing to its vasodilatory effect.[6][17] However, its effect can be biphasic, with lower concentrations causing relaxation and higher concentrations potentially leading to a reversal of this effect, possibly through interaction with thromboxane A2 receptors.[18] PGI2 and its stable analogues have been shown to increase cAMP levels in cultured bovine aortic smooth muscle cells in a dose-dependent manner.[19] While some prostaglandins (B1171923) like PGE2 can stimulate VSMC proliferation, PGI2 has been reported to have no such effect.[20] In fact, vasodilatory prostaglandins, including PGI2, are known to inhibit the proliferation of VSMCs stimulated by mitogenic factors.[21]
Immune Cells
PGI2 exhibits significant immunomodulatory and anti-inflammatory properties.[6][22] In vitro studies using PGI2 analogs have demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-6, and IL-12 from lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived dendritic cells.[22] Concurrently, an increase in the anti-inflammatory cytokine IL-10 was observed.[22] Similarly, a PGI2 analog decreased the secretion of KC, LIX, IL-6, and TNF-α from LPS-stimulated bone marrow-derived macrophages and dendritic cells, while increasing IL-10.[23]
Cancer Cells
The role of prostaglandins in cancer is complex, with much of the research focusing on Prostaglandin E2 (PGE2). PGE2 is generally considered to promote tumor growth, invasion, and angiogenesis.[24][25] There is less conclusive evidence regarding the direct in vitro effects of PGI2 on cancer cells, and the available data can be conflicting.[26]
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold-standard method for assessing platelet function in vitro.[27]
Objective: To measure the ability of PGI2 sodium salt to inhibit agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, fasting donors who have not taken antiplatelet medication for at least two weeks.[28]
-
3.2% sodium citrate (B86180) anticoagulant.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
PGI2 sodium salt solution (freshly prepared in a basic buffer).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
-
Blood Collection and PRP/PPP Preparation: [28]
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation (minimum light transmission) reference.
-
-
Assay:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Incubate the PRP at 37°C for a few minutes.
-
Add the desired concentration of PGI2 sodium salt solution or vehicle control and incubate for a specified time (e.g., 1-2 minutes).
-
Add the platelet agonist to induce aggregation and record the change in light transmission over time.
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum change in light transmission.
-
Calculate the percentage of inhibition for each PGI2 concentration relative to the vehicle control.
-
Determine the IC₅₀ value of PGI2 sodium salt.
-
cAMP Measurement Assay
Objective: To quantify the change in intracellular cAMP levels in response to PGI2 sodium salt treatment.
Materials:
-
Cultured cells (e.g., endothelial cells, VSMCs, platelets).
-
PGI2 sodium salt solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
Commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture plates and grow to the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Treat the cells with various concentrations of PGI2 sodium salt or vehicle for a defined time.
-
-
Cell Lysis:
-
Remove the treatment medium and lyse the cells according to the assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Perform the EIA or RIA using the cell lysates as per the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Normalize the cAMP levels to the protein concentration of the cell lysate.
-
Conclusion
This compound is a potent and multifaceted signaling molecule with significant in vitro effects, primarily characterized by the inhibition of platelet aggregation and vasodilation. Its mechanism of action via the IP receptor and subsequent elevation of intracellular cAMP is well-established. This technical guide provides a comprehensive overview of its quantitative effects on various cell types and detailed protocols for key in vitro assays. A thorough understanding of its properties, handling requirements, and biological activities is essential for researchers in cardiovascular biology, inflammation, and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. netascientific.com [netascientific.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandins PGE2 and PGI2 promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluid shear stress induces upregulation of COX-2 and PGI2 release in endothelial cells via a pathway involving PECAM-1, PI3K, FAK, and p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Anti-aggregatory activity of PGI2 in whole blood measured by platelet counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of prostaglandin I2 on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostacyclin (prostaglandin I2, PGI2) inhibits platelet adhesion and thrombus formation on subendothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of histamine-mediated prostacyclin synthesis in cultured human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Actions of prostaglandin I2 and thromboxane A2 on vascular smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prostaglandin I2 mediates contraction and relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimitogenic effects of vasodilatory prostaglandins in coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endogenous PGI2 signaling through IP inhibits neutrophilic lung inflammation in LPS-induced acute lung injury mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prostaglandins and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin I2 Sodium Salt: A Technical Guide to Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Prostaglandin I2 (PGI2) sodium salt, a critical endogenous mediator with potent vasodilatory and anti-platelet aggregation properties. This document details the quantitative binding characteristics of PGI2 and its stable analogs to its primary receptor, the prostacyclin receptor (IP), outlines detailed experimental protocols for assessing these interactions, and visualizes the key signaling pathways involved.
Quantitative Receptor Binding Affinity
Prostaglandin I2 (PGI2), also known as prostacyclin, is an unstable cyclooxygenase metabolite that exerts its physiological effects primarily through the IP receptor, a G-protein coupled receptor (GPCR).[1][2] Due to its chemical instability, with a half-life of only a few minutes in vitro, direct determination of its binding affinity (Kd or Ki) is challenging.[2][3] Consequently, much of the quantitative binding data has been generated using stable synthetic analogs of PGI2. These analogs have been instrumental in characterizing the pharmacology of the IP receptor and in the development of therapeutic agents for conditions such as pulmonary arterial hypertension.[4]
The binding affinity of a ligand for its receptor is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value signifies a higher binding affinity.[5] The IC50 value, the concentration of a competing ligand that displaces 50% of a specific radioligand, is experimentally determined and can be converted to a Ki value.
The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50 or IC50) of PGI2 and its key analogs for the human IP receptor.
Table 1: Binding Affinity (Ki) of Prostaglandin I2 and Analogs to the Human IP Receptor
| Compound | Ki (nM) | Receptor Source | Notes |
| Prostaglandin I2 (PGI2) | ~1 nM (estimated) | Human Platelets | PGI2 has a maximal binding capacity at ~1 nanomolar, but its instability makes precise Ki determination difficult.[3] |
| Iloprost | 3.9 | Recombinant human IP receptor expressed in HEK-293 cells | A stable, synthetic analog of PGI2. |
| Treprostinil | 32 | Recombinant human IP receptor expressed in HEK-293 cells | A stable, synthetic analog of PGI2. |
| MRE-269 | 20 | Recombinant human IP receptor | The active metabolite of Selexipag, a non-prostanoid IP receptor agonist. |
| Cicaprost | - | - | Often cited as the most selective IP agonist, though specific Ki values vary across studies. |
Table 2: Functional Potency (EC50/IC50) of Prostaglandin I2 and Analogs
| Compound | EC50/IC50 (nM) | Assay Type | Cell Type/System |
| Prostaglandin I2 Sodium Salt | 5 (IC50) | Inhibition of platelet aggregation | Human Platelets[2] |
| Iloprost | 0.37 (EC50) | cAMP elevation | Cells expressing human IP receptor |
| Treprostinil | 1.9 (EC50) | cAMP elevation | Cells expressing human IP receptor |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7] A competitive binding assay is commonly used to determine the Ki of an unlabeled compound (like PGI2 or its analogs) by measuring its ability to displace a radiolabeled ligand from the receptor.
Membrane Preparation from Cells Expressing the IP Receptor
-
Cell Culture and Harvesting: Culture human embryonic kidney (HEK-293) cells or other suitable cells stably transfected with the human IP receptor gene. Grow cells to confluency, wash with phosphate-buffered saline (PBS), and harvest by gentle scraping.
-
Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation step. Finally, resuspend the washed membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[8]
Competitive Radioligand Binding Assay Protocol
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4):
-
Receptor membranes (typically 20-40 µg of protein).
-
A fixed concentration of a suitable radioligand, such as [³H]-Iloprost (typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled competitor compound (e.g., PGI2 sodium salt or an analog).
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a wash buffer, using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a non-radiolabeled ligand.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]
-
Signaling Pathways and Visualizations
Binding of PGI2 sodium salt to the IP receptor initiates a signaling cascade that mediates its primary physiological effects: vasodilation and inhibition of platelet aggregation.[1]
IP Receptor Signaling Pathway
The canonical signaling pathway for the IP receptor involves its coupling to the stimulatory G-protein, Gs.[10] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.
Caption: Canonical signaling pathway of the Prostaglandin I2 receptor.
PKA-Mediated Vasodilation in Smooth Muscle Cells
In vascular smooth muscle cells, activated PKA phosphorylates several key proteins to promote relaxation and vasodilation.[11][12] This includes the phosphorylation of myosin light chain kinase (MLCK), which reduces its activity, and the phosphorylation of various potassium channels, leading to hyperpolarization.
Caption: PKA-mediated signaling cascade leading to vasodilation.
PKA-Mediated Inhibition of Platelet Aggregation
In platelets, PKA activation leads to the phosphorylation of proteins that inhibit key steps in the platelet activation cascade. A notable target is the Vasodilator-Stimulated Phosphoprotein (VASP), which, when phosphorylated, is involved in the inhibition of platelet activation.[13][14] PKA also plays a role in regulating apoptosis in platelets through the phosphorylation of proteins like BAD.[15]
Caption: PKA-mediated inhibition of platelet aggregation and apoptosis.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
This technical guide provides a foundational understanding of the receptor binding affinity and signaling of this compound. The provided data, protocols, and visualizations serve as a valuable resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.
References
- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Reactome | IP receptor can bind prostacyclin [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein kinase A determines platelet life span and survival by regulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
PGI2 Sodium Salt as a Vasodilator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a powerful endogenous eicosanoid with significant vasodilatory and anti-platelet aggregation properties.[1][2][3] Its sodium salt is the formulation used in research and clinical applications to leverage these effects. This guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols associated with PGI2 sodium salt's function as a vasodilator, tailored for a scientific audience.
Core Mechanism of Action: The Prostacyclin Signaling Pathway
PGI2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase (PGIS), primarily in vascular endothelial cells.[1][2] Its vasodilatory effect is mediated through a well-defined signaling cascade initiated by its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells (VSMCs).[2][4][5]
The binding of PGI2 to the IP receptor activates the associated Gs alpha subunit (Gs-protein).[2][5][6] This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][6][7] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][3]
PKA, in turn, phosphorylates and inhibits myosin light chain kinase (MLCK).[3][5][6] Since MLCK is essential for the phosphorylation of myosin light chains—a critical step for smooth muscle contraction—its inhibition leads to smooth muscle relaxation and, consequently, vasodilation.[5][6] This cascade also results in a decrease in intracellular calcium concentrations ([Ca²⁺]i), further promoting relaxation.[1][8]
Beyond the primary cAMP-PKA pathway, PGI2 signaling may also involve the inhibition of Rho kinase and the activation of nuclear peroxisome proliferator-activated receptors (PPARs), which can regulate gene transcription.[1]
Signaling Pathway Diagram
Quantitative Data
The potency and physicochemical properties of PGI2 sodium salt are critical for its application in research and drug development.
Table 1: Potency and Efficacy Data
| Parameter | Value | Species/System | Comments | Reference |
| IC₅₀ (Platelet Aggregation) | 5 nM | Human | A potent inhibitor of platelet aggregation. | [9][10][11] |
| -log EC₅₀ (Relaxation) | 7.7 | Human Intrarenal Arteries | Demonstrates concentration-dependent relaxation in pre-constricted vessels. | [12] |
| Inhibition of ERK Phosphorylation | IC₅₀ ≈ 10 nmol/L | Rat Aortic VSMCs | PGI2 inhibits basal Extracellular signal-regulated kinase (ERK) phosphorylation. | [13] |
Table 2: Physicochemical Properties of PGI2 Sodium Salt
| Property | Value | Reference |
| Synonyms | Epoprostenol, Prostacyclin | [9][14] |
| CAS Number | 61849-14-7 | [9][14] |
| Molecular Formula | C₂₀H₃₁O₅ · Na | [9][14] |
| Molecular Weight | 374.45 g/mol | [14] |
| Appearance | Crystalline solid | [9][14] |
| Purity | ≥95% - ≥98% | [9][14] |
| Solubility | Water: soluble; DMF: 5 mg/ml; DMSO: 5 mg/ml; Ethanol: 10 mg/ml; PBS (pH >10.2): 10 mg/ml | [9][14] |
| Storage Temperature | -20°C | [9][14] |
| Stability | ≥ 4 years at -20°C. Unstable in neutral or acidic solutions; stable in basic buffers (pH > 8). | [9][14] |
| Half-life | 30 seconds to a few minutes (in vivo and in vitro at physiological pH). At pH 7.48 (25°C), t₁/₂ is 3.5-10.5 min. | [9][14][15] |
Experimental Protocols
Evaluating the vasodilatory effects of PGI2 sodium salt involves a range of in vitro and in vivo methodologies.
In Vitro Vasodilation Assay: Isolated Artery Myography
This is a classic technique to directly measure the contractile and relaxant properties of isolated blood vessels.
Methodology:
-
Tissue Preparation: Human intrarenal arteries or animal arteries (e.g., bovine coronary) are dissected from tissue samples and cut into small rings (e.g., ~2 mm).[12][16]
-
Mounting: The arterial rings are suspended in organ baths of a wire myograph system. The baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
-
Equilibration & Viability Check: The rings are allowed to equilibrate under a set baseline tension. Vessel viability is confirmed by inducing contraction with a high potassium solution, followed by assessing endothelium-dependent relaxation with an agent like acetylcholine.[12]
-
Pre-constriction: A stable contraction (tone) is induced in the vessel rings using a vasoconstrictor agent, such as a high concentration of potassium chloride (K⁺) or norepinephrine.[12]
-
Concentration-Response Curve: PGI2 sodium salt is added to the baths in a cumulative, concentration-dependent manner. The resulting relaxation (decrease in tension) is recorded at each concentration.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response).[12]
Experimental Workflow Diagram
In Vivo Vasodilation Models
Anesthetized Animal Models: In open-chest anesthetized dogs, an electromagnetic flow probe can be fitted to a coronary artery (e.g., left circumflex).[16] PGI2 sodium salt is then administered intravenously or directly into the artery. The resulting changes in coronary blood flow and vascular resistance are recorded, providing a direct measure of its vasodilatory effect in a living system.[16]
Measurement of PGI2 Metabolites: The in vivo production of PGI2 can be indirectly assessed by measuring the 24-hour urinary excretion of its stable metabolites, such as 2,3-dinor-6-oxo-PGF1α.[17] This is typically done using combined gas chromatography-mass spectrometry (GC-MS). This method is useful for studying how PGI2 production changes in response to physiological or pathological stimuli, such as high sodium intake in animal models of hypertension.[17]
Drug Development and Therapeutic Context
The potent biological activities of PGI2 have made it an attractive therapeutic agent, particularly for conditions characterized by vasoconstriction and platelet aggregation, such as pulmonary arterial hypertension (PAH).[4][5]
Challenges: The primary obstacle to the widespread therapeutic use of PGI2 sodium salt is its chemical and metabolic instability.[4][18] It has a very short half-life of only a few minutes in vivo and is rapidly hydrolyzed to the less active 6-keto-PGF1α.[3][9] This necessitates continuous intravenous infusion for therapeutic administration, which is clinically challenging.[5][9]
Development of Stable Analogs: To overcome these limitations, extensive research has focused on developing chemically stable and orally active PGI2 analogs.[18] These include drugs like:
-
Iloprost: Administered by inhalation.[5]
-
Treprostinil: Has a longer half-life and is available for intravenous, subcutaneous, oral, or inhaled administration.[5]
-
Beraprost (B1666799) Sodium: The first orally active PGI2 analog.[18]
These analogs mimic the action of PGI2 at the IP receptor and are now standard treatments for PAH.[4][5]
Logical Relationship Diagram
References
- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Prostaglandin I2 (sodium salt) - Labchem Catalog [labchem.com.my]
- 11. thomassci.com [thomassci.com]
- 12. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 15. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostacyclin (PGI2) induces coronary vasodilatation in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo production of prostaglandin I2 in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Research and development of beraprost sodium, a new stable PGI2 analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Prostacyclin Sodium Salt in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin, a member of the eicosanoid family of lipid molecules, is a potent endogenous inhibitor of platelet activation and a powerful vasodilator.[1] Its sodium salt, also known as epoprostenol (B1671539) sodium when used as a drug, plays a crucial role in maintaining vascular homeostasis by preventing the formation of the platelet plug, a key step in primary hemostasis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of prostacyclin sodium salt in inhibiting platelet aggregation, details its signaling pathway, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.
Prostacyclin's physiological effects are in direct contrast to those of thromboxane (B8750289) A2 (TXA2), another eicosanoid derived from arachidonic acid that promotes platelet aggregation.[1] The balance between prostacyclin and TXA2 is critical for regulating platelet activity and maintaining a healthy cardiovascular system.[1][3]
Mechanism of Action: The Prostacyclin Signaling Pathway
Prostacyclin sodium salt exerts its anti-platelet effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of platelets.[1][2][4] This binding initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.
The key steps in the prostacyclin signaling pathway are as follows:
-
Receptor Binding: Prostacyclin binds to the IP receptor on the platelet membrane.[1][2]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[5][6]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[1][2][5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2][6]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][2][6]
-
Inhibition of Platelet Activation: PKA then phosphorylates various intracellular proteins, leading to a decrease in cytosolic calcium levels and the inhibition of key platelet activation processes, including granule release, shape change, and the conformational activation of glycoprotein (B1211001) IIb/IIIa receptors necessary for platelet aggregation.[1][2]
This signaling cascade effectively counteracts the pro-aggregatory signals initiated by agonists such as adenosine diphosphate (B83284) (ADP), collagen, and thrombin.
Quantitative Data on Platelet Aggregation Inhibition
The inhibitory effect of prostacyclin sodium salt on platelet aggregation is dose-dependent. The following table summarizes key quantitative data from various studies.
| Agonist | Prostacyclin (PGI2) Concentration | Species | Assay Method | Key Finding | Reference |
| ADP, Thrombin, Collagen, Arachidonic Acid | 0.5 - 8 nM | Human | Whole Blood Platelet Counting | Dose-dependent inhibition of aggregation induced by all four agonists.[4][5][7] | [4][5][7] |
| ADP | 1 - 6 nM | Human | Whole Blood Platelet Counting | Dose-dependent inhibition of aggregation.[8] | [8] |
| Adrenaline | 1 - 6 nM | Human | Whole Blood Platelet Counting | Dose-dependent inhibition of aggregation.[8] | [8] |
| Arachidonic Acid | 1 - 6 nM | Human | Whole Blood Platelet Counting | Dose-dependent inhibition of aggregation.[8] | [8] |
| Various Tumor Cell Lines | 10 ng/mL | Human | Platelet Aggregometry | Complete inhibition of tumor cell-induced platelet aggregation.[1] | [1] |
| ADP | IC50 ~5 nM | Human | Not Specified | Potent inhibitor of platelet aggregation. | [9] |
Experimental Protocols
To study the effects of prostacyclin sodium salt on platelet aggregation, several in vitro methods are commonly employed. The following sections detail the protocols for two key assays: Light Transmission Aggregometry (LTA) and Flow Cytometry for platelet activation markers.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the supernatant, which is the PRP.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes at room temperature. The resulting supernatant is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.
2. LTA Assay Procedure
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Sample Preparation: Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a sterile stir bar. Place the cuvette in the heating block of the aggregometer.
-
Baseline Calibration: Use a cuvette with PPP to set the 100% light transmission (representing 100% aggregation) and a cuvette with PRP to set the 0% light transmission (representing 0% aggregation).
-
Incubation with Prostacyclin: Add a small volume of prostacyclin sodium salt solution (at varying concentrations) or vehicle control to the PRP sample. Incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes).
3. Data Analysis
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve.
-
The percentage of inhibition for each prostacyclin concentration is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) can be determined from the resulting dose-response curve.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation, such as P-selectin (CD62P) and the activated form of the glycoprotein IIb/IIIa complex (PAC-1 binding).
1. Sample Preparation and Staining
-
Blood Collection: Collect whole blood as described for LTA.
-
Incubation: In a test tube, mix a small volume of whole blood with varying concentrations of prostacyclin sodium salt or vehicle control.
-
Activation: Add a platelet agonist (e.g., ADP, TRAP) to induce activation. Incubate for a specified time at room temperature.
-
Antibody Staining: Add a cocktail of fluorescently-labeled antibodies to the blood sample. A typical panel includes:
-
A platelet-specific marker (e.g., CD41 or CD61) to identify the platelet population.
-
An activation-specific marker (e.g., anti-CD62P for P-selectin expression or PAC-1 for activated GPIIb/IIIa).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation (Optional but Recommended): Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells for analysis.
2. Flow Cytometry Analysis
-
Instrument Setup: Calibrate the flow cytometer using appropriate compensation controls.
-
Data Acquisition: Acquire data for a sufficient number of platelet events (e.g., 10,000-20,000 events within the platelet gate).
-
Gating Strategy:
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Further gate on the platelet-specific marker (e.g., CD41/CD61 positive events).
-
Analyze the expression of the activation markers (CD62P and/or PAC-1) within the platelet gate.
-
3. Data Analysis
-
Quantify the percentage of platelets positive for the activation marker and/or the mean fluorescence intensity (MFI) of the positive population.
-
Compare the results between the prostacyclin-treated samples and the vehicle control to determine the inhibitory effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of prostacyclin sodium salt on platelet aggregation.
Conclusion
Prostacyclin sodium salt is a powerful inhibitor of platelet aggregation, acting through a well-defined signaling pathway involving the IP receptor, cAMP, and PKA. Its potent and dose-dependent inhibitory effects on platelet activation make it a critical molecule for maintaining vascular health and a valuable pharmacological agent. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the antiplatelet properties of prostacyclin and its analogues, contributing to a deeper understanding of hemostasis and the development of novel antithrombotic therapies.
References
- 1. Effects of prostacyclin on tumor cell-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light Transmission Aggregometry (LTA) [bio-protocol.org]
- 3. Platelet Activation [bdbiosciences.com]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. Platelet - Wikipedia [en.wikipedia.org]
- 7. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between lymphocytes and platelets in the synthesis of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin I2 Sodium Salt (CAS 61849-14-7): A Technical Guide for Researchers
An In-depth Examination of the Properties, Mechanism of Action, and Experimental Applications of a Potent Vasoactive Eicosanoid.
Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a pivotal member of the prostaglandin family, playing a crucial role in vascular homeostasis.[1][2] Produced primarily by vascular endothelial cells, it is the most potent endogenous inhibitor of platelet aggregation and a powerful vasodilator.[2][3] Its sodium salt form, CAS number 61849-14-7, is a stable, crystalline solid widely used in research to investigate its diverse biological functions, from cardiovascular physiology to inflammatory responses.
This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological actions, and detailed experimental protocols for Prostaglandin I2 sodium salt, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
This compound is a synthetic, crystalline solid. Its handling and storage are dictated by its inherent chemical instability in aqueous solutions, particularly at neutral or acidic pH.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential information for its use in experimental settings.
| Property | Value | References |
| CAS Number | 61849-14-7 | [4][5][6][7] |
| Synonyms | Prostacyclin sodium salt, PGI2-Na, Epoprostenol sodium | [4][5][6] |
| Molecular Formula | C₂₀H₃₁NaO₅ | [4][7][8] |
| Molecular Weight | 374.45 g/mol | [4][7][8] |
| Appearance | White to off-white crystalline solid | [4][9][10] |
| Purity | ≥95% to >99% (method-dependent, e.g., HPLC) | [5][6][7] |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the biological activity of PGI2 sodium salt. It is a hygroscopic compound that rapidly hydrolyzes to the less active 6-keto-prostaglandin F1α in neutral or acidic aqueous solutions.[5][9][11]
| Solvent | Solubility | References |
| Water | Soluble (e.g., 1 mg/mL to 10 mg/mL). Rapid hydrolysis occurs. | [4][5][10] |
| Ethanol | ~10 mg/mL to 50 mg/mL | [4][5] |
| DMSO | ~5 mg/mL | [5][6] |
| DMF | ~5 mg/mL | [5][6] |
| PBS | Soluble up to 10 mg/mL, but only in basic buffer (pH > 10.2) | [5][6] |
Stability Profile:
-
Solid Form : Stable for ≥ 4 years when stored at -20°C under desiccating conditions.[5][11]
-
In Solution : Highly unstable at physiological pH. The half-life at pH 7.4 (25°C) is between 30 seconds and a few minutes.[5][12][13] Stability is significantly increased in basic buffers (pH 8-10).[5][12] At pH 12 (25°C), the half-life extends to approximately 6 days.[13] For experimental use, freshly prepared solutions are strongly recommended.[14]
Pharmacological Profile
PGI2 exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family.[1][2][15]
| Pharmacological Parameter | Description | Value | References |
| Mechanism of Action | Agonist of the Prostacyclin (IP) Receptor. | - | [1][2] |
| Primary Effects | Potent inhibitor of platelet aggregation; potent vasodilator. | - | [2][5][8] |
| Inhibition of Platelet Aggregation | IC₅₀ (human platelets) | 5 nM | [5][12][16] |
| Secondary Effects | Cytoprotective, anti-inflammatory, fibrinolytic, and reduces leukocyte adhesion. | - | [2][3][13] |
Mechanism of Action: The IP Receptor Signaling Pathway
The binding of Prostaglandin I2 to the IP receptor on the surface of platelets and vascular smooth muscle cells initiates a well-defined signaling cascade. This pathway is central to its physiological effects.
Activation of the IP receptor by PGI2 leads to the coupling and activation of the Gs alpha subunit of its associated G protein.[2] The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the inhibition of platelet activation and the relaxation of smooth muscle, causing vasodilation.[2]
Experimental Protocols and Methodologies
The following sections provide detailed protocols for key in vitro experiments utilizing this compound.
Preparation of Washed Human Platelets
To study platelet function in isolation from plasma components, a washed platelet suspension is required. PGI2 is essential in this process to prevent platelet activation during centrifugation steps.
Methodology:
-
Blood Collection : Collect whole blood from consenting donors into tubes containing an anticoagulant such as Acid-Citrate-Dextrose (ACD-A) at a 9:1 blood-to-anticoagulant ratio.
-
PRP Preparation : Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells, and platelet-rich plasma (PRP) on top.
-
Platelet Isolation :
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
To prevent activation, add PGI2 sodium salt solution to the PRP to a final concentration of 0.5 µM.
-
Centrifuge the PRP at 1000-1900 x g for 10 minutes at room temperature to pellet the platelets.
-
-
Washing Steps :
-
Discard the supernatant (platelet-poor plasma).
-
Gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer, pH 7.4) containing 0.5 µM PGI2.
-
Repeat the centrifugation (1000-1900 x g for 10 minutes) and resuspension step at least once more.
-
-
Final Resuspension : After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI2. Adjust the platelet concentration to the desired level (e.g., 2.5-3.0 x 10⁸ cells/mL) for functional assays. The preparation should be kept at 37°C and used within a few hours.
In Vitro Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation. This protocol outlines how to assess the inhibitory effect of PGI2 sodium salt on agonist-induced platelet aggregation.
Methodology:
-
PRP and PPP Preparation : Prepare PRP as described above. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood or the PRP at a higher speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components. The supernatant is PPP.
-
Aggregometer Setup :
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
-
Inhibition Assay :
-
Pipette a defined volume of PRP (e.g., 250 µL) into a new cuvette with a magnetic stir bar. Place it in the aggregometer and allow it to equilibrate for 2-5 minutes while stirring.
-
Add a small volume of PGI2 sodium salt solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes.
-
Initiate aggregation by adding a known platelet agonist (e.g., ADP, collagen, or thrombin).
-
-
Data Acquisition : Record the change in light transmission over time (typically 5-10 minutes). The aggregation is measured as the maximum percentage increase in light transmission from the baseline.
-
Analysis : Plot the percentage of inhibition against the log concentration of PGI2 sodium salt to determine the IC₅₀ value.
In Vitro Vasodilation Assay (Wire Myography)
Wire myography is used to measure the contractile and relaxant properties of isolated small arteries in vitro, making it ideal for quantifying the vasodilatory effects of PGI2.
Methodology:
-
Vessel Dissection : Isolate small arteries (e.g., mesenteric or cerebral arteries) from a research animal and place them in ice-cold physiological salt solution (PSS), such as Krebs-Henseleit buffer. Carefully clean away surrounding adipose and connective tissue under a dissecting microscope.
-
Mounting : Cut the artery into 2 mm rings. Mount each ring onto two fine tungsten wires within the jaws of a wire myograph chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Normalization and Equilibration : Stretch the vessel to a predetermined resting tension that mimics physiological pressure and allow it to equilibrate for 45-60 minutes, replacing the PSS every 15 minutes.
-
Viability Test : Assess the vessel's health by inducing contraction with a high-potassium solution (KPSS). To test endothelial integrity, pre-contract the vessel with an agonist like norepinephrine (B1679862) (NE) or phenylephrine (B352888) (PE) and then induce relaxation with acetylcholine (B1216132) (ACh).
-
Vasodilation Protocol :
-
Wash the vessel and allow it to return to its resting tension.
-
Induce a stable, submaximal contraction (typically 50-80% of the KPSS response) using an appropriate vasoconstrictor (e.g., norepinephrine).
-
Once the contraction plateau is reached, add PGI2 sodium salt in a cumulative, concentration-dependent manner to the bath.
-
-
Data Analysis : Record the changes in isometric tension. Express the relaxation at each PGI2 concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the log concentration of PGI2 to generate a concentration-response curve and calculate the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 4. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 5. Human platelet isolation [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophysiological Measurements of Isolated Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Methodological & Application
Application Note & Protocol: Preparation and Use of Prostaglandin I2 (PGI2) Sodium Salt for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin I2 (PGI2), also known as prostacyclin, is a biologically active lipid mediator belonging to the eicosanoid family.[1] Synthesized primarily by vascular endothelial cells, PGI2 is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation known.[1][2] Its physiological effects are mediated through a G-protein coupled receptor (GPCR), the prostacyclin receptor (IP), which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3]
In cell culture, PGI2 and its stable analogs are invaluable tools for studying a wide range of biological processes, including vascular homeostasis, inflammation, thrombosis, and cellular proliferation.[2][4] However, a critical challenge in its experimental use is its inherent chemical instability. PGI2 rapidly hydrolyzes to an inactive metabolite, 6-keto-prostaglandin F1α, particularly in neutral or acidic aqueous solutions.[5][6] The half-life at physiological pH can be as short as a few minutes.[5][7]
This application note provides detailed protocols for the proper preparation, storage, and application of PGI2 sodium salt solutions to ensure reliable and reproducible results in cell culture experiments.
Properties, Solubility, and Stability
Prostaglandin I2 sodium salt is a hygroscopic, crystalline solid.[6][8] Proper handling and storage are paramount to maintaining its biological activity. The tables below summarize its key properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Prostacyclin, Epoprostenol, PGI2 | [6][7] |
| CAS Number | 61849-14-7 | [8][9] |
| Molecular Formula | C₂₀H₃₁O₅ · Na | [6][8] |
| Formula Weight | 374.5 g/mol | [6][7] |
| Appearance | Crystalline solid | [6][8] |
| Storage (as solid) | -20°C, desiccated | [6][8] |
| Stability (as solid) | ≥ 4 years at -20°C | [5][6] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 10 mg/mL | [7] |
| PBS (pH >10.2) | 10 mg/mL | [6][7] |
| Ethanol | 10 mg/mL | [7] |
| DMSO | 5 mg/mL | [7] |
| DMF | 5 mg/mL | [7] |
Table 3: Stability of Prostaglandin I2 in Solution
| Condition | Half-Life / Stability | Reference |
| Neutral/Acidic pH | Rapidly hydrolyzes | [5][7] |
| Physiological pH (~7.4) at 25°C | 3.5 to 10.5 minutes | [8][10] |
| Physiological pH (~7.4) at 4°C | ~14.5 minutes | [10] |
| Basic Buffer (pH 8) | Stable | [5][7] |
| Basic Buffer (pH 9.37) at 0°C | No loss of activity for 48 hours | [8] |
| Basic Buffer (pH >10.0) | Stock solution stable for at least two weeks at 0°C | [11] |
| Basic Buffer (pH 12) at 25°C | ~6 days | [8] |
PGI2 Signaling Pathway
PGI2 exerts its effects by binding to the IP receptor on the cell surface. This initiates a signaling cascade that is central to its physiological functions. The binding of PGI2 to its Gs protein-coupled receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][3] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet activation.[1][3]
Caption: The PGI2 signaling cascade initiated by receptor binding.
Experimental Protocols
Protocol 1: Preparation of a Concentrated PGI2 Stock Solution
Due to the rapid degradation of PGI2 at neutral pH, it is crucial to prepare stock solutions in a basic buffer and store them properly.
Materials:
-
Prostaglandin I2 (PGI2) sodium salt (lyophilized solid)
-
Sterile, high-purity water
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 1 M NaOH or another suitable base
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a Basic Buffer: Prepare a sterile buffer solution with a pH greater than 8.0. A pH of 10.0-10.2 is often recommended for enhanced stability.[6][11] This can be achieved by adjusting the pH of sterile PBS with sterile 1 M NaOH. For example, prepare a PBS solution and adjust its pH to 10.2.
-
Equilibrate PGI2: Allow the vial of lyophilized PGI2 sodium salt to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[6][11]
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the PGI2 sodium salt in the prepared basic buffer (e.g., PBS, pH 10.2) to a desired stock concentration, for instance, 1-10 mg/mL.[6][7] Pipette the buffer slowly down the side of the vial and gently swirl or vortex to dissolve. Avoid vigorous shaking.
-
Aliquoting and Storage: Immediately after reconstitution, aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C.[8] While some sources suggest short-term stability at 0°C for up to two weeks, freezing is recommended for longer-term storage.[8][11] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh from the stock solution immediately before each experiment.
Materials:
-
Frozen aliquot of PGI2 stock solution
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell type.
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Rapidly thaw a single-use aliquot of the PGI2 stock solution. Keep it on ice.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment. Typical working concentrations can range from nanomolar (nM) to low micromolar (µM) depending on the cell type and the biological question. An IC₅₀ of 5 nM has been reported for the inhibition of human platelet aggregation.[5][7]
-
Prepare Working Solution: Directly before adding to the cells, dilute the required volume of the PGI2 stock solution into the pre-warmed cell culture medium. Mix gently by inverting the tube or pipetting.
-
Immediate Use: Use the final working solution immediately. Given the half-life of only a few minutes at physiological pH, any delay between preparation and application to cells will result in significant degradation and loss of activity.[5][8]
Protocol 3: Example Application - PGI2-Induced cAMP Accumulation Assay
This protocol provides a general workflow to measure the primary downstream signal of PGI2 activation in a cell-based assay.
Materials:
-
Cultured cells known to express the IP receptor (e.g., endothelial cells, smooth muscle cells, platelets).
-
PGI2 working solution (prepared as in Protocol 2).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
Commercially available cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture plate (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treatment (Optional but Recommended): To maximize the cAMP signal, pre-treat the cells with a PDE inhibitor (e.g., 100-500 µM IBMX) for 15-30 minutes before adding PGI2.
-
PGI2 Stimulation: Add the freshly prepared PGI2 working solution to the cells at various concentrations to generate a dose-response curve. Include a vehicle control (culture medium with the same final concentration of the basic buffer used for the stock solution).
-
Incubation: Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP concentration in the cell lysates using the cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the PGI2 concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Experimental Workflow Overview
The following diagram illustrates the complete workflow from reconstituting the PGI2 sodium salt to performing a cell-based assay.
Caption: Workflow for PGI2 sodium salt solution preparation and use.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 9. Prostaglandin I2 (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 10. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
Dissolving and Handling Prostaglandin I2 Sodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin I2 (PGI2), also known as prostacyclin, is a potent endogenous eicosanoid with significant physiological effects, primarily acting as a powerful vasodilator and a robust inhibitor of platelet aggregation.[1][2][3][4] Its sodium salt is the common form utilized in research and clinical settings. Due to its inherent instability, particularly in aqueous solutions at neutral or acidic pH, proper handling and dissolution are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and application of PGI2 sodium salt, tailored for research and drug development purposes.
Physicochemical Properties and Stability
Prostaglandin I2 sodium salt is a crystalline solid that is hygroscopic and unstable at neutral or acidic pH.[5] It is rapidly hydrolyzed to 6-keto-prostaglandin F1α in aqueous solutions with a pH below 8.[1][2][3] The stability of PGI2 is significantly enhanced in basic buffers.
Table 1: Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Reference |
| 7.48 | 25 | 3.5 - 10.5 minutes | |
| >10.2 | Room Temperature | Stable for at least two weeks (when stored at 0°C) | [6] |
| 12 | 25 | ~6 days | |
| 9.37 | 0 | No loss of biological activity for 48 hours |
Solubility Data
The solubility of this compound varies depending on the solvent. It is soluble in a range of organic solvents and aqueous buffers, with higher pH buffers being preferred for aqueous solutions.
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| PBS (pH > 10.2) | ~10 mg/mL | [2][5] |
| PBS | Up to 25 mM | [7] |
| Water | 1 mg/mL (hydrolyzes) | [8] |
| Water | 10 mg/mL | [2][3] |
| Ethanol (B145695) | 10 mg/mL | [2][3] |
| Ethanol | 50 mg/mL | [8] |
| Ethanol | 100 mg/mL | |
| DMSO | 5 mg/mL | [2][3][9] |
| DMF | 5 mg/mL | [2][3][9] |
Protocols
Protocol 1: Preparation of a Stock Solution in Basic Buffer
This protocol is recommended for preparing aqueous stock solutions for in vitro experiments where an organic solvent is not desirable.
Materials:
-
This compound
-
High-purity water
-
Sodium Hydroxide (NaOH) or a suitable basic buffer system (e.g., Carbonate-Bicarbonate buffer)
-
pH meter
-
Sterile, conical tubes
Procedure:
-
Prepare a basic buffer with a pH greater than 10. For example, a 50 mM Carbonate-Bicarbonate buffer at pH 10.2.
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the appropriate volume of the basic buffer to the PGI2 sodium salt to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the tube until the solid is completely dissolved. Avoid vigorous shaking to prevent foaming.[10]
-
Verify the pH of the final solution and adjust if necessary, ensuring it remains above 10.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to a few weeks). For longer-term storage, consult the manufacturer's recommendations, though long-term freezing of aqueous solutions is generally not advised.[6]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be further diluted into aqueous buffers for experiments.
Materials:
-
This compound
-
Anhydrous Ethanol or DMSO
-
Sterile, conical tubes with tight-fitting caps
Procedure:
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL in ethanol).
-
Gently vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution in tightly sealed vials at -20°C. When stored under these conditions, it should be stable for at least six months.[6]
Note on Dilution: When diluting the organic stock solution into aqueous buffers for experiments, ensure that the final concentration of the organic solvent is minimal to avoid any unintended physiological effects.[9]
Application: In Vitro Platelet Aggregation Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of PGI2 on platelet aggregation.
Materials:
-
This compound stock solution
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) as a blank
-
Aggregating agent (e.g., ADP, collagen, or thrombin)
-
Aggregometer
-
Saline or appropriate buffer for dilution
Experimental Workflow:
Caption: Workflow for PGI2 in vitro platelet aggregation inhibition assay.
Procedure:
-
Prepare serial dilutions of the PGI2 sodium salt stock solution in saline or an appropriate buffer.
-
Pre-warm the PRP sample to 37°C.
-
Add a small volume of the diluted PGI2 solution or vehicle control to the PRP in the aggregometer cuvette.
-
Incubate for a short period (e.g., 1-2 minutes) at 37°C.
-
Add the aggregating agent (e.g., ADP to a final concentration of 10 µM) to initiate platelet aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Calculate the percentage inhibition of aggregation for each PGI2 concentration compared to the vehicle control.
-
Plot the percentage inhibition against the PGI2 concentration to determine the IC50 value. The IC50 for PGI2 on human platelet aggregation is approximately 5 nM.[2][3]
Signaling Pathway
Prostaglandin I2 exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[4] This interaction primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][11] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and the inhibition of platelet activation.[11]
Caption: Simplified signaling pathway of Prostaglandin I2.
Conclusion
The successful use of this compound in research and development hinges on the careful consideration of its solubility and stability. By following the detailed protocols and understanding its mechanism of action, researchers can ensure the integrity of their experiments and obtain accurate, reproducible data. The information provided in these application notes serves as a comprehensive guide for the effective handling and application of this potent biological molecule.
References
- 1. thomassci.com [thomassci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mpbio.com [mpbio.com]
- 7. This compound, potent vasodilator (CAS 61849-14-7) | Abcam [abcam.com]
- 8. Prostaglandin I2 =96 HPLC,syntheticNo,powder 61849-14-7 [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Epoprostenol (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Prostacyclin - Wikipedia [en.wikipedia.org]
Application Notes: Prostaglandin I2 Sodium Salt for In Vitro Assays
Introduction
Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a lipid mediator involved in numerous physiological processes.[1] As the sodium salt, it is a more stable and soluble formulation suitable for in vitro research. PGI2 is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation known.[2][3] Its primary mechanism of action involves binding to the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR), which subsequently activates adenylyl cyclase and increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] These application notes provide an overview of the signaling pathway and protocols for common in vitro assays involving PGI2 sodium salt.
Key Properties and Handling
-
Solubility: Prostaglandin I2 sodium salt is soluble in water, ethanol, DMSO, and DMF.[5][6]
-
Stability: PGI2 is unstable in neutral or acidic solutions, where it rapidly hydrolyzes to 6-keto-PGF1α.[5][6] It is stable in basic buffers (pH > 8).[5][6] Stock solutions should be prepared in a basic buffer and stored at -20°C. Reconstituted solutions should be aliquoted and frozen to avoid repeated freeze-thaw cycles. The half-life at pH 7.4 is only a few minutes.
PGI2 Signaling Pathway
Prostaglandin I2 exerts its effects by activating a canonical Gs-protein coupled receptor pathway. The binding of PGI2 to its IP receptor on the cell membrane triggers a conformational change, leading to the activation of the associated Gs protein.[2] The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[2][7] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which mediates various downstream cellular responses, such as smooth muscle relaxation and inhibition of platelet activation.[8]
Caption: PGI2 Signaling Pathway via the IP Receptor.
Quantitative Data Summary
The following table summarizes quantitative data for this compound in various in vitro assays.
| Assay Type | Cell/Tissue Type | PGI2 Concentration | Observed Effect | Reference |
| Platelet Aggregation | Human Platelets | IC50: 5 nM | Potent inhibition of platelet aggregation. | [5][6] |
| cAMP Measurement | Bovine Coronary Artery Strips | 3 nM - 300 nM | Dose-dependent decrease in cAMP levels. | [9] |
| cAMP Measurement | Cultured Bovine Aortic Endothelial & Smooth Muscle Cells | Not specified | Dose-dependent increase in cAMP levels. | [10] |
| Cell Migration | Mouse Renal CD44+ Cells | 1 - 1000 nmol/L | No significant effect on cell migration (PGE2 showed an effect). | [11] |
| Tight Junction Protein Expression | Caco-2 Cells | Not specified | Increased occludin expression; decreased claudin-2 and ZO-1 expression. | [12] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a general method for quantifying changes in intracellular cAMP levels in cultured cells following stimulation with PGI2 sodium salt. This is typically performed using commercially available assay kits (e.g., ELISA, HTRF, or luminescence-based).[7][13]
Caption: General workflow for an in vitro cAMP assay.
Materials:
-
Cultured cells expressing the IP receptor
-
This compound
-
Cell culture medium and plates (e.g., 96-well)
-
Assay buffer (e.g., HBSS or PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation[10]
-
Commercial cAMP assay kit
-
Multichannel pipette and plate reader
Method:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow, typically for 24-48 hours.
-
Reagent Preparation: Prepare a stock solution of PGI2 sodium salt in a basic buffer (e.g., PBS, pH 8.0 or higher) and store on ice.[5] Prepare serial dilutions of PGI2 in assay buffer.
-
Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash cells once with pre-warmed assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and pre-incubate for 10-15 minutes at 37°C.
-
Add the various concentrations of PGI2 sodium salt to the wells. Include a vehicle control (buffer only).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). This should be optimized for the specific cell type.
-
cAMP Measurement: Stop the reaction and measure intracellular cAMP levels following the instructions provided with your commercial assay kit. This typically involves cell lysis followed by the addition of detection reagents.
-
Data Analysis: Generate a standard curve using the standards provided in the kit. Determine the concentration of cAMP in each sample and plot the results as a function of PGI2 concentration to determine parameters like EC50.
Protocol 2: Platelet Aggregation Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of PGI2 sodium salt on platelet aggregation in vitro using light transmission aggregometry.
Materials:
-
Freshly drawn whole blood (anticoagulated with sodium citrate)
-
This compound
-
Platelet aggregating agent (e.g., ADP, collagen, or arachidonic acid[14])
-
Saline or appropriate buffer
-
Light Transmission Aggregometer and cuvettes
Method:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Collect the supernatant (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank (100% aggregation).
-
-
Assay Procedure:
-
Pipette PRP into aggregometer cuvettes with a stir bar and place them in the instrument to warm to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of PGI2 sodium salt solution or vehicle control to the PRP-containing cuvettes and incubate for 1-2 minutes.
-
Initiate platelet aggregation by adding a standard concentration of an aggregating agent (e.g., 10 µM ADP).
-
-
Data Recording and Analysis:
-
Record the change in light transmission for 5-10 minutes.
-
The inhibitory effect of PGI2 is calculated as the percentage reduction in the maximum aggregation observed in the control (vehicle-treated) sample.
-
Test a range of PGI2 concentrations to generate a dose-response curve and calculate the IC50 value, which is the concentration required to inhibit aggregation by 50%.[5]
-
References
- 1. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. PTGIR prostaglandin I2 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Prostacyclin (PGI2) decreases the cyclic AMP level in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. PGI2 Inhibits Intestinal Epithelial Permeability and Apoptosis to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for Utilizing PGI2 Sodium Salt in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis. Its synthetic form, PGI2 sodium salt, is an invaluable tool in the research and development of antiplatelet therapeutics. By activating the prostacyclin receptor (IP receptor) on the platelet surface, PGI2 initiates a signaling cascade that ultimately elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to the inhibition of platelet activation and aggregation.[1][2] These application notes provide a comprehensive guide to utilizing PGI2 sodium salt in in vitro platelet aggregation assays, including detailed protocols, data interpretation, and visualization of the underlying molecular mechanisms.
Mechanism of Action: The PGI2 Signaling Pathway
PGI2 sodium salt exerts its anti-aggregatory effects by binding to the IP receptor, a G-protein coupled receptor (GPCR) on the platelet membrane.[1] This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA then phosphorylates several downstream targets, including the Vasodilator-Stimulated Phosphoprotein (VASP), which ultimately leads to the inhibition of key platelet activation processes such as calcium mobilization, granule secretion, and the conformational change of integrin αIIbβ3 required for platelet aggregation.[4]
Caption: PGI2 Signaling Pathway in Platelets.
Quantitative Data: Inhibitory Potency of PGI2 Sodium Salt
The inhibitory potency of PGI2 sodium salt is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of PGI2 required to inhibit platelet aggregation induced by a specific agonist by 50%. The IC50 values can vary depending on the agonist used and the experimental conditions.
| Platelet Agonist | Agonist Concentration | PGI2 Sodium Salt IC50 | Reference(s) |
| ADP | 0.7 µM | ~2 nM | [5] |
| Arachidonic Acid | 0.3 - 1.2 mM | ~2.3 nM | [5] |
| Thrombin | Various | Potent inhibitor; specific IC50 values vary. A prostacyclin analogue, taprostene, shows IC50 values between 17-34 nmol/l against thrombin. | |
| Collagen | Various | Potent inhibitor; 10 nM PGI2 can result in >90% inhibition of aggregation induced by dilute collagen. |
Experimental Protocols
Materials and Reagents
-
PGI2 sodium salt
-
Platelet agonists (e.g., ADP, arachidonic acid, thrombin, collagen)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Preparation of PGI2 Sodium Salt Stock Solution
Due to its instability in solution, it is crucial to prepare fresh solutions of PGI2 sodium salt for each experiment or to use properly stored stock solutions.
-
Stock Solution (1 mM): Prepare a 1 mM stock solution of PGI2 sodium salt in an ice-cold buffer, such as 50 mM Tris-HCl, pH 8.8.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate buffer to achieve the desired final concentrations for the assay.
Experimental Workflow for Platelet Aggregation Inhibition Assay
Caption: Experimental Workflow for LTA.
Detailed Protocol: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature.
-
Carefully transfer the supernatant (PRP) into a new polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. PPP will be used to set the 100% aggregation baseline.
-
(Optional but recommended) Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP to ensure consistency between experiments.
-
-
Instrument Setup:
-
Turn on the Light Transmission Aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using a cuvette with PPP to set 100% light transmission (maximum aggregation) and a cuvette with PRP to set 0% light transmission (no aggregation).
-
-
Aggregation Measurement:
-
Pipette the required volume of PRP (typically 250-500 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 1-5 minutes with stirring.
-
Add the desired concentration of PGI2 sodium salt solution or vehicle control to the PRP and pre-incubate for 1-2 minutes.
-
Initiate the LTA recording.
-
Add the platelet agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set duration (typically 5-10 minutes) until a stable aggregation plateau is reached.
-
Data Analysis
-
Calculate Percentage Inhibition: The inhibitory effect of PGI2 sodium salt is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control. % Inhibition = [ (Max Aggregation of Control - Max Aggregation of PGI2) / Max Aggregation of Control ] x 100
-
Determine IC50 Value: To determine the IC50 value, perform a dose-response curve with a range of PGI2 sodium salt concentrations. Plot the percentage of inhibition against the logarithm of the PGI2 concentration and fit the data to a sigmoidal dose-response curve.
Troubleshooting
-
Low Platelet Aggregation Response:
-
Ensure the freshness of the blood sample.
-
Verify the concentration and activity of the platelet agonist.
-
Check for proper calibration of the aggregometer.
-
-
High Variability in Results:
-
Standardize PRP preparation and platelet counts.
-
Ensure consistent incubation times and temperatures.
-
Use a positive control (a known antiplatelet agent) to validate the assay.
-
-
PGI2 Inactivity:
-
Prepare fresh PGI2 solutions for each experiment.
-
Ensure proper storage of stock solutions at -20°C in a suitable buffer.
-
Conclusion
PGI2 sodium salt is a powerful and essential tool for studying the mechanisms of platelet inhibition and for the screening and characterization of novel antiplatelet compounds. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can obtain reliable and reproducible data on the effects of PGI2 and other compounds on platelet function.
References
- 1. Effect of prostaglandin I2 on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin (PGI2) inhibits the development in human platelets of ADP and arachidonic acid-induced shape change and procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Prostacyclin Sodium Salt for Vasodilation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI₂) is a powerful endogenous vasodilator and a potent inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1][2] Its sodium salt, a stable and water-soluble formulation, is extensively utilized in experimental research to investigate vascular reactivity, screen potential therapeutic agents, and elucidate the molecular mechanisms underlying vasodilation. These application notes provide a comprehensive overview of the use of prostacyclin sodium salt in common ex vivo vasodilation models, including detailed protocols and expected outcomes.
Prostacyclin exerts its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[2] This binding initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[2][3]
Mechanism of Action: The Prostacyclin Signaling Pathway
Prostacyclin's vasodilatory effect is mediated through the activation of the Gs-protein pathway. Upon binding to the IP receptor, the associated Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits myosin light chain kinase, leading to the dephosphorylation of the myosin light chain. This event results in the relaxation of the vascular smooth muscle cells, causing vasodilation.[2]
References
- 1. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
Prostaglandin I2 Sodium Salt: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Prostaglandin I2 (PGI2) sodium salt in various cell-based assays. PGI2, also known as prostacyclin, is a potent vasodilator and a powerful inhibitor of platelet aggregation, making it a critical molecule in cardiovascular research and drug development.[1] Its primary mechanism of action involves binding to the I prostanoid (IP) receptor, a G-protein coupled receptor (GPCR), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Product Information and Handling
Chemical Properties:
-
Synonyms: Prostacyclin sodium salt, Epoprostenol sodium salt, PGI2-Na
-
Molecular Formula: C₂₀H₃₁NaO₅
-
Molecular Weight: 374.45 g/mol
-
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in water, ethanol, DMSO, and DMF.[2] For cell-based assays, it is recommended to dissolve in a basic buffer (pH > 8) to enhance stability.[1][2]
Storage and Stability:
Prostaglandin I2 is unstable in neutral or acidic aqueous solutions, with a half-life of a few minutes at physiological pH.[1][3] Therefore, proper storage and handling are crucial for maintaining its biological activity.
| Condition | Recommendation | Stability |
| Long-term Storage (as solid) | Store at -20°C under desiccating conditions. | At least 4 years[3] |
| Stock Solution | Prepare in a basic buffer (e.g., PBS, pH > 8.0) and store in aliquots at -20°C.[1][2] | Stable for at least two weeks when stored at 0°C. Avoid repeated freeze-thaw cycles.[1] |
| Working Solution | Prepare fresh for each experiment by diluting the stock solution in the appropriate assay buffer immediately before use. | Rapidly hydrolyzes at neutral or acidic pH.[1][3] |
Signaling Pathway
PGI2 exerts its effects by activating a well-defined signaling cascade. The binding of PGI2 to its IP receptor on the cell surface triggers the activation of a stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the final physiological response, such as vasodilation or inhibition of platelet aggregation.[1]
Recommended Concentrations for Cell-Based Assays
The optimal concentration of PGI2 sodium salt will vary depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
| Assay Type | Cell Type | Recommended Concentration Range | Reference |
| Platelet Aggregation Inhibition | Human Platelets | 1 nM - 100 nM (IC₅₀ ≈ 5 nM) | [2] |
| cAMP Accumulation | Bovine Aortic Endothelial Cells, Smooth Muscle Cells | 10 nM - 1 µM | [4] |
| Cell Migration | Renal CD44+ MSC-like cells | 10 nM - 1 µM | |
| Adipocyte Differentiation | 3T3-L1 cells | 50 nM - 100 nM |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to PGI2 stimulation using a commercially available luciferase-based assay kit.
Experimental Workflow:
Materials:
-
Cells of interest (e.g., endothelial cells, smooth muscle cells)
-
Cell culture medium
-
White, opaque 96-well assay plates
-
Prostaglandin I2 sodium salt
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a white, opaque 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.[7]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare a stock solution of PGI2 sodium salt in a basic buffer (pH > 8.0).
-
Prepare serial dilutions of PGI2 sodium salt in serum-free medium or a suitable assay buffer.
-
Prepare the PDE inhibitor (e.g., 500 µM IBMX) in the same buffer.[5]
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 80 µL of the PDE inhibitor solution to each well and incubate for 10-20 minutes at room temperature. This step is crucial to prevent the degradation of cAMP.
-
Add 20 µL of the diluted PGI2 sodium salt solutions to the appropriate wells. Include a vehicle control (buffer only).
-
Incubate for 15-30 minutes at room temperature. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
Following the manufacturer's instructions for the cAMP detection kit, lyse the cells and add the detection reagents.[5][6]
-
Incubate as recommended by the kit manufacturer to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the luminescence readings of the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the PGI2 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Platelet Aggregation Inhibition Assay
This protocol outlines the use of PGI2 sodium salt as an inhibitor in a light transmission aggregometry (LTA) assay.
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (B86180) (anticoagulant)
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
This compound
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[8]
-
To obtain PRP, centrifuge the whole blood at a low speed (150-200 x g) for 15-20 minutes at room temperature.[8]
-
Carefully transfer the upper platelet-rich plasma layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (1500-2000 x g) for 15 minutes.[8]
-
Collect the supernatant (PPP).
-
-
Assay Setup:
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
-
Aggregation Measurement:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Pre-incubate the PRP at 37°C for 2-5 minutes in the aggregometer.
-
Add 50 µL of the desired concentration of PGI2 sodium salt solution (or vehicle control) and incubate for 1-2 minutes.
-
Initiate the aggregation by adding a pre-determined concentration of a platelet agonist (e.g., ADP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
To determine the inhibitory effect of PGI2, compare the aggregation in the presence of PGI2 to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the PGI2 concentration.
-
Protocol 3: Cell Viability/Proliferation Assay (MTS Assay)
This protocol describes how to assess the effect of PGI2 sodium salt on cell viability and proliferation using a colorimetric MTS assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
Clear 96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a clear 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of PGI2 sodium salt in fresh culture medium.
-
Remove the old medium and add 100 µL of the PGI2-containing medium to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the PGI2 concentration.
-
These protocols provide a starting point for utilizing this compound in your research. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell types and experimental conditions.
References
- 1. mpbio.com [mpbio.com]
- 2. netascientific.com [netascientific.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. cAMP-Glo™ Assay Protocol [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Administration of Prostaglandin I2 Sodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a lipid mediator belonging to the prostanoid family. It is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation known.[1][2] Synthesized primarily by vascular endothelial cells, PGI2 plays a crucial role in maintaining cardiovascular homeostasis.[1] Its sodium salt is the form typically used for in vivo research and clinical applications.
A critical consideration for researchers is the inherent instability of PGI2. It has a very short biological half-life, ranging from just 30 seconds to a few minutes, and is rapidly hydrolyzed to its inactive metabolite, 6-keto-PGF1α, in neutral or acidic solutions.[3] This chemical property necessitates careful preparation and administration, often requiring continuous infusion to maintain steady-state plasma concentrations. Due to these challenges, chemically stable analogs such as iloprost (B1671730) and cicaprost (B119636) are frequently used in animal studies to investigate the prolonged effects of PGI2 receptor activation.
This document provides detailed application notes and experimental protocols for the in vivo administration of PGI2 sodium salt and its stable analogs in various animal models, focusing on its application in studying pulmonary hypertension, renal function, cardiovascular effects, and allergic inflammation.
Physicochemical Properties and Handling
Proper handling and preparation of PGI2 sodium salt are paramount to ensure its biological activity is preserved for in vivo experiments.
Table 1: Physicochemical Properties of Prostaglandin I2 Sodium Salt
| Property | Value | Reference(s) |
| IUPAC Name | (5Z,9α,11α,13E,15S)-6,9-Epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid sodium salt | [3] |
| Synonyms | Epoprostenol sodium, Prostacyclin sodium, PGI2 | [3] |
| CAS Number | 61849-14-7 | [3] |
| Molecular Formula | C₂₀H₃₁NaO₅ | [3] |
| Molecular Weight | 374.5 g/mol | [3] |
| Solubility | Soluble in basic aqueous buffers (e.g., PBS pH > 8.0), Ethanol, DMSO, DMF. | [3] |
| Stability | Stable in basic buffers (pH=8 or higher). Rapidly hydrolyzes in neutral or acidic solutions. Store solid form at -20°C under desiccating conditions. | [3] |
Protocol 1: Preparation of PGI2 Sodium Salt for In Vivo Infusion
Objective: To prepare a stable, sterile solution of PGI2 sodium salt for continuous intravenous or intra-arterial infusion in animal models.
Materials:
-
This compound powder
-
Sterile, pyrogen-free Ethanol (optional, for initial solubilization)
-
Sterile, pyrogen-free buffer solution (e.g., Tris or Glycine buffer), pH adjusted to 8.5-9.0
-
Sterile syringe filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Weighing: Due to its potency and cost, weigh a small amount of PGI2 sodium salt in a sterile environment. Perform calculations to determine the required mass for the desired final concentration and infusion volume.
-
Initial Solubilization (if necessary): If the compound is not directly soluble in the aqueous buffer, it can be first dissolved in a minimal volume of sterile ethanol.
-
Dilution: Aseptically add the sterile, basic buffer to the dissolved PGI2. It is critical that the final pH of the solution is 8.0 or higher to prevent hydrolysis.[3] For example, a Tris buffer at pH 8.5 is suitable.
-
Sterilization: Pass the final solution through a 0.22 µm sterile syringe filter into a sterile container from which it will be drawn for infusion.
-
Storage and Use: Prepare solutions fresh on the day of the experiment. If temporary storage is unavoidable, keep the solution on ice and protected from light. Due to its short half-life, PGI2 must be administered via continuous infusion using a calibrated syringe pump to achieve stable plasma levels.
Mechanism of Action and Signaling Pathway
PGI2 exerts its effects by binding to the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR) found on the cell membranes of platelets and vascular smooth muscle cells.[1] This binding event initiates a signaling cascade that is central to its physiological functions.
-
Receptor Binding: PGI2 binds to the IP receptor.
-
G-Protein Activation: The activated receptor couples to a Gαs stimulatory protein.
-
Adenylyl Cyclase Activation: The Gαs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in:
Applications and Experimental Protocols in Animal Models
A. Studies on Renal Function
PGI2 is involved in the regulation of renal hemodynamics and sodium excretion.[4] In vivo studies, typically in canine models, have been used to elucidate its specific effects on kidney function.
Table 2: Summary of Quantitative Data from In Vivo Renal Studies
| Animal Model | Compound | Administration Route | Dose | Key Outcomes | Reference(s) |
| Sodium-depleted Anesthetized Dogs | PGI2 | Intra-renal artery infusion | 300 ng/min | Systemic blood pressure significantly decreased; Arterial plasma renin concentration increased. | [5] |
| Sodium-depleted Anesthetized Dogs | PGI2 | Intra-renal artery infusion | 1200 ng/min | Systemic blood pressure significantly decreased; Arterial plasma renin concentration increased. | [5] |
| Sodium-loaded Anesthetized Dogs | PGI2 | Intra-renal artery infusion | 1200 ng/min | Systemic blood pressure decreased; Arterial plasma renin concentration increased; Renal blood flow increased. | [5] |
| Conscious Dogs (Healthy) | Iloprost (PGI2 analog) | Intravenous infusion | 5 - 150 ng/kg/min | Renal plasma flow increased; Urine flow decreased; No change in GFR or natriuresis. | [6] |
| Conscious Dogs (Heart Failure) | Iloprost (PGI2 analog) | Intravenous infusion | 150 ng/kg/min | Glomerular filtration rate (GFR) and filtration fraction decreased; Renal blood flow unchanged. | [7] |
| Anesthetized Rabbits (Ischemia-Reperfusion) | Iloprost (PGI2 analog) | Intravenous infusion | 2 ng/kg/min | Reduced renal ischemia-reperfusion injury (histological and biochemical markers). | [8] |
Protocol 2: Intra-Renal Artery Infusion of PGI2 in Anesthetized Dogs
This protocol is adapted from studies investigating the direct renal effects of PGI2 while minimizing systemic cardiovascular changes.[5]
Objective: To assess the effects of locally administered PGI2 on renal blood flow, glomerular filtration rate (GFR), and renin release.
Animal Model:
-
Beagle dogs, anesthetized (e.g., with sodium pentobarbital), and ventilated.
Materials:
-
PGI2 infusion solution (prepared as in Protocol 1).
-
Anesthesia and surgical equipment.
-
Electromagnetic flow probe for measuring renal blood flow.
-
Catheters for urine collection, arterial blood pressure monitoring, and blood sampling.
-
A 23-gauge needle bent at a right angle for cannulation of the renal artery.
-
Infusion pump.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Through a flank incision, expose the left kidney and ureter.
-
Instrumentation:
-
Place an electromagnetic flow probe around the renal artery to continuously monitor renal blood flow.
-
Catheterize the ureter for timed urine collections.
-
Insert a catheter into the femoral artery to monitor systemic blood pressure and for arterial blood sampling.
-
Insert a catheter into the femoral vein for maintenance fluids and anesthetic.
-
-
Intra-Renal Artery Cannulation: Carefully insert the bent 23-gauge needle into the renal artery, distal to the flow probe, and secure it. Connect the needle to the infusion pump.
-
Stabilization Period: Allow the animal to stabilize for at least 60 minutes after surgery is complete, infusing saline at a low rate.
-
Baseline Measurements: Collect baseline urine and blood samples over two or three consecutive 10-minute clearance periods while infusing vehicle (buffer solution).
-
PGI2 Infusion: Begin the infusion of PGI2 at the desired dose (e.g., 300 ng/min). After a 20-minute equilibration period, collect urine and blood samples over consecutive clearance periods.
-
Dose-Response (Optional): Increase the PGI2 infusion rate to the next dose level (e.g., 1200 ng/min) and repeat the equilibration and sample collection steps.
-
Post-Infusion: Collect recovery data after stopping the PGI2 infusion.
-
Data Analysis: Analyze urine and plasma for sodium, creatinine, etc., to calculate GFR, sodium excretion, and other renal parameters. Analyze plasma for renin activity.
B. Studies on Cardiovascular Function
PGI2 is a powerful vasodilator, and its effects on systemic and coronary circulation are of significant interest.
Table 3: Summary of Quantitative Data from In Vivo Cardiovascular Studies
| Animal Model | Compound | Administration Route | Dose | Key Outcomes | Reference(s) |
| Anesthetized Dogs | PGI2 | Intra-coronary artery injection | 0.05 - 0.5 µg | Increased coronary blood flow up to 3-fold; Reduced coronary vascular resistance; No effect on aortic pressure or heart rate. | [9] |
| Anesthetized Dogs | PGI2 | Epicardial application | 20 - 500 µg | Marked and prolonged coronary vasodilation. | [9] |
| Unanesthetized Rats | PGI2 | Intravenous infusion | 0.1 µg/kg/min | Threshold dose for depressor (hypotensive) action; Doubled plasma renin activity. | [10] |
| Unanesthetized Rats | PGI2 | Intravenous infusion | 0.56 - 1.0 mg/kg/day | Caused hypothermia, behavioral depression, and paw swelling. | [10] |
C. Studies on Allergic Inflammation
PGI2 signaling can modulate immune responses, particularly in the context of allergic airway inflammation.
Table 4: Summary of Quantitative Data from In Vivo Allergic Inflammation Studies
| Animal Model | Compound | Administration Route & Model | Dose | Key Outcomes | Reference(s) |
| Wild-Type Mice | Cicaprost (PGI2 analog) | In vitro culture with IL-33 stimulated CD4+ T cells | 10⁻⁹ to 10⁻⁶ M | Dose-dependently inhibited IL-4, IL-5, and IL-13 production. | [11][12] |
| IP Receptor Knockout Mice | N/A | Alternaria sensitization and challenge | N/A | Showed increased IL-5 and IL-13 responses from CD4+ T cells in the lung compared to WT mice, suggesting endogenous PGI2 is protective. | [11][12] |
Protocol 3: Induction of Allergic Airway Inflammation in Mice
This protocol describes a model using an allergen like Ovalbumin (OVA) or Alternaria extract to induce a Th2-mediated inflammatory response, which can be used to test the therapeutic effect of PGI2 analogs.[11][13]
Objective: To evaluate the effect of a stable PGI2 analog on cytokine production and immune cell infiltration in a mouse model of asthma.
Animal Model:
-
BALB/c mice (known for their Th2-prone immune response).[13]
Materials:
-
Ovalbumin (OVA) or Alternaria alternata extract.
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant (for OVA model).
-
Stable PGI2 analog (e.g., cicaprost) for administration.
-
Vehicle control (e.g., saline).
-
Equipment for intraperitoneal injections and intranasal or aerosol challenges.
-
Osmotic minipumps for continuous subcutaneous delivery of the PGI2 analog.
Procedure:
-
Sensitization Phase:
-
OVA Model: On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum.[14]
-
Alternaria Model: On days 0, 1, and 2, administer Alternaria extract (e.g., 50 µg) intranasally to anesthetized mice.
-
-
Treatment Initiation: On a day between the sensitization and challenge phase (e.g., day 12), surgically implant osmotic minipumps subcutaneously for the continuous delivery of the PGI2 analog (e.g., cicaprost) or vehicle.
-
Challenge Phase:
-
OVA Model: On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
Alternaria Model: On days 14 and 15, challenge the mice with intranasal administration of Alternaria extract.
-
-
Endpoint Analysis (24-72 hours after final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect fluid. Analyze the BAL fluid for differential cell counts (eosinophils, neutrophils, lymphocytes) and cytokine levels (IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Flow Cytometry: Isolate cells from the lung or lymph nodes to analyze immune cell populations (e.g., CD4+ T cells expressing IL-5 or IL-13) by flow cytometry.
-
D. Studies on Platelet Aggregation
While many studies are performed in vitro, in vivo models are used to confirm the potent anti-aggregatory effects of PGI2.
Table 5: Summary of Quantitative Data from In Vivo/Ex Vivo Platelet Studies
| Animal Model | Compound | Administration/Assay | Dose/Concentration | Key Outcomes | Reference(s) |
| Hamster Cheek Pouch | PGI2 | Superfusion over microcirculation | 25 - 200 ng/mL | Dose-dependent reduction in the total time of electrically-induced arteriolar thrombus formation. | [15] |
| Hamster Cheek Pouch | PGI2 | Superfusion over microcirculation | 500 ng/mL | Abolished arteriolar thrombus formation. | [15] |
| Rabbit Aorta (ex vivo perfusion) | PGI2 | Perfusion with human blood | 10 nM | Inhibited both platelet adhesion and thrombus formation on subendothelium. | [16] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating the therapeutic effects of PGI2 in an induced disease model, such as pulmonary hypertension.
Conclusion
The in vivo administration of this compound and its stable analogs is a powerful tool for investigating a range of physiological and pathophysiological processes, from cardiovascular homeostasis to immune regulation. Success in these studies is critically dependent on acknowledging the compound's inherent instability and short half-life. Protocols must incorporate strategies such as preparation in basic buffers and continuous infusion to ensure reliable and reproducible delivery. The data and methods presented here provide a foundation for researchers to design and execute robust in vivo experiments to further explore the therapeutic potential of the PGI2 signaling pathway.
References
- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostaglandin I2 (prostacyclin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Renal Effects of Prostaglandins and Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of prostaglandins E2 and I2 on renal function and renin release in salt-loaded and salt-depleted anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin I2 versus prostaglandin E2 in dogs with and without low cardiac output. Differential effects on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic, hormonal, and renal effects of the prostacyclin analogue iloprost in conscious dogs with and without heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daignet.de [daignet.de]
- 9. Prostacyclin (PGI2) induces coronary vasodilatation in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cardiovascular pharmacology of prostacyclin (PGI2) in the rat [pubmed.ncbi.nlm.nih.gov]
- 11. The PGI2 analog cicaprost inhibits IL-33-induced Th2 responses, IL-2 production, and CD25 expression in mouse CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PGI2 Analog Cicaprost Inhibits IL-33-Induced Th2 Responses, IL-2 Production, and CD25 Expression in Mouse CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. biocytogen.com [biocytogen.com]
- 15. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostacyclin (prostaglandin I2, PGI2) inhibits platelet adhesion and thrombus formation on subendothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin I2 Sodium Salt: Application Notes and Protocols for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin I2 (PGI2), also known as prostacyclin, is a powerful endogenous lipid mediator with significant physiological effects, primarily functioning as a potent vasodilator and an inhibitor of platelet aggregation.[1] Its sodium salt is a stable, water-soluble formulation that serves as an invaluable tool in pharmacology and drug discovery for investigating a range of biological processes, including hemostasis, vascular tone, and inflammation. PGI2 exerts its effects by binding to the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR).[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in the relaxation of smooth muscle and the inhibition of platelet activation.[3]
This document provides detailed application notes and experimental protocols for the use of Prostaglandin I2 sodium salt as a tool compound in pharmacological research.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid.[4] It is soluble in aqueous buffers, particularly at a basic pH.[5] Due to its hygroscopic nature and instability in acidic or neutral aqueous solutions, careful handling and storage are crucial.[6]
Storage and Stability:
-
Store the solid compound at -20°C under desiccating conditions.[6]
-
Prepare aqueous stock solutions fresh before use. PGI2 is rapidly hydrolyzed to 6-keto-PGF1α in neutral or acidic solutions, with a half-life of only a few minutes.[5][7]
-
For stock solutions, dissolve in a basic buffer (pH > 8.0) to improve stability.[5] A common practice is to prepare a concentrated stock in a buffer like 50 mM Tris-HCl, pH 8.8.[8]
Stock Solution Preparation (Example): To prepare a 1 mM stock solution of this compound (Molecular Weight: 374.45 g/mol ), dissolve 0.375 mg of the compound in 1 mL of ice-cold 50 mM Tris-HCl, pH 8.8. Aliquot and store at -20°C for short-term use, though fresh preparation is always recommended.[8]
Mechanism of Action and Signaling Pathway
Prostaglandin I2 binds to the IP receptor, a Gs-coupled GPCR.[2] This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of PGI2.[3]
Quantitative Data
The following tables summarize key quantitative data for this compound and its analogs.
Table 1: Receptor Binding Affinities (Ki) for the IP Receptor
| Compound | Species | Cell Type/Preparation | Ki (nM) | Reference(s) |
| Prostaglandin I2 (PGI2) | Human | Platelets | ~1 | [2] |
| Iloprost (B1671730) | Human | EP1 and IP receptor expressing cells | 3.9 | [9] |
| Treprostinil (B120252) | Human | DP1, EP2 and IP receptor expressing cells | 32 | [9] |
| Beraprost (B1666799) | Human | Washed Platelets | 133 | [8] |
| Beraprost | Rat | Washed Platelets | 66 | [8] |
Table 2: Functional Potency (IC50) for Inhibition of Platelet Aggregation
| Compound | Species | Agonist | IC50 (nM) | Reference(s) |
| Prostaglandin I2 (PGI2) | Human | ADP | 5 | [5][7] |
| Prostaglandin I2 (PGI2) | Hamster | ADP | ~4.2 (1.5 ng/mL) | [2] |
| PGI3 | Human | ADP | Similar to PGI2 | [10] |
| PGI3 | Rabbit | ADP | 10.2 | [10] |
Table 3: Functional Potency (EC50) for Vasodilation
| Compound | Species | Tissue | EC50 (-log M) | Reference(s) |
| Prostaglandin I2 (PGI2) | Human | Intrarenal Arteries | 7.7 | [11] |
| Iloprost | Human | IP receptor expressing cells (cAMP elevation) | 0.37 | [9] |
| Treprostinil | Human | IP receptor expressing cells (cAMP elevation) | 1.9 | [9] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Agonist solution (e.g., Adenosine Diphosphate - ADP)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
PRP and PPP Preparation: a. Collect whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP. c. Transfer the supernatant (PRP) to a new tube. d. Centrifuge the remaining blood at >1500 x g for 15 minutes to obtain PPP.
-
Assay Setup: a. Set the aggregometer to 37°C. b. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Inhibition Assay: a. Pipette a defined volume of PRP into a cuvette with a stir bar. b. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes) at 37°C.[2] c. Add the platelet agonist (e.g., ADP) to induce aggregation. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. Determine the maximum aggregation for each concentration of PGI2. b. Calculate the percentage inhibition of aggregation compared to the vehicle control. c. Plot the percentage inhibition against the log concentration of PGI2 to determine the IC50 value.
Intracellular cAMP Measurement Assay
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to this compound using a competitive immunoassay kit (e.g., ELISA).
Materials:
-
This compound
-
Cultured cells expressing the IP receptor (e.g., platelets, smooth muscle cells)
-
Cell culture medium and reagents
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP immunoassay kit
-
Microplate reader
Procedure:
-
Cell Culture: a. Culture cells expressing the IP receptor in appropriate medium. b. Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
Cell Treatment: a. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a defined period to prevent cAMP degradation. b. Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
cAMP Measurement: a. Lyse the cells according to the immunoassay kit protocol. b. Perform the competitive immunoassay to determine the concentration of cAMP in each sample. This typically involves competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a specific antibody. c. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the provided cAMP standards. b. Calculate the concentration of cAMP in each sample based on the standard curve. c. Plot the cAMP concentration against the log concentration of PGI2 to determine the EC50 value.
In Vitro Vasodilation Assay (Organ Bath)
This protocol describes the measurement of the vasodilatory effects of this compound on isolated arterial rings using an organ bath setup.
Materials:
-
This compound
-
Isolated arterial rings (e.g., aorta, mesenteric artery)
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Organ bath system with force transducers
-
Data acquisition system
References
- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled epoprostenol for the treatment of pulmonary arterial hypertension in critically ill adults - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective anti-platelet aggregation synergism between a prostacyclin-mimetic, RS93427 and the nitrodilators sodium nitroprusside and glyceryl trinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Long-term Effects of Epoprostenol on the Pulmonary Vasculature in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PGI2 Sodium Salt Sterile Filtration and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the proper handling, sterile filtration, and application of Prostaglandin I2 (PGI2) sodium salt. Adherence to these guidelines is crucial due to the inherent instability of PGI2 in aqueous solutions.
Properties of PGI2 Sodium Salt
PGI2 sodium salt is a hygroscopic, crystalline solid. It is a potent vasodilator and inhibitor of platelet aggregation, primarily mediating its effects through the prostacyclin (IP) receptor.
Solubility
PGI2 sodium salt is soluble in various solvents. For biological applications, it is typically dissolved in a basic buffer to ensure stability.
| Solvent | Solubility |
| Water | 10 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| DMSO | 5 mg/mL[1] |
| DMF | 5 mg/mL[1] |
| PBS (pH > 10.2) | 10 mg/mL[1] |
Stability
PGI2 is highly unstable in neutral or acidic aqueous solutions, where it rapidly hydrolyzes to 6-keto-prostaglandin F1α. Its stability is significantly enhanced in basic solutions (pH ≥ 8).
| pH | Temperature (°C) | Half-life |
| 7.48 | 25 | 3.5 - 10.5 minutes[2] |
| 7.4 (in blood) | 37 | ~2 minutes[3] |
| 9.37 | 0 | Biologically active for 48 hours[2] |
| 12 | 25 | ~6 days[2] |
PGI2 Signaling Pathways
PGI2 exerts its biological effects primarily through a G-protein coupled receptor, the IP receptor. This activation initiates a signaling cascade that leads to various cellular responses. Additionally, PGI2 can signal through nuclear peroxisome proliferator-activated receptors (PPARs).
IP Receptor-cAMP Signaling Pathway
The canonical signaling pathway for PGI2 involves the activation of the IP receptor, which is coupled to a Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the physiological effects of PGI2, such as vasodilation and inhibition of platelet aggregation.[3]
PPAR Signaling Pathway
PGI2 can also translocate into the nucleus and bind to peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors.[4][5] This interaction leads to the regulation of gene expression involved in various cellular processes, including inflammation and cell proliferation.
Experimental Protocols
Preparation of PGI2 Sodium Salt Stock Solution
Materials:
-
PGI2 Sodium Salt (lyophilized powder)
-
Sterile, pyrogen-free Tris buffer (50 mM, pH 9.0) or another suitable basic buffer (pH 8-10)
-
Sterile, low protein-binding polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the vial of PGI2 sodium salt to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder with the basic buffer to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to dissolve the powder completely.
-
Aliquot the stock solution into sterile, low protein-binding polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Sterile Filtration of PGI2 Sodium Salt Working Solution
Materials:
-
PGI2 sodium salt stock solution
-
Sterile, basic buffer (e.g., Tris buffer, pH 8.0-9.0) for dilution
-
Sterile syringe
-
Sterile syringe filter with a 0.22 µm pore size and a low protein-binding membrane (e.g., PVDF or PES).
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), dilute the PGI2 sodium salt stock solution to the desired working concentration using the sterile basic buffer.
-
Draw the diluted PGI2 solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile collection tube. Apply gentle and steady pressure to the syringe plunger.
-
Use the freshly prepared and sterile-filtered PGI2 solution immediately for your experiments due to its limited stability at physiological pH.
Platelet Aggregation Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of PGI2 on platelet aggregation.
Materials:
-
Freshly drawn human or animal blood in an appropriate anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP), prepared by centrifugation of whole blood
-
Platelet-poor plasma (PPP), prepared by further centrifugation of the remaining blood
-
PGI2 sodium salt working solutions (serially diluted in an appropriate buffer)
-
Platelet aggregating agent (e.g., ADP, collagen, or thrombin)
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from freshly collected blood.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add a specific volume of the PGI2 working solution or vehicle control to the PRP and incubate for a defined period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding the aggregating agent.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each PGI2 concentration compared to the vehicle control.
-
Determine the IC50 value of PGI2, which is the concentration that inhibits platelet aggregation by 50%.
Handling and Storage
-
Storage of Lyophilized Powder: Store the lyophilized PGI2 sodium salt at -20°C in a desiccated environment.
-
Storage of Stock Solutions: Store aliquots of the reconstituted stock solution in a basic buffer at -80°C. The stability of the stock solution is dependent on the pH and storage temperature.
-
Handling of Working Solutions: Prepare working solutions fresh for each experiment and use them immediately, especially when diluted in physiological buffers (pH ~7.4), due to the rapid hydrolysis of PGI2.
By following these guidelines, researchers can ensure the integrity and biological activity of PGI2 sodium salt in their experiments, leading to more reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Prostaglandin I2 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the optimal long-term storage of Prostaglandin I2 (PGI2) sodium salt, also known as epoprostenol (B1671539) or prostacyclin. Adherence to these conditions is critical to ensure the chemical integrity, purity, and biological activity of this potent vasodilator and inhibitor of platelet aggregation.
Product Information and Storage Conditions
Prostaglandin I2 sodium salt is a hygroscopic, crystalline solid that is highly unstable under certain conditions.[1] Its stability is significantly influenced by temperature, pH, and moisture.
Solid Form Storage
For long-term storage, PGI2 sodium salt in its solid, supplied form should be maintained under desiccating conditions at -20°C.[1][2] When stored properly, the compound is stable for at least two to four years.[1][3]
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Stability Period | Source(s) |
| Temperature | -20°C | ≥ 2-4 years | [1][3] |
| Atmosphere | Desiccated | Not specified, but crucial due to hygroscopic nature | |
| Light | Protected from light (inferred best practice) | Not specified |
Solution Storage
The stability of this compound in solution is highly pH-dependent. It is rapidly hydrolyzed to its inactive metabolite, 6-keto-prostaglandin F1α, in neutral or acidic solutions.[1][3][4][5][6] Therefore, for the preparation of stock solutions, basic buffers are required.
Table 2: Stability of this compound in Aqueous Solutions
| pH of Solution | Approximate Half-Life at 25°C | Stability Notes | Source(s) |
| > 10.2 | Significantly increased | Recommended for preparing stock solutions. | [1] |
| 9.37 | No loss of biological activity for 48 hours at 0°C | [7] | |
| 8 | Stable | [3][4][5][6] | |
| 7.48 | 3.5 to 10.5 minutes | Rapid hydrolysis occurs at physiological pH. | [7] |
| Neutral or Acidic | Very short (seconds to minutes) | Rapidly hydrolyzes to 6-keto PGF1α. | [1][3][4][5][6] |
Note: Once reconstituted, solutions should be aliquoted and frozen at -20°C to minimize degradation from repeated freeze-thaw cycles.[7]
Signaling Pathway of Prostaglandin I2
Prostaglandin I2 exerts its biological effects, primarily vasodilation and inhibition of platelet aggregation, through a well-defined signaling cascade.[8] PGI2 binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), on the surface of platelets and smooth muscle cells.[8][9] This binding activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[8][10] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately inhibit platelet activation and promote smooth muscle relaxation.[8]
Caption: Prostaglandin I2 signaling pathway.
Experimental Protocols
To ensure the quality and stability of this compound during long-term storage, regular assessment is recommended. Below are protocols for preparing solutions and evaluating the stability of the compound.
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
High-purity water or buffer with pH > 10.2 (e.g., 0.1 M sodium carbonate)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation, as the compound is hygroscopic.
-
In a sterile environment, accurately weigh the desired amount of PGI2 sodium salt.
-
Dissolve the solid in the appropriate volume of basic buffer (pH > 10.2) to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of PGI2 sodium salt in 1 mL of buffer.
-
Gently vortex the solution until the solid is completely dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the chemical stability of this compound by quantifying its degradation to 6-keto-prostaglandin F1α.
Principle: A stability-indicating HPLC method separates the parent compound (PGI2) from its degradation products. By analyzing samples stored over time, the rate of degradation can be determined.
Equipment and Reagents:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a pH-adjusting agent)
-
This compound reference standard
-
6-keto-prostaglandin F1α reference standard
-
Stored samples of this compound
Procedure:
-
Method Development and Validation: Develop and validate an HPLC method capable of resolving PGI2 from 6-keto-PGF1α and any other potential impurities. The method should be validated for specificity, linearity, accuracy, precision, and sensitivity.
-
Sample Preparation: At designated time points (e.g., 0, 3, 6, 12, 24 months), retrieve a stored aliquot of PGI2 sodium salt. Prepare the sample for injection by diluting it to a suitable concentration with the mobile phase.
-
Standard Preparation: Prepare a series of calibration standards of both PGI2 and 6-keto-PGF1α of known concentrations.
-
HPLC Analysis: Inject the prepared standards and the stored sample onto the HPLC system.
-
Data Analysis:
-
Generate a calibration curve for both PGI2 and 6-keto-PGF1α.
-
Quantify the concentration of PGI2 and 6-keto-PGF1α in the stored sample by comparing their peak areas to the respective calibration curves.
-
Calculate the percentage of remaining PGI2 and the percentage of 6-keto-PGF1α formed.
-
Plot the percentage of PGI2 remaining against time to determine the stability profile.
-
Caption: Experimental workflow for HPLC-based stability assessment.
Protocol for Biological Activity Assay: Platelet Aggregation Inhibition
This protocol outlines a method to assess the biological activity of stored this compound by measuring its ability to inhibit platelet aggregation.
Principle: PGI2 inhibits platelet aggregation. The potency of a stored sample can be determined by comparing its inhibitory effect to that of a fresh standard.
Materials:
-
Platelet-rich plasma (PRP) from a healthy donor
-
Platelet aggregometer
-
This compound (stored sample and fresh standard)
-
Platelet agonist (e.g., ADP or collagen)
-
Appropriate buffer (e.g., Tyrode's buffer)
Procedure:
-
Prepare PGI2 dilutions: Prepare a series of dilutions of both the stored PGI2 sample and the fresh PGI2 standard in the appropriate buffer.
-
Prepare PRP: Obtain fresh PRP and allow it to equilibrate at 37°C in the aggregometer cuvettes with stirring.
-
Establish Baseline: Record the baseline light transmittance of the PRP.
-
Inhibition Assay:
-
Add a known volume of a PGI2 dilution (either standard or sample) to a cuvette containing PRP and incubate for a short period (e.g., 1-2 minutes).
-
Induce platelet aggregation by adding a platelet agonist (e.g., ADP).
-
Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Determine the concentration of the fresh PGI2 standard required to inhibit platelet aggregation by 50% (IC50).
-
Determine the IC50 of the stored PGI2 sample.
-
Compare the IC50 values of the stored sample and the fresh standard to assess any loss of biological activity. A significant increase in the IC50 of the stored sample indicates degradation.
-
By implementing these storage and testing protocols, researchers, scientists, and drug development professionals can ensure the long-term integrity and reliability of their this compound for experimental and developmental purposes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, MP Biomedicals 5 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. thomassci.com [thomassci.com]
- 5. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. netascientific.com [netascientific.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Prostacyclin - Wikipedia [en.wikipedia.org]
- 9. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Prostaglandin I2 Sodium Salt Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Prostaglandin I2 (PGI2) sodium salt in aqueous solutions. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of Prostaglandin I2 (PGI2) sodium salt in aqueous solutions?
The primary factor governing the stability of PGI2 in aqueous solutions is pH. PGI2 is highly unstable at neutral or acidic pH, where it rapidly hydrolyzes to its inactive metabolite, 6-keto-prostaglandin F1α.[1][2][3][4][5][6][7] To maintain its biological activity, PGI2 solutions must be prepared and stored in a basic (alkaline) buffer.
Q2: What is the recommended pH for preparing and storing PGI2 solutions?
For optimal stability, aqueous stock solutions of PGI2 sodium salt should be prepared in basic buffers with a pH greater than 10.0 and an ionic strength greater than 50 mM.[1] Some sources suggest that a pH of 8 or higher is sufficient to retain biological activity for extended periods.[7] At pH 12, the half-life of PGI2 at 25°C is approximately 6 days.
Q3: How does temperature affect the stability of PGI2 solutions?
Lower temperatures significantly enhance the stability of PGI2 solutions. The hydrolysis of PGI2 is accelerated at higher temperatures.[3][4] For instance, at pH 7.48, the half-life of PGI2 is approximately 3.5 minutes at 25°C, which increases to about 14.5 minutes at 4°C.[8] Therefore, it is crucial to store PGI2 solutions at low temperatures, such as 2-8°C or frozen at -20°C, to minimize degradation.
Q4: What is the expected half-life of PGI2 in a physiological buffer (e.g., PBS at pH 7.4)?
At physiological pH (around 7.4) and room temperature, PGI2 is extremely unstable, with a half-life ranging from 1 to 12 minutes, depending on the buffer concentration.[1] Under physiological conditions, its half-life is often cited as being around 2 minutes.[1][9] This rapid degradation is a critical consideration for in vitro and in vivo experiments.
Q5: Can I store aqueous solutions of PGI2 long-term?
Long-term freezing of aqueous PGI2 solutions is generally not recommended.[1] However, an aqueous stock solution prepared in a basic buffer (pH > 10.0) can be stable for at least two weeks when stored at 0°C.[1] For long-term storage, it is best to store the PGI2 sodium salt as a crystalline solid at -20°C, where it is stable for at least six months.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no biological effect observed in my experiment.
-
Possible Cause 1: PGI2 degradation due to improper solution pH.
-
Troubleshooting Step: Verify the pH of your buffer. Ensure it is sufficiently basic (ideally pH > 10.0 for stock solutions) to prevent rapid hydrolysis of PGI2.[1] For experiments at physiological pH, prepare the PGI2 solution immediately before use and minimize the time between preparation and application.
-
-
Possible Cause 2: PGI2 degradation due to high temperature.
-
Possible Cause 3: Inaccurate PGI2 concentration.
-
Troubleshooting Step: PGI2 sodium salt is hygroscopic and can absorb moisture from the air, which can affect weighing accuracy.[1] Handle the solid compound in a dry environment and ensure accurate weighing.
-
Below is a logical workflow for troubleshooting inconsistent experimental results with PGI2.
Caption: Troubleshooting workflow for PGI2 experiments.
Issue 2: Precipitation observed in the PGI2 solution.
-
Possible Cause: Poor solubility at the current concentration and pH.
-
Troubleshooting Step: PGI2 sodium salt is soluble in water and basic buffers.[1][5][6] If precipitation occurs, ensure the pH of the solution is sufficiently high. You may also need to gently warm the solution or sonicate to aid dissolution, but be mindful of the temperature sensitivity of PGI2. If using organic solvents for stock solutions, ensure the final concentration in your aqueous buffer does not exceed the solubility limit.
-
Data Presentation
Table 1: Stability of Prostaglandin I2 Sodium Salt in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.48 | 25 | 3.5 - 10.5 minutes | [8] |
| 7.48 | 4 | ~14.5 minutes | [8] |
| 7.2-7.4 | 23-37 | Rapid loss of activity | [7] |
| 7.8 | 23-37 | Several hours | [7] |
| > 8.0 | 23-37 | Indefinite | [7] |
| 12 | 25 | ~6 days | |
| >10.0 | 0 | At least 2 weeks | [1] |
Table 2: Stability of Epoprostenol (B1671539) Formulations (for clinical reference)
| Formulation | Diluent | Concentration (ng/mL) | Storage Condition | Stability | Reference(s) |
| Epoprostenol AM | Sterile Water or Saline | Not specified | 25°C | Up to 3 days | [3][4] |
| Epoprostenol AM | Sterile Water or Saline | Not specified | 5°C | Up to 7 days | [3][4] |
| Epoprostenol AS | Sterile Water or Saline | 3000 - 60,000 | 25°C | Up to 72 hours (concentration-dependent) | [10][11] |
| Epoprostenol AS | Sterile Water or Saline | 3000 - 60,000 | 5°C | Up to 7 days (reconstituted) | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a PGI2 Sodium Salt Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity water
-
Buffer salts to prepare a basic buffer (e.g., borate (B1201080) buffer)
-
Calibrated pH meter
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
-
Procedure:
-
Prepare a basic buffer with a pH > 10.0 and an ionic strength > 50 mM. A common choice is a borate buffer.
-
Allow the vial of PGI2 sodium salt to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of PGI2 sodium salt in a controlled environment to minimize moisture absorption.
-
Dissolve the PGI2 sodium salt in the prepared basic buffer to the desired stock concentration.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 0°C for up to two weeks or as recommended by the manufacturer. For longer-term storage, it is advisable to store the compound as a solid at -20°C.[1]
-
Protocol 2: General Workflow for a Cell-Based Assay with PGI2
The following diagram illustrates a typical workflow for using PGI2 in a cell-based experiment, emphasizing the critical handling steps.
Caption: Workflow for a cell-based PGI2 assay.
Signaling Pathway
Prostaglandin I2 exerts its biological effects, such as vasodilation and inhibition of platelet aggregation, by activating a specific signaling cascade.[2][9][12][13] The key steps are outlined in the diagram below.
Caption: Prostaglandin I2 signaling pathway.
References
- 1. mpbio.com [mpbio.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Influence of pH on the prostacyclin (PGI2) mediated inhibition of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of PGI2 sodium salt in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of PGI2 (Prostacyclin) sodium salt in experimental settings to prevent its degradation and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PGI2 sodium salt and why is it unstable?
A1: PGI2 sodium salt, also known as epoprostenol (B1671539) sodium, is the sodium salt of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1] Its instability arises from the presence of a vinyl ether linkage in its structure, which is highly susceptible to acid-catalyzed hydrolysis.[2] In neutral or acidic aqueous solutions, it rapidly degrades into 6-keto-prostaglandin F1α, an inactive metabolite.[3][4]
Q2: What is the half-life of PGI2 sodium salt in solution?
A2: The half-life of PGI2 sodium salt is highly dependent on the pH and temperature of the solution. At physiological pH (7.4) and room temperature (25°C), its half-life is very short, ranging from 3.5 to 10.5 minutes.[1][5] However, its stability significantly increases in basic (alkaline) conditions.
Q3: How should I store PGI2 sodium salt?
A3: PGI2 sodium salt should be stored as a crystalline solid at -20°C under desiccating and light-protected conditions.[6] It is hygroscopic and will rapidly hydrolyze upon exposure to moisture and air.[6] When stored correctly, the solid form is stable for at least four years.[3]
Q4: What is the best way to prepare a stock solution of PGI2 sodium salt?
A4: To ensure stability, stock solutions should be prepared in a basic buffer. An aqueous stock solution can be prepared by dissolving the crystalline solid directly in a buffer with a pH greater than 10.2.[6] Alternatively, it can be dissolved in organic solvents like ethanol (B145695), DMSO, or DMF, which should then be diluted into a basic aqueous buffer for experiments.[3] It is crucial to purge the solvent with an inert gas before dissolving the PGI2 sodium salt.[7]
Q5: Can I store the prepared PGI2 sodium salt solution?
A5: It is not recommended to store aqueous solutions of PGI2 sodium salt for more than a day, even at low temperatures.[7] For optimal results, solutions should be prepared fresh immediately before each experiment. If a stock solution in an organic solvent is prepared, it should be aliquoted and stored at -20°C for short periods.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological activity observed in the assay. | Degradation of PGI2 sodium salt due to improper handling or storage. | - Ensure the solid compound has been stored at -20°C in a desiccator, protected from light. - Prepare solutions fresh before each experiment. - Use a basic buffer (pH > 8, ideally >10 for stock solutions) for all aqueous solutions.[6][8] - Minimize the time the PGI2 solution is at a neutral or acidic pH. |
| High variability between replicate experiments. | Inconsistent concentration of active PGI2 due to degradation during the experiment. | - Maintain a consistent and basic pH in your experimental buffer throughout the assay. - Pre-warm all solutions and equipment to the experimental temperature to avoid temperature fluctuations that can affect stability. - Standardize the timing of PGI2 addition and incubation across all experiments. |
| Precipitate forms when diluting an organic stock solution into an aqueous buffer. | The organic solvent is not miscible with the aqueous buffer at the used ratio, or the concentration is too high. | - Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) to maintain solubility and avoid solvent effects on the biological system. - Add the organic stock solution to the aqueous buffer slowly while vortexing. - Consider preparing the stock solution directly in a basic aqueous buffer if possible. |
| Difficulty dissolving the crystalline solid. | The compound may have absorbed moisture, or the incorrect solvent is being used. | - Ensure the vial is brought to room temperature before opening to prevent condensation. - For aqueous solutions, use a basic buffer (pH > 10.2).[6] For organic solvents, ethanol, DMSO, and DMF are suitable.[3] Gentle vortexing can aid dissolution. |
Quantitative Data Summary
The stability of PGI2 sodium salt is critically dependent on pH and temperature. The following table summarizes the half-life under different conditions.
| pH | Temperature (°C) | Half-life | Reference |
| 7.48 | 25 | 3.5 - 10.5 minutes | [1] |
| 7.48 | 4 | ~14.5 minutes | [9] |
| >8 | Not specified | Stable for several hours to indefinitely | [8] |
| 9.37 | 0 | No loss of activity for 48 hours | [1] |
| 12 | 25 | ~6 days | [1] |
Experimental Protocols
Protocol 1: Preparation of PGI2 Sodium Salt Stock Solution
Objective: To prepare a stable stock solution of PGI2 sodium salt for use in biological assays.
Materials:
-
PGI2 sodium salt (crystalline solid)
-
Anhydrous ethanol (or DMSO/DMF)
-
Sterile, ice-cold Tris-HCl buffer (50 mM, pH 8.8)[6]
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of PGI2 sodium salt to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of PGI2 sodium salt in a sterile environment.
-
Dissolve the PGI2 sodium salt in a small volume of anhydrous ethanol to create a concentrated stock solution (e.g., 1 mg/mL). Purge the ethanol with an inert gas before use.
-
Alternatively, for an aqueous stock, dissolve the PGI2 sodium salt directly in ice-cold 50 mM Tris-HCl buffer (pH 8.8) to a final concentration of 1 mM.[6]
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based cAMP Assay
Objective: To measure the effect of PGI2 on intracellular cyclic AMP (cAMP) levels in cultured cells.
Materials:
-
Cultured cells expressing the prostacyclin (IP) receptor
-
Cell culture medium
-
PGI2 sodium salt stock solution (from Protocol 1)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Plate the cells in a multi-well plate and grow to the desired confluency.
-
On the day of the experiment, prepare fresh serial dilutions of the PGI2 sodium salt stock solution in a suitable basic buffer (e.g., Tris or HEPES, pH 7.8-8.0).
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.[10][11]
-
Remove the pre-treatment medium and add the different concentrations of the freshly prepared PGI2 solution to the cells. Include a vehicle control (buffer only).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.
-
Determine the intracellular cAMP concentration in the cell lysates by following the manufacturer's protocol for the cAMP assay kit.
-
Normalize the cAMP levels to the total protein concentration of each sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prostaglandin I2 (PGI2) Sodium Salt: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Prostaglandin I2 (PGI2) sodium salt. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of PGI2 sodium salt at physiological pH?
A1: Prostaglandin I2 (PGI2) is notoriously unstable at physiological pH (around 7.4). Its half-life is very short, typically ranging from 30 seconds to a few minutes in vitro.[1][2][3] At a pH of 7.48 and 25°C, the half-life is reported to be between 3.5 and 10.5 minutes.[4][5] This instability is a critical factor to consider in experimental design, as the compound rapidly hydrolyzes to its inactive form, 6-keto-prostaglandin F1α.[1][2][3]
Q2: My PGI2 solution shows no biological activity. What are the possible causes?
A2: A lack of biological activity is most commonly due to the degradation of PGI2. Key factors include:
-
Incorrect pH: PGI2 is rapidly hydrolyzed and inactivated in neutral or acidic solutions.[1][2][3] Stock solutions must be prepared and maintained in a basic buffer (pH > 8.0, ideally > 10.0) to ensure stability.[1][6]
-
Improper Storage: The lyophilized powder is hygroscopic and should be stored at -20°C under desiccating conditions.[6] Exposure to moisture can cause rapid degradation even in solid form.[6][7]
-
Age of Solution: Aqueous solutions, even when basic, have limited stability. It is always recommended to prepare fresh dilutions from a stock solution for each experiment.
Q3: How should I prepare and store a stock solution of PGI2 sodium salt?
A3: To ensure maximum stability and potency, follow these steps:
-
Allow the vial of lyophilized PGI2 sodium salt to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a basic buffer, such as phosphate-buffered saline (PBS), adjusted to a pH greater than 10.2.[1][6] The solubility in such a buffer is approximately 10 mg/mL.[1][6]
-
Once dissolved, aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
For short-term storage, solutions in basic buffer (pH > 10.0) are stable for at least two weeks at 0°C.[7] For longer-term storage, freeze the aliquots at -20°C.[4] However, be aware that long-term freezing of aqueous solutions is generally not recommended, and repeated freeze-thaw cycles should be strictly avoided.[7][8]
Q4: Why am I observing inconsistent results between experiments?
A4: Inconsistent results are often linked to the rapid degradation of PGI2 at physiological pH. The time between diluting the compound into your experimental medium (e.g., cell culture media at pH 7.4) and measuring the biological response is critical. To improve consistency, standardize this time across all experiments, prepare fresh dilutions immediately before use, and ensure homogenous mixing upon addition to your assay system.
Data Presentation: PGI2 Stability Profile
The stability of PGI2 is highly dependent on pH and temperature. The following table summarizes its half-life under various conditions.
| pH Value | Temperature | Half-Life/Stability | Reference(s) |
| Physiological (~7.4) | Room Temp (~25°C) | 30 seconds to 12 minutes | [2][3][4][5][6][7] |
| 7.48 | 25°C | 3.5 - 10.5 minutes | [4][5] |
| 7.48 | 4°C | ~14.5 minutes | |
| Basic (≥8.0) | Not specified | Stable | [1][2][3] |
| 9.37 | 0°C | No loss of activity for 48 hours | [4][5] |
| >10.2 | Not specified | Recommended for dissolving | [1][6] |
| 12.0 | 25°C | ~6 days | [4][5] |
| Neutral or Acidic | Not specified | Rapidly hydrolyzes to 6-keto PGF1α | [1][2][3] |
Mandatory Visualizations
PGI2 Signaling Pathway
Caption: PGI2 binds to the IP receptor, activating adenylyl cyclase and increasing cAMP levels.
Troubleshooting Workflow for PGI2 Experiments
References
- 1. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. thomassci.com [thomassci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 5. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mpbio.com [mpbio.com]
- 8. benchchem.com [benchchem.com]
Navigating the Challenges of Prostacyclin Sodium Salt: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Prostacyclin sodium salt (also known as PGI2 sodium salt or epoprostenol (B1671539) sodium) is a powerful pharmacological tool, prized for its potent vasodilatory and anti-platelet aggregation properties. However, its inherent instability can lead to inconsistent and frustrating experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to help you achieve reliable and reproducible results in your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
Troubleshooting Guides
Platelet Aggregation Assays
Q1: I am not observing the expected inhibition of platelet aggregation with Prostacyclin sodium salt. What are the possible causes?
Several factors could be at play, ranging from reagent integrity to procedural missteps. The most common culprit is the degradation of the Prostacyclin sodium salt.
-
Prostacyclin Degradation: Due to its short half-life, especially at neutral or acidic pH, it's crucial to prepare solutions fresh and in an alkaline buffer (pH > 8.0).[1][2] Any delay between preparation and use can significantly reduce its activity.
-
Improper Solvent: Ensure the solvent is compatible and will not accelerate degradation. For aqueous solutions, a high pH buffer is recommended.
-
Incorrect Concentration: The IC50 for inhibition of human platelet aggregation is approximately 5 nM.[1] Ensure your working concentration is appropriate for your experimental setup.
-
Platelet Health: The viability and responsiveness of your platelets are paramount. Ensure that the blood collection and platelet-rich plasma (PRP) preparation are performed carefully to avoid premature activation.
Q2: My baseline platelet aggregation in the control group (without Prostacyclin) is weak or absent.
This issue points towards problems with the platelets themselves or the aggregation-inducing agonist.
-
Poor Platelet Quality: Platelets can be activated or damaged during collection and processing. Ensure gentle handling and appropriate centrifugation speeds.
-
Inactive Agonist: The agonist used to induce aggregation (e.g., ADP, collagen, thrombin) may have degraded. Use a fresh, properly stored agonist.
-
Instrument Malfunction: Check that the aggregometer is properly calibrated and functioning correctly.
Q3: I am seeing high variability between my replicate experiments.
High variability is often linked to the instability of Prostacyclin and inconsistencies in experimental timing.
-
Inconsistent Incubation Times: Due to the rapid degradation of Prostacyclin, even small variations in incubation times can lead to different levels of inhibition. Standardize all incubation steps precisely.
-
Temperature Fluctuations: Perform all steps of the assay at a consistent and appropriate temperature (typically 37°C for platelet aggregation).
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the highly potent Prostacyclin solution.
Cell Culture Experiments
Q1: I am not observing the expected cellular response (e.g., increased cAMP, anti-proliferative effects) after treating my cells with Prostacyclin sodium salt.
Similar to platelet assays, the primary suspect is the stability of the compound.
-
Degradation in Culture Media: Standard cell culture media are typically buffered around pH 7.4, a condition under which Prostacyclin rapidly hydrolyzes.[1][2] It is crucial to add the freshly prepared Prostacyclin solution to the cells immediately after dilution in the media.
-
Low Receptor Expression: The cell line you are using may not express the Prostacyclin receptor (IP receptor) at sufficient levels to elicit a measurable response. Confirm receptor expression via techniques like RT-PCR or western blotting.
-
Cell Confluency and Health: The physiological state of the cells can influence their responsiveness. Ensure cells are healthy, within a consistent passage number, and at an appropriate confluency. Prostacyclin production in cultured endothelial cells has been shown to be influenced by cell density.[3]
Q2: I am observing cytotoxicity at concentrations where I expect to see a biological effect.
While Prostacyclin itself is not typically cytotoxic at effective concentrations, the solvent or degradation products might be.
-
Solvent Toxicity: If using a solvent like DMSO or ethanol (B145695) to prepare the stock solution, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1%).
-
Degradation Products: While the primary degradation product, 6-keto-PGF1α, is much less active, high concentrations of this and other byproducts could potentially have off-target effects.[2] The best mitigation is to use freshly prepared solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store Prostacyclin sodium salt? The solid form of Prostacyclin sodium salt should be stored at -20°C and protected from moisture.[4] It is a hygroscopic compound.[5]
Q2: How do I prepare a stable stock solution? For aqueous stock solutions, dissolve the crystalline solid in a basic buffer with a pH greater than 10.0 and an ionic strength greater than 50 mM.[4] This solution should be stable for at least two weeks if stored at 0°C.[4] However, for maximal activity and reproducibility, it is highly recommended to prepare solutions fresh daily.[4][6]
Q3: What are the visual signs of degradation? There are no distinct visual signs of degradation in solution. The degradation is a chemical hydrolysis process. Therefore, it is critical to adhere to proper preparation and handling protocols rather than relying on visual inspection.
Q4: Can I freeze and thaw my stock solution? Long-term freezing of aqueous solutions is not recommended.[4] It is best to prepare fresh solutions for each experiment. If you must store a solution, prepare small aliquots to avoid multiple freeze-thaw cycles.
Q5: What quality control measures should I consider? Given the instability of the compound, it is crucial to have confidence in the quality of the material from the supplier. Ensure the product comes with a certificate of analysis indicating its purity. For critical applications, consider analytical techniques like HPLC to confirm the integrity of the compound before use.
Quantitative Data Summary
Solubility Data
| Solvent | Concentration |
| Water | 10 mg/mL |
| PBS (pH >10.2) | 10 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO | 5 mg/mL |
| DMF | 5 mg/mL |
Note: Data compiled from multiple sources.[1]
Stability Profile: Half-life
The stability of Prostacyclin is highly dependent on pH and temperature. It rapidly hydrolyzes to the inactive 6-keto-PGF1α in neutral or acidic solutions.[1]
| Condition | Half-life |
| In vivo | 30 seconds to a few minutes |
| In vitro (neutral or acidic pH) | 30 seconds to a few minutes |
| In vitro (basic buffer, pH=8) | Stable |
| Physiological pH, room temperature | 1 to 12 minutes (buffer dependent) |
| pH 7.48, 25°C (0.165 M phosphate (B84403) buffer) | ~3.5 minutes |
| pH 7.48, 4°C (0.165 M phosphate buffer) | ~14.5 minutes |
Note: Data compiled from multiple sources.[1][2][4][7]
Detailed Experimental Protocols
Preparation of Prostacyclin Sodium Salt Stock Solution
This protocol describes the preparation of a stock solution suitable for use in platelet aggregation and cell culture experiments.
Materials:
-
Prostacyclin sodium salt (solid)
-
High-purity water or a suitable buffer (e.g., Tris-HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid Prostacyclin sodium salt to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a suitable buffer (e.g., 10 mM Tris-HCl). Adjust the pH of the buffer to 8.5-9.0 using the NaOH solution.
-
Weigh the desired amount of Prostacyclin sodium salt in a sterile microcentrifuge tube.
-
Add the alkaline buffer to the tube to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to dissolve the solid completely.
-
Use the stock solution immediately for preparing working dilutions. Do not store the stock solution for extended periods unless absolutely necessary, and if so, follow the storage recommendations in the FAQs.
Platelet Aggregation Inhibition Assay Protocol (Light Transmission Aggregometry)
This protocol outlines the measurement of Prostacyclin sodium salt's inhibitory effect on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
Prostacyclin sodium salt stock solution (freshly prepared)
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
Part 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer into a clean polypropylene (B1209903) tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Keep both PRP and PPP at room temperature and use within 3-4 hours.
Part 2: Aggregation Assay
-
Set up the aggregometer according to the manufacturer's instructions and allow it to warm up to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer to pre-warm for a few minutes.
-
Add a small volume (e.g., 5 µL) of your freshly prepared Prostacyclin sodium salt working solution (or vehicle control) to the PRP and incubate for a defined period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding the agonist at a predetermined concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of inhibition for each concentration of Prostacyclin sodium salt.
Signaling Pathway and Workflow Diagrams
Caption: Prostacyclin signaling pathway.
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Prostaglandin I2 sodium salt concentration for maximum effect
Welcome to the technical support center for Prostaglandin (B15479496) I2 (PGI2) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prostaglandin I2 (PGI2) sodium salt?
A1: Prostaglandin I2 sodium salt is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] Its primary mechanism involves binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), on the cell membranes of platelets and smooth muscle cells.[4][5] This binding activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP then activates Protein Kinase A (PKA), leading to a cascade of downstream effects that result in smooth muscle relaxation and inhibition of platelet aggregation.[4][5][6]
Q2: What is the recommended storage and handling procedure for PGI2 sodium salt?
A2: Proper storage and handling are critical due to the instability of PGI2 sodium salt. The solid form should be stored at -20°C under desiccating conditions and is stable for at least two years.[7] The compound is hygroscopic and will rapidly hydrolyze to its inactive form, 6-keto-PGF1α, upon exposure to moisture or acidic/neutral pH.[1][7][8] Therefore, it is crucial to handle the solid compound in a dry environment and prepare solutions immediately before use.
Q3: How should I prepare a stock solution of PGI2 sodium salt?
A3: To ensure stability, stock solutions should be prepared in a basic buffer. An aqueous stock solution can be made by dissolving the crystalline solid directly in a basic buffer with a pH greater than 8.0 (ideally >10.0) and an ionic strength greater than 50 mM.[1][8][9] Alternatively, it can be dissolved in organic solvents like DMSO or ethanol.[1][9][10] For aqueous solutions, it is not recommended to store them for more than a day, even when refrigerated.[10] For longer-term storage of reconstituted aliquots, freezing at -20°C is recommended.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect (e.g., no inhibition of platelet aggregation, no vasodilation).
-
Possible Cause 1: Compound Degradation due to Improper pH.
-
Possible Cause 2: Inactive Stock Solution.
-
Troubleshooting Step: Prepare a fresh stock solution immediately before each experiment. If using a previously prepared aqueous stock, it may have degraded. Long-term freezing of aqueous solutions is not recommended.[8]
-
-
Possible Cause 3: Suboptimal Concentration.
-
Troubleshooting Step: The optimal concentration of PGI2 sodium salt is highly dependent on the cell type and the specific assay. A concentration-response experiment (dose-response curve) is highly recommended to determine the optimal working concentration for your system. Refer to the concentration guidelines in the tables below.
-
Issue 2: I am seeing inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Stock Solution Preparation.
-
Troubleshooting Step: Ensure a standardized and reproducible protocol for preparing your PGI2 sodium salt stock solution. Pay close attention to the pH of the buffer and the final concentration.
-
-
Possible Cause 2: Differences in Experimental Conditions.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Water | 10 mg/mL[1][9][11] |
| PBS (pH > 10.2) | 10 mg/mL[1][9][11] |
| Ethanol | 10 mg/mL[1][9][11] |
| DMSO | 5 mg/mL[1][9][10][11] |
| DMF | 5 mg/mL[1][9][11] |
Table 2: Stability of this compound in Solution
| pH | Temperature | Half-life |
| > 8.0 | - | Stable[1][9] |
| 7.48 | 25°C | 3.5 - 10.5 minutes[12] |
| Neutral or Acidic | Room Temperature | 30 seconds - a few minutes[1][9] |
| 12 | 25°C | ~6 days[12] |
| 9.37 | 0°C | No loss of activity for 48 hours[12] |
Table 3: Effective Concentrations in Various Assays
| Assay | Cell Type/System | Effective Concentration Range | IC50/EC50 |
| Inhibition of Platelet Aggregation | Human Platelets | 0.5 ng/mL and higher | ~5 nM[1][2] |
| Inhibition of Platelet Adhesion | Human Platelets on Collagen | 0.1 - 100 ng/mL (no effect on primary adhesion)[13] | - |
| Reversal of Platelet Stress Fiber Formation | Human Platelets | 10 nM[14] | - |
| Endothelial Barrier Enhancement | Human Pulmonary Endothelial Cells | 200 - 500 ng/mL (for analog Beraprost) | - |
| Inhibition of Thrombus Formation | Hamster Cheek Pouch Microcirculation | 1 - 200 ng/mL | IC50 = 1.5 ± 0.8 ng/mL[15] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (crystalline solid)
-
High-purity water
-
50 mM Tris-HCl buffer, pH 8.8 (ice-cold)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of PGI2 sodium salt to room temperature before opening to prevent condensation.
-
Weigh out the required amount of PGI2 sodium salt in a sterile environment. The molecular weight is approximately 374.5 g/mol .
-
Dissolve the solid in ice-cold 50 mM Tris-HCl, pH 8.8 to a final concentration of 1 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage. It is recommended to use the stock solution as fresh as possible.
-
Protocol 2: General Protocol for a Platelet Aggregation Inhibition Assay
-
Materials:
-
Platelet-rich plasma (PRP)
-
PGI2 sodium salt working solution (prepared fresh by diluting the stock solution in an appropriate buffer)
-
Platelet agonist (e.g., ADP, collagen)
-
Platelet aggregometer
-
-
Procedure:
-
Pre-warm the PRP to 37°C.
-
Add the desired concentration of the PGI2 sodium salt working solution to the PRP and incubate for a short period (e.g., 1-2 minutes) at 37°C.
-
Add the platelet agonist to initiate aggregation.
-
Monitor the change in light transmittance using the platelet aggregometer to measure the extent of aggregation.
-
A dose-response curve should be generated to determine the IC50 value.
-
Visualizations
Caption: PGI2 Signaling Pathway
Caption: PGI2 Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. This compound, MP Biomedicals 5 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 4. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins PGE2 and PGI2 promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mpbio.com [mpbio.com]
- 9. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. netascientific.com [netascientific.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Effect of prostaglandin I2 on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epoprostenol Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoprostenol (B1671539) sodium salt. The following information addresses common issues related to the impact of pH on the activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the reconstituted Epoprostenol solution so important?
A1: Epoprostenol sodium salt is chemically unstable and rapidly hydrolyzes to an inactive metabolite, 6-keto-prostaglandin F1α, in aqueous solutions at neutral or physiological pH.[1] The stability of Epoprostenol is highly pH-dependent, with increased stability observed at higher pH values.[2][3] Therefore, maintaining a high pH is critical to prevent degradation and ensure the biological activity of the drug during preparation and administration.
Q2: I noticed different formulations of Epoprostenol have different recommended diluents and result in different pH values. Why is this?
A2: Different formulations have been developed to improve the stability of Epoprostenol. For example, the original formulation of Flolan was reconstituted with a glycine-based diluent to a pH of about 10.5.[4][5] Newer formulations, such as Veletri (epoprostenol AS), contain excipients like arginine and sucrose, which help to achieve a higher pH (ranging from 10.8 to 11.9 depending on concentration) upon reconstitution with standard sterile water or saline.[4][6] This higher pH significantly enhances the stability of the Epoprostenol solution.[4][6]
Q3: Does the pH of the Epoprostenol solution affect its biological mechanism of action?
A3: The primary biological effect of Epoprostenol, which includes vasodilation and inhibition of platelet aggregation, is mediated through the prostacyclin (PGI2) signaling pathway.[2][7] While the stability of the Epoprostenol molecule is critically dependent on a high pH, the fundamental mechanism of action at the receptor level is not described as being pH-dependent within the physiological range at the target site. The high pH of the formulation is primarily for preservation of the active molecule prior to its dilution in the bloodstream, where it will act at physiological pH before its rapid metabolism.
Q4: Can I use a different diluent than the one specified for my Epoprostenol formulation?
A4: No, it is critical to use only the manufacturer-specified diluent for reconstitution. Using an incorrect diluent can result in a suboptimal pH, leading to rapid degradation of the Epoprostenol and a loss of potency. For instance, Flolan must be reconstituted only with its specific pH 12 sterile diluent.[2][8] Formulations like Veletri are designed for reconstitution with sterile water for injection or 0.9% sodium chloride, as their excipients are formulated to produce the required high pH.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Rapid degradation of Epoprostenol due to improper pH of the solution. | - Verify that the correct manufacturer-specified diluent was used for reconstitution. - Ensure that the reconstitution and dilution procedures were followed precisely. - Check the expiration date of both the Epoprostenol vial and the diluent. - Prepare fresh solutions for each experiment, adhering to the recommended storage times and temperatures for the specific formulation. |
| Precipitate formation in the reconstituted solution. | Use of an incompatible diluent or administration material. | - Discard the solution immediately. - Reconstitute a new vial using the correct, specified diluent. - Ensure that all administration materials (e.g., infusion sets, reservoirs) are compatible with highly alkaline solutions. Materials containing polyethylene (B3416737) terephthalate (B1205515) (PET) or polyethylene terephthalate glycol (PETG) should be avoided with certain formulations.[2] |
| Shorter than expected stability of the prepared solution. | - Suboptimal pH due to incorrect reconstitution. - Storage at an inappropriate temperature. - Exposure to light. | - Review the reconstitution protocol for your specific Epoprostenol formulation. - Adhere strictly to the recommended storage temperatures and durations as outlined in the data tables below. - Protect reconstituted solutions from light as recommended for certain formulations.[9] |
Data Presentation
Table 1: Stability of Different Epoprostenol Formulations After Reconstitution and Dilution
| Formulation | Excipients | Diluent | Reconstituted pH | Stability at Room Temperature (25°C) | Stability Refrigerated (2-8°C) |
| Flolan (Original) | Glycine, Mannitol | Glycine-based sterile diluent | ~10.5 | 8-12 hours | Up to 24 hours, must be administered within 8-12 hours of removal from fridge.[4] |
| Flolan (New) | Glycine, Mannitol | pH 12 Sterile Diluent | ~12.0 | Up to 72 hours.[4][5] | Up to 8 days.[4][5] |
| Veletri (epoprostenol AS) | Arginine, Sucrose | Sterile Water for Injection or 0.9% Saline | 10.8 - 11.9 (concentration-dependent) | 48 hours (for 3,000-<60,000 ng/mL) to 72 hours (for ≥60,000 ng/mL).[4] | Up to 8 days.[4] |
| Epoprostenol AM | Arginine, Mannitol | Sterile Water for Injection or 0.9% Saline | 10.0 - 12.5 (concentration-dependent) | Up to 72 hours depending on concentration.[1] | Up to 7 days depending on concentration.[1] |
Table 2: pH of Diluted Epoprostenol AS (Veletri) Solutions
| Concentration | Diluent | pH Range |
| 3,000 ng/mL | Sterile Water for Injection | 11.0 - 11.1 |
| 3,000 ng/mL | Sterile Saline for Injection | 10.8 - 11.0 |
| 15,000 ng/mL | Sterile Water for Injection | 11.0 - 11.5 |
| 15,000 ng/mL | Sterile Saline for Injection | 11.1 - 11.4 |
| 60,000 ng/mL | Sterile Water for Injection | 11.3 - 12.0 |
| 60,000 ng/mL | Sterile Saline for Injection | 11.3 - 11.9 |
| Data sourced from Lambert O, et al. Drug Des Devel Ther. 2012.[6] |
Experimental Protocols
Protocol 1: Stability Testing of Reconstituted Epoprostenol Solution
This protocol outlines a general method for assessing the stability of Epoprostenol solutions at various pH levels and temperatures.
-
Preparation of Solutions:
-
Reconstitute lyophilized Epoprostenol sodium salt with the appropriate diluent to achieve the desired starting pH and concentration. For comparative studies, different buffers (e.g., borate (B1201080) buffer at pH 9.0, arginine buffer) can be used.
-
Immediately dilute the reconstituted solution to the final target concentrations (e.g., 3,000 ng/mL, 15,000 ng/mL, 60,000 ng/mL) using sterile water for injection or 0.9% sodium chloride.
-
-
Incubation:
-
Aliquot the diluted solutions into appropriate sterile containers.
-
Store the samples under controlled conditions, such as:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C
-
Accelerated Stability: 30°C or 40°C
-
-
Protect samples from light if required by the specific formulation.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Measure the concentration of Epoprostenol using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 205 nm).[1]
-
The mobile phase can consist of a gradient of acetonitrile (B52724) and a buffer such as 25 mM borate buffer at pH 9.0.[1]
-
-
Data Evaluation:
-
Calculate the percentage of the initial Epoprostenol concentration remaining at each time point.
-
The shelf-life is typically defined as the time at which the potency drops to 90% of the initial value.[1]
-
Visualizations
Caption: Epoprostenol signaling pathway in vascular smooth muscle cells.
Caption: Workflow for the preparation of Epoprostenol solution.
References
- 1. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Epoprostenol and pulmonary arterial hypertension: 20 years of clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Hygroscopic Prostaglandin I2 Sodium Salt: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the potent but challenging compound, Prostaglandin I2 (PGI2) sodium salt. Given its hygroscopic nature and instability in aqueous solutions, proper handling is paramount to ensure experimental success and data reproducibility. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a clear visualization of its signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin I2 (PGI2) sodium salt and why is it hygroscopic?
A1: Prostaglandin I2 sodium salt, also known as epoprostenol, is a synthetic form of the naturally occurring prostacyclin. It is a powerful vasodilator and a potent inhibitor of platelet aggregation.[1][2][3][4] Its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can lead to degradation and loss of biological activity.
Q2: How should I store this compound?
A2: To maintain its stability, PGI2 sodium salt should be stored as a crystalline solid at -20°C under desiccating conditions.[5] When stored properly, it can be stable for at least four years.[1]
Q3: What is the best way to prepare a stock solution?
A3: Due to its instability in neutral or acidic aqueous solutions, it is crucial to prepare stock solutions in a basic buffer (pH > 8).[1][6][7] Organic solvents such as ethanol (B145695), DMSO, or DMF can also be used. For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then make further dilutions into a basic aqueous buffer immediately before use.
Q4: How stable is this compound in solution?
A4: The stability of PGI2 is highly pH-dependent. In basic buffers (pH 8), it is relatively stable.[1][6][7] However, in neutral or acidic solutions, it rapidly hydrolyzes to 6-keto-prostaglandin F1α.[1][6] The half-life in vitro can range from 30 seconds to a few minutes.[1][6] At pH 7.48 and 25°C, the half-life is between 3.5 and 10.5 minutes.[8]
Q5: What are the primary biological effects of Prostaglandin I2?
A5: PGI2 is a potent vasodilator, meaning it widens blood vessels, and a strong inhibitor of platelet aggregation, preventing blood clots.[1][2][3][4] These effects are primarily mediated through its interaction with the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic AMP (cAMP).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of PGI2 sodium salt: The compound may have absorbed moisture due to improper storage or handling. | 1. Ensure the compound is stored at -20°C in a desiccator. Minimize exposure to air when weighing. Prepare fresh stock solutions for each experiment. |
| 2. Hydrolysis in solution: The pH of the experimental buffer may be too low (neutral or acidic). | 2. Prepare all aqueous solutions of PGI2 in a basic buffer (pH > 8). Check the pH of your final experimental medium. | |
| 3. Incorrect concentration: Inaccurate weighing of the hygroscopic powder. | 3. Weigh the compound quickly in a low-humidity environment if possible. Alternatively, consider using a microbalance in a controlled atmosphere. | |
| Precipitation of the compound in aqueous buffer | 1. Exceeding solubility limits: The concentration of PGI2 sodium salt is too high for the aqueous buffer. | 1. Refer to the solubility data. If a higher concentration is needed, consider preparing the initial stock in an organic solvent like ethanol or DMSO before diluting in the aqueous buffer. |
| 2. pH of the buffer: The buffer is not sufficiently basic to maintain solubility. | 2. Ensure the pH of the aqueous buffer is greater than 8. | |
| High background signal in cell-based assays | 1. Non-specific binding: This can be an issue in many cell-based assays. | 1. Optimize blocking steps and antibody/reagent concentrations. Run appropriate controls, including vehicle-only controls. |
| 2. Cell health: The cells may be stressed or unhealthy, leading to aberrant responses. | 2. Ensure proper cell culture techniques. Check for mycoplasma contamination. Use cells within a consistent passage number range.[9][10][11] | |
| Difficulty reproducing results between experiments | 1. Variability in solution preparation: Inconsistent preparation of stock and working solutions. | 1. Standardize the entire solution preparation process. Prepare fresh solutions for each experiment from a properly stored solid stock. |
| 2. Age of the compound: The solid compound may have degraded over time, even with proper storage. | 2. Use a fresh vial of PGI2 sodium salt if you suspect the age of the current stock is affecting results. |
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Solubility
| Solvent | Concentration |
| Water | 10 mg/mL |
| PBS (pH > 10.2) | 10 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO | 5 mg/mL |
| DMF | 5 mg/mL |
| Data sourced from Cayman Chemical product information.[1][6] |
Table 2: Stability in Aqueous Solution
| pH | Temperature | Half-life |
| 7.48 | 25°C | 3.5 - 10.5 minutes |
| 7.48 | 4°C | ~14.5 minutes |
| 9.37 | 0°C | No loss of biological activity observed for 48 hours |
| 12 | 25°C | ~6 days |
| Data compiled from various sources.[8][12] |
Table 3: Biological Activity
| Parameter | Value |
| IC50 (inhibition of human platelet aggregation) | 5 nM |
| Data sourced from Cayman Chemical product information.[1][6][7] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
Aggregometer
-
Siliconized glass cuvettes with stir bars
-
Calibrated micropipettes
Procedure:
-
Preparation of PGI2 Solution:
-
Prepare a stock solution of PGI2 sodium salt in an appropriate organic solvent (e.g., ethanol) or a basic buffer (pH > 8).
-
Perform serial dilutions to obtain the desired final concentrations for the assay. It is critical to make fresh dilutions for each experiment.
-
-
PRP and PPP Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Pipette a known volume of PRP into a siliconized cuvette containing a stir bar and place it in the aggregometer to equilibrate at 37°C.
-
Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the vehicle control or different concentrations of the PGI2 sodium salt solution to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., ADP).
-
Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of PGI2 sodium salt compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of PGI2 to determine the IC50 value.
-
Protocol 2: Ex Vivo Vasodilation Assay in Isolated Arterial Rings
This protocol describes a method to evaluate the vasodilatory effects of this compound on isolated arterial segments.
Materials:
-
This compound
-
Isolated arterial rings (e.g., from rat aorta)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (basic pH)
-
Vasoconstrictor (e.g., phenylephrine)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Preparation of Arterial Rings:
-
Isolate arteries from a suitable animal model and clean them of surrounding connective tissue.
-
Cut the arteries into rings of approximately 2-3 mm in length.
-
Mount the rings in an organ bath system filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Pre-contraction:
-
Allow the arterial rings to equilibrate under a resting tension for about 60-90 minutes.
-
Induce a stable contraction in the arterial rings by adding a vasoconstrictor like phenylephrine.
-
-
Measurement of Vasodilation:
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response (decrease in tension) after each addition.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve to determine the potency (e.g., EC50) of PGI2 sodium salt as a vasodilator.
-
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of Prostaglandin I2's mechanism and experimental application, the following diagrams have been generated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin I2 (prostacyclin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound, potent vasodilator (CAS 61849-14-7) | Abcam [abcam.com]
- 6. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. thomassci.com [thomassci.com]
- 8. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in experiments with PGI2 sodium salt
Welcome to the technical support center for Prostaglandin I2 (PGI2) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My PGI2 sodium salt solution seems to have lost activity. What could be the cause?
A1: The most common reason for loss of PGI2 activity is its inherent instability in aqueous solutions at neutral or acidic pH. PGI2 is rapidly hydrolyzed to the less active 6-keto-PGF1α.[1][2] The stability of PGI2 is highly dependent on pH and temperature.
-
pH: PGI2 is most stable in basic buffers (pH > 8.0).[1][2] At physiological pH (~7.4), its half-life can be as short as a few minutes.[2]
-
Temperature: Lower temperatures can extend the half-life of PGI2 in solution.
-
Storage of Solid: The solid form of PGI2 sodium salt is hygroscopic and should be stored at -20°C under desiccating conditions.[3][4] Exposure to moisture can lead to degradation.
Q2: I am observing inconsistent results in my platelet aggregation assay when using PGI2 sodium salt. What are some potential reasons?
A2: Inconsistent results in platelet aggregation assays with PGI2 can stem from several factors:
-
PGI2 Degradation: Due to its short half-life at physiological pH, the effective concentration of PGI2 can decrease during the course of the experiment. It is crucial to prepare fresh solutions and use them immediately.
-
Spontaneous Platelet Aggregation: If your control samples show aggregation before adding an agonist, it could be due to pre-activated platelets from traumatic venipuncture or improper sample handling.[5]
-
Lipemic Plasma: Cloudy or lipemic plasma can interfere with light transmission in aggregometry, leading to inaccurate readings.[5]
-
Incorrect Reagent Preparation: Ensure all reagents, including the PGI2 solution, are at the correct concentration and have been prepared according to the protocol.
Q3: Can the "sodium" in PGI2 sodium salt affect my cell-based assays, particularly with immune cells?
A3: While the amount of sodium from the PGI2 sodium salt itself is typically negligible, the overall sodium concentration in your cell culture media can significantly impact immune cell function. High salt concentrations have been shown to modulate the differentiation and activity of various immune cells, such as T cells and macrophages.[6][7][8] It is important to maintain physiological salt concentrations in your experiments unless you are specifically investigating the effects of high salt.
Q4: What is the best way to prepare and store a stock solution of PGI2 sodium salt?
A4: For long-term storage, PGI2 sodium salt should be kept as a solid at -20°C.[4] For preparing a stock solution:
-
Dissolve the solid PGI2 sodium salt in a suitable organic solvent like DMSO or ethanol.[1]
-
For aqueous experiments, it is best to make further dilutions from the organic stock into a basic buffer (pH > 8.0) immediately before use.[1][2]
-
Aqueous solutions of PGI2 should not be stored for more than a day.[9] If you must store an aqueous stock, prepare it in a basic buffer (pH > 10.2) and keep it on ice for short-term storage.[4]
Troubleshooting Guides
Platelet Aggregation Assays
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of aggregation | PGI2 solution has degraded. | Prepare a fresh PGI2 solution in a basic buffer (pH > 8.0) immediately before use. Keep the solution on ice. |
| Incorrect concentration of PGI2. | Verify calculations and ensure accurate dilution of the stock solution. | |
| Platelets are hyper-reactive. | Ensure proper blood collection and handling techniques to avoid pre-activation of platelets.[5] | |
| High variability between replicates | Inconsistent timing of PGI2 addition. | Add PGI2 to the platelet-rich plasma (PRP) at a consistent time point before adding the agonist. |
| Incomplete mixing. | Gently mix the PRP after adding PGI2 to ensure even distribution. | |
| Spontaneous aggregation in control wells | Platelet activation during preparation. | Use non-traumatic venipuncture and handle blood samples gently. Allow PRP to rest at room temperature before use.[5] |
Cell Culture Experiments
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell response or toxicity | PGI2 degradation product (6-keto-PGF1α) is causing off-target effects. | Prepare fresh PGI2 solutions for each experiment. Minimize the time the cells are exposed to the solution. |
| High concentration of organic solvent from the stock solution. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). | |
| Altered media pH after adding PGI2 solution. | Check the pH of the cell culture medium after adding the PGI2 solution and adjust if necessary. | |
| Inconsistent results across experiments | Variability in PGI2 activity. | Use a consistent protocol for preparing and handling the PGI2 solution. Consider aliquoting the solid compound to avoid repeated freeze-thaw cycles of the entire stock. |
| Changes in cell passage number or confluency. | Use cells within a consistent passage number range and at a similar con-fluency for all experiments. |
Data Presentation
Table 1: Stability of PGI2 Sodium Salt in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Reference |
| 7.48 | 25 | 3.5 - 10.5 minutes | [10] |
| > 8.0 | Not specified | Stable | [1][2] |
| 9.37 | 0 | No loss of activity for 48 hours | [10] |
| 12 | 25 | ~6 days | [10] |
Experimental Protocols
Protocol 1: Preparation of PGI2 Sodium Salt for Platelet Aggregation Assays
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Immediately before the assay, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration in the same Tris buffer. Keep the working solution on ice.
-
-
Platelet Aggregation Assay:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation.[11]
-
Pre-warm the PRP to 37°C in the aggregometer cuvette with a stir bar.
-
Add the PGI2 working solution to the PRP and incubate for the desired time (e.g., 1-2 minutes).
-
Add the platelet agonist (e.g., ADP, collagen) and record the aggregation.
-
Protocol 2: PGI2 Treatment in Cell Culture
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of PGI2 sodium salt in an organic solvent such as DMSO or ethanol.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the PGI2 stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells.
-
Gently mix the medium and immediately add it to the cells.
-
Incubate the cells for the desired period.
-
Visualizations
Caption: PGI2 signaling through the IP receptor to elicit cellular responses.
Caption: A logical workflow for troubleshooting inconsistent PGI2 activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. Prostaglandin I2 sodium salt, potent vasodilator (CAS 61849-14-7) | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The modulatory effect of high salt on immune cells and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of sodium in modulating immune cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulatory effect of high salt on immune cells and related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin I2 (PGI2) Sodium Salt: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Prostaglandin (B15479496) I2 (PGI2) sodium salt, focusing on buffer compatibility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Prostaglandin I2 sodium salt?
This compound is a crystalline solid and should be stored at -20°C under desiccating conditions.[1][2][3][4] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C.
Q2: What is the general solubility of this compound?
This compound is soluble in various solvents. For detailed solubility information, please refer to the table below.
Q3: How stable is this compound in aqueous solutions?
The stability of this compound is highly dependent on the pH of the solution. It is stable in basic buffers (pH ≥ 8) but undergoes rapid hydrolysis to 6-keto-prostaglandin F1α in neutral or acidic solutions.[5][6] The half-life in vitro can range from 30 seconds to a few minutes in neutral or acidic conditions.[5][6]
Q4: What is the primary degradation product of Prostaglandin I2?
The primary degradation product of Prostaglandin I2 in aqueous solutions is 6-keto-prostaglandin F1α, formed through hydrolysis.[5][6]
Q5: Can I use this compound in my cell culture medium?
Caution is advised when using this compound in standard cell culture media, which are typically buffered to a neutral pH (around 7.2-7.4). At this pH, PGI2 will degrade rapidly. For experiments requiring prolonged exposure, continuous infusion or the use of a stable PGI2 analog might be more appropriate. The stability is somewhat increased in plasma compared to a buffer of the same pH, which appears to be due to binding to albumin.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of PGI2 solution. | Incorrect buffer pH: The buffer used for reconstitution or dilution is neutral or acidic, causing rapid hydrolysis. | Prepare all stock and working solutions in a basic buffer (pH ≥ 8). A buffer with a pH of 9-10 is recommended for enhanced stability. |
| Improper storage: Reconstituted solutions were not stored properly (e.g., at room temperature or for an extended period). | Aliquot reconstituted solutions and store them immediately at -20°C. Avoid repeated freeze-thaw cycles. | |
| Age of the solution: Even when stored correctly, reconstituted solutions have a limited shelf life. | Prepare fresh solutions for critical experiments. | |
| Precipitation observed upon reconstitution. | Exceeded solubility limit: The concentration of PGI2 sodium salt is higher than its solubility in the chosen solvent. | Refer to the solubility data table and ensure the concentration is within the soluble range for the specific solvent. |
| Low temperature of the solvent: Reconstituting in a cold solvent can sometimes lead to precipitation. | Allow the solvent to reach room temperature before reconstitution. Gentle warming may aid dissolution, but be mindful of the temperature sensitivity of PGI2. | |
| Inconsistent experimental results. | Variable PGI2 concentration due to degradation: Inconsistent timing between solution preparation and experimental use in a neutral pH environment. | Standardize the time between the preparation of the final dilution in the experimental buffer and its use. For longer experiments, consider the rate of degradation at your experimental pH. |
| Interaction with other components in the medium. | Evaluate the compatibility of PGI2 with other components in your experimental setup. |
Data Presentation
Solubility Data
| Solvent | Concentration |
| Water | 1 mg/mL - 10 mg/mL[1][6] |
| Ethanol | 10 mg/mL - 50 mg/mL[1][4][6] |
| DMSO | 5 mg/mL[8][6] |
| DMF | 5 mg/mL[8][6] |
| PBS (pH > 10.2) | 10 mg/mL[8][6] |
| PBS | Soluble to 25 mM |
pH Stability Data
| pH | Temperature | Half-life |
| 7.48 | 25°C | 3.5 - 10.5 minutes[3] |
| 7.48 | 4°C | ~14.5 minutes[9] |
| 9.37 | 0°C | No loss of biological activity observed for 48 hours[3] |
| 12 | 25°C | ~6 days[3] |
Experimental Protocols
Protocol for Assessing Buffer Compatibility and Stability
This protocol provides a general method to assess the stability of this compound in a specific buffer.
Objective: To determine the rate of degradation of PGI2 in a chosen experimental buffer.
Materials:
-
This compound
-
Experimental buffer (e.g., HEPES, Tris, PBS at various pH values)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Mobile phase (e.g., acetonitrile/water/acetic acid mixture)
-
6-keto-prostaglandin F1α standard
Methodology:
-
Preparation of PGI2 Stock Solution: Prepare a concentrated stock solution of PGI2 sodium salt in a stable, basic buffer (e.g., 10 mM Tris, pH 9.0).
-
Incubation: Dilute the PGI2 stock solution to the final experimental concentration in the test buffer at the desired temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot of the PGI2 solution.
-
Quenching the Reaction: Immediately quench the degradation by adding the aliquot to a solution that stops the hydrolysis, for example, by flash-freezing in liquid nitrogen or by mixing with an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Monitor the disappearance of the PGI2 peak and the appearance of the 6-keto-prostaglandin F1α peak over time using a UV detector.
-
Quantify the peak areas to determine the concentration of PGI2 remaining at each time point.
-
-
Data Analysis: Plot the concentration of PGI2 as a function of time and calculate the half-life of PGI2 in the tested buffer.
Visualizations
Prostaglandin I2 Signaling Pathway
Caption: Prostaglandin I2 signaling pathway.
Troubleshooting Workflow for Buffer Compatibility
Caption: Troubleshooting workflow for PGI2 buffer compatibility.
References
- 1. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 2. This compound, potent vasodilator (CAS 61849-14-7) | Abcam [abcam.com]
- 3. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 4. Prostaglandin I2 =96 HPLC,syntheticNo,powder 61849-14-7 [sigmaaldrich.com]
- 5. thomassci.com [thomassci.com]
- 6. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Stability of prostaglandin I2 in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effect of Prostaglandin I2 Sodium Salt on cAMP Levels: A Comparative Guide
Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a potent lipid signaling molecule with significant physiological effects, including vasodilation and inhibition of platelet aggregation.[1][2] A primary mechanism underlying these effects is its ability to elevate intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a comparative analysis of PGI2 sodium salt's effect on cAMP levels, contrasted with other common pharmacological tools. It includes experimental data, detailed protocols, and pathway visualizations to assist researchers in designing and interpreting their studies.
Prostaglandin I2 Signaling Pathway
Prostaglandin I2 exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the prostacyclin receptor (IP receptor).[3] This interaction initiates a signaling cascade. The IP receptor is predominantly coupled to a stimulatory G-protein (Gs).[3] Upon PGI2 binding, the Gs alpha subunit dissociates and activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into cAMP.[4] The subsequent increase in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which mediates many of the physiological responses to PGI2.[5][6]
Caption: Canonical PGI2 signaling pathway leading to the production of intracellular cAMP.
Comparison with Alternative cAMP-Modulating Agents
While PGI2 sodium salt is a specific agonist for the IP receptor, other compounds are frequently used to modulate cAMP levels, each with a distinct mechanism of action. Understanding these differences is crucial for experimental design.
| Compound | Mechanism of Action | Primary Use |
| Prostaglandin I2 (PGI2) Sodium Salt | Agonist for the prostacyclin (IP) receptor, a Gs-coupled GPCR.[3] | Studying IP receptor-specific signaling and its physiological consequences. |
| Iloprost (B1671730) | A stable, synthetic analog of PGI2 that also acts as an IP receptor agonist.[1][7][8] | A more stable alternative to PGI2 for in vitro and in vivo studies requiring prolonged receptor activation. |
| Forskolin | Directly activates most isoforms of the adenylyl cyclase enzyme, bypassing GPCRs.[9][10][11] | Maximizing intracellular cAMP production for studying downstream signaling, independent of receptor activity. |
| Prostaglandin E2 (PGE2) | Agonist for EP receptors (specifically EP2 and EP4), which are also Gs-coupled.[12][13][14] | Investigating cAMP signaling mediated by prostanoid receptors other than the IP receptor. |
Quantitative Comparison of cAMP Induction
The following table summarizes experimental data on the effects of PGI2, its analog Iloprost, and Forskolin on cAMP levels in various cell types.
| Compound | Cell Type | Concentration | Observed Effect on cAMP | Reference |
| PGI2 | Cultured Bovine Aortic Smooth Muscle Cells | Dose-dependent | Dose-dependent increase in cAMP levels. | [15] |
| Iloprost | Isolated Rat Right Ventricular Cardiomyocytes | 10 µg/mL, 20 µg/mL, 30 µg/mL | ~25%, 56%, and 107% increase in cAMP levels, respectively. | [7] |
| Forskolin | U937 Cell Line | EC50 = 30 µM | Concentration-dependent increase in cAMP levels for at least 24 hours. | [10] |
| Forskolin | 4B Hypothalamic Cell Line | Not specified | 99-fold increase at 15 min; 48-fold at 30 min; 19-fold at 60 min. | [16] |
Experimental Protocols
Measuring intracellular cAMP levels is a cornerstone of validating the effects of compounds like PGI2. Competitive immunoassays and bioluminescence-based assays are common, robust methods.
General Protocol for cAMP Measurement using a Competitive Immunoassay
This protocol outlines a typical workflow for measuring cAMP in a 96- or 384-well plate format. Specific reagents and incubation times should be optimized based on the assay kit manufacturer's instructions (e.g., HTRF, AlphaScreen, or ELISA-based kits).[17][18][19]
-
Cell Seeding:
-
Culture cells expressing the IP receptor to 80-90% confluency.
-
Harvest and resuspend the cells in an appropriate culture medium.
-
Dispense the cell suspension into a multi-well assay plate at a predetermined density.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Cell Stimulation:
-
Prepare serial dilutions of PGI2 sodium salt and other test compounds (e.g., Iloprost, Forskolin) at the desired final concentrations in a stimulation buffer. A phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation.[16][20]
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes). The optimal time will depend on the cell type and receptor kinetics.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer, which often contains the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer), to each well.[18]
-
This step lyses the cells, releasing the intracellular cAMP to compete with the labeled cAMP for antibody binding.
-
-
Signal Reading and Data Analysis:
-
Incubate the plate as per the manufacturer's protocol to allow the competitive binding to reach equilibrium.
-
Read the plate using a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
In parallel, run a standard curve with known concentrations of cAMP to quantify the levels in the experimental samples.
-
Plot the results as cAMP concentration versus compound concentration to determine potency (EC50).
-
Caption: A generalized experimental workflow for measuring intracellular cAMP levels.
References
- 1. Inhaled Pulmonary Vasodilators for the Treatment of Right Ventricular Failure in Cardio-Thoracic Surgery: Is One Better than the Others? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo production of prostaglandin I2 in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of iloprost inhalation on exercise capacity and ventilatory efficiency in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Forskolin induces U937 cell line differentiation as a result of a sustained cAMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Epoprostenol vs. Iloprost: A Comparative Guide for In Vitro Research
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of epoprostenol (B1671539) and iloprost (B1671730), two critical prostacyclin analogs. This document summarizes key pharmacological data, details experimental methodologies, and visualizes essential pathways to support informed decisions in drug discovery and development.
Epoprostenol, the synthetic form of endogenous prostacyclin (PGI2), and its stable analog, iloprost, are potent vasodilators and inhibitors of platelet aggregation.[1] Both compounds are pivotal in the treatment of pulmonary arterial hypertension (PAH).[2][3] Their primary mechanism of action involves the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP mediates a cascade of downstream effects, culminating in vasodilation and the inhibition of platelet function. While both drugs target the IP receptor, their pharmacological profiles, including receptor selectivity and potency, exhibit notable differences that are crucial for in vitro investigation.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key quantitative parameters of epoprostenol and iloprost from in vitro studies, focusing on receptor binding affinity and functional potency in vasodilation and anti-platelet aggregation.
| Table 1: Prostanoid Receptor Binding Affinity (Ki/Kd in nM) | ||||||||
| Compound | IP | EP1 | EP2 | EP3 | EP4 | DP1 | FP | TP |
| Epoprostenol (PGI2) | 16 (High affinity)382 (Low affinity)[4][5] | - | - | - | - | - | - | - |
| Iloprost | 3.9[6] | 1.1[6] | >1000[6] | 330[6] | 230[6] | >1000[6] | 260[6] | >1000[6] |
Note: Data for epoprostenol is from studies on isolated human platelets, while data for iloprost is from studies using cell lines expressing recombinant human prostanoid receptors. Direct comparison should be made with caution due to differing experimental systems.
| Table 2: In Vitro Vasodilatory Potency in Human Pulmonary Arteries | |
| Compound | pEC50 |
| Epoprostenol | 7.53 ± 0.14[7] |
| Iloprost | 8.84 ± 0.15[7] |
| Table 3: In Vitro Anti-Platelet Aggregation and cAMP Stimulation | ||
| Parameter | Epoprostenol (PGI2) | Iloprost |
| Concentration for >90% inhibition of ADP/epinephrine-induced platelet aggregation | 0.1 µmol/L[2] | 0.01 µmol/L[2] |
| cAMP levels at 0.01 µmol/L (pmol/10⁹ platelets) | 758 ± 99[2] | 1857 ± 454[2] |
Signaling Pathways and Experimental Workflows
The biological effects of epoprostenol and iloprost are initiated by their interaction with cell surface receptors, primarily the IP receptor. The subsequent signaling cascades are critical to their therapeutic actions.
Signaling Pathway of Epoprostenol and Iloprost
Both epoprostenol and iloprost bind to the IP receptor, which is coupled to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to produce vasodilation and inhibit platelet aggregation. Iloprost has also been shown to interact with other prostanoid receptors, such as the EP1 receptor, which is coupled to the Gq protein and activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[6][8]
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhaled Iloprost Versus Epoprostenol in Heart Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoprostenol (prostacyclin, PGI2) binding and activation of adenylate cyclase in platelets of diabetic and control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoprostenol (prostacyclin, PGI2) binding and activation of adenylate cyclase in platelets of diabetic and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels [scirp.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide for Researchers: Treprostinil vs. Prostaglandin I2 Sodium Salt in Research Applications
For researchers, scientists, and drug development professionals, the choice between Treprostinil (B120252) and Prostaglandin (B15479496) I2 (PGI2) sodium salt (epoprostenol) in experimental settings is a critical one. Both are potent vasodilators and inhibitors of platelet aggregation, acting as analogs of the endogenous prostacyclin. However, their distinct physicochemical properties and receptor interaction profiles lead to significant differences in their suitability for various research applications. This guide provides an objective comparison, supported by experimental data, to inform the selection of the appropriate compound for your research needs.
Core Physicochemical and Pharmacokinetic Properties
A primary differentiator between Treprostinil and PGI2 sodium salt is their stability. Treprostinil is a chemically stable analog of prostacyclin, offering significant advantages in handling and experimental design. In contrast, PGI2 sodium salt is notoriously unstable at neutral pH and room temperature, rapidly hydrolyzing to an inactive metabolite. This inherent instability necessitates special handling conditions, such as refrigeration and use of alkaline diluents, and complicates its application in prolonged experimental setups.
The enhanced stability of Treprostinil directly translates to a longer biological half-life. While PGI2 has a very short half-life of 2 to 3 minutes in vivo, Treprostinil exhibits a significantly longer half-life of approximately 4 hours. This extended duration of action makes Treprostinil more suitable for chronic in vivo studies and simplifies dosing regimens.
| Parameter | Treprostinil | Prostaglandin I2 Sodium Salt (Epoprostenol) | Reference(s) |
| Chemical Stability | Chemically stable at neutral pH and room temperature. | Unstable at neutral pH and room temperature; requires alkaline pH for stability. | [1][2] |
| In Vivo Half-life | Approximately 4 hours. | 2-3 minutes. | [3] |
| Formulation | Supplied as a solution. | Supplied as a lyophilized powder requiring reconstitution. | [1] |
Receptor Binding Affinity and Selectivity
Both Treprostinil and PGI2 exert their primary effects through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP is the key second messenger responsible for the subsequent physiological effects, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
However, research has revealed that Treprostinil possesses a broader receptor binding profile compared to PGI2. While the binding affinity of PGI2 is predominantly for the IP receptor, Treprostinil also demonstrates significant affinity for other prostanoid receptors, particularly the DP1 and EP2 receptors. This multi-receptor interaction may contribute to a more complex and potentially beneficial pharmacological profile in certain research contexts.
| Receptor | Treprostinil (Ki, nM) | This compound (Ki, nM) | Reference(s) |
| IP | 32 | 3.9 | [3] |
| DP1 | 4.4 | Very low affinity | [3] |
| EP1 | Low affinity | 1.1 | [3] |
| EP2 | 3.6 | Very low affinity | [3] |
| EP3 | Very low affinity | Low affinity | [3] |
| EP4 | Low affinity | Low affinity | [3] |
| FP | Very low affinity | Low affinity | [3] |
| TP | Very low affinity | Very low affinity | [3] |
In Vitro Functional Potency
The differences in receptor binding translate to distinct functional potencies in in vitro assays. Treprostinil demonstrates potent activity in elevating cAMP levels through the DP1, IP, and EP2 receptors. In contrast, the functional activity of PGI2 is primarily mediated through the IP receptor. Notably, PGI2 is a highly potent inhibitor of platelet aggregation.
| Assay | Treprostinil (EC50, nM) | This compound (IC50/EC50, nM) | Reference(s) |
| cAMP Elevation (IP Receptor) | 1.9 | Not explicitly found, but potent agonist | [3] |
| cAMP Elevation (DP1 Receptor) | 0.6 | Not applicable (very low affinity) | [3] |
| cAMP Elevation (EP2 Receptor) | 6.2 | Not applicable (very low affinity) | [3] |
| Inhibition of Platelet Aggregation | Potent inhibitor | 5 (IC50) | [2] |
| Vasodilation (Human Pulmonary Artery) | Potent vasodilator | Potent vasodilator | [4][5] |
In Vivo Efficacy in a Preclinical Model of Pulmonary Hypertension
The SU5416/hypoxia rat model is a well-established preclinical model for severe pulmonary arterial hypertension (PAH). In this model, treatment with Treprostinil has been shown to significantly improve hemodynamic parameters. Specifically, high-dose Treprostinil reduced right ventricular systolic pressure (RVSP) and right ventricular hypertrophy, and improved cardiac output and stroke volume[6][7]. While direct comparative studies in this specific model are limited, the data underscores the in vivo efficacy of Treprostinil in a disease model where prostacyclin pathway activation is a key therapeutic strategy.
Signaling Pathways
The primary signaling pathway for both Treprostinil and Prostaglandin I2 involves the activation of the IP receptor, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets to elicit cellular responses. However, Treprostinil's interaction with DP1 and EP2 receptors suggests the activation of additional Gs-coupled signaling cascades.
Experimental Protocols
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of Treprostinil and this compound in solution.
Materials:
-
Treprostinil and this compound standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Phosphate (B84403) buffer
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Methodology:
-
Standard and Sample Preparation: Prepare stock solutions of Treprostinil and this compound in an appropriate solvent (e.g., ethanol (B145695) or methanol). For PGI2, use a buffer with an alkaline pH to ensure initial stability. Prepare working solutions by diluting the stock solutions in the desired buffer for the stability study (e.g., phosphate-buffered saline at physiological pH).
-
Incubation: Incubate the working solutions at various temperatures (e.g., room temperature, 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 37:63 v/v, pH 3)[8][9].
-
Inject a fixed volume of the incubated samples onto the column.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., ~205 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the initial concentration remaining over time to determine the stability profile.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Treprostinil and Prostaglandin I2 for prostanoid receptors.
Materials:
-
Cell membranes expressing the prostanoid receptor of interest (e.g., from transfected HEK293 cells)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2 for EP receptors, [3H]-iloprost for IP receptors)
-
Unlabeled Treprostinil and this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, add a fixed concentration of cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled competitor (Treprostinil or PGI2).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay
This protocol details a method to assess the vasodilatory effects of Treprostinil and Prostaglandin I2 on isolated human pulmonary artery rings.
Materials:
-
Human pulmonary arteries obtained from tissue donors
-
Krebs-Henseleit buffer
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
Treprostinil and this compound
-
Organ bath system with force transducers
Methodology:
-
Tissue Preparation: Dissect human pulmonary arteries into rings (2-3 mm in width) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the arterial rings to equilibrate under a resting tension for at least 60-90 minutes.
-
Pre-contraction: Induce a submaximal, stable contraction with a vasoconstrictor agent.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of Treprostinil or Prostaglandin I2 cumulatively to the organ bath.
-
Data Recording: Record the changes in isometric tension after each addition.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of the agonist to generate a concentration-response curve and determine the EC50 value.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to evaluate the inhibitory effects of Treprostinil and Prostaglandin I2 on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., adenosine diphosphate (B83284) (ADP), collagen)
-
Treprostinil and this compound
-
Light transmission aggregometer
Methodology:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add the PRP to a cuvette with a stir bar in the aggregometer.
-
Add a specific concentration of Treprostinil, PGI2, or vehicle control and incubate for a short period.
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
-
Data Recording: The aggregometer will measure the change in light transmission as platelets aggregate.
-
Data Analysis: Determine the maximal aggregation percentage. To assess the inhibitory effect, calculate the concentration of Treprostinil or PGI2 required to inhibit agonist-induced platelet aggregation by 50% (IC50).
Conclusion
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vasorelaxation induced by prostaglandin E2 in human pulmonary vein: role of the EP4 receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of treprostinil in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Prostaglandin I2 Sodium Salt vs. Prostaglandin E2: A Comparative Guide for Renal Function Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prostaglandin (B15479496) I2 (PGI2) sodium salt and Prostaglandin E2 (PGE2) in the context of renal function studies. It is designed to assist researchers, scientists, and drug development professionals in understanding the distinct roles and effects of these two critical eicosanoids on kidney physiology. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Prostaglandin I2 (prostacyclin) and Prostaglandin E2 are both major products of the cyclooxygenase (COX) pathway and play crucial, yet often differing, roles in regulating renal hemodynamics, tubular transport, and renin release.[1][2] While both are generally considered renal vasodilators, their potency and specific effects on different segments of the renal vasculature and nephron vary significantly.[3][4] PGE2 appears to be a more potent natriuretic agent, directly influencing sodium excretion, whereas PGI2 is a more prominent stimulator of renin release.[5][6] These differences are largely attributed to their interaction with distinct G protein-coupled receptors—the IP receptor for PGI2 and the EP receptor subtypes (EP1-4) for PGE2—which trigger divergent intracellular signaling cascades.[7][8] Understanding these nuances is critical for designing targeted therapeutic strategies for renal diseases.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of intrarenal infusion of PGI2 (or its stable analogue iloprost) and PGE2 on key renal parameters as observed in canine models.
Table 1: Effects on Renal Hemodynamics
| Parameter | Prostaglandin I2 (Iloprost) | Prostaglandin E2 | Key Findings | Citations |
| Renal Blood Flow (RBF) | No significant change or slight increase | Significant increase (e.g., 22-26% increase) | PGE2 is a more potent renal vasodilator than PGI2. | [5][9] |
| Glomerular Filtration Rate (GFR) | No significant change | No significant change | Neither prostaglandin consistently alters GFR under normal conditions. | [5][9] |
| Mean Arterial Pressure (MAP) | No significant change at low intrarenal doses | No significant change at low intrarenal doses | Doses were selected to elicit local renal effects without altering systemic blood pressure. | [5][9] |
Table 2: Effects on Renal Excretory Function and Renin Release
| Parameter | Prostaglandin I2 (Iloprost) | Prostaglandin E2 | Key Findings | Citations |
| Fractional Sodium Excretion (FENa) | Modest increase only at higher doses | Significant, dose-dependent increase (e.g., 4 to 5-fold) | PGE2 has a markedly more potent natriuretic effect than PGI2. | [5][9] |
| Urine Flow | Little change or slight increase | Significant increase | The diuretic effect of PGE2 is more pronounced than that of PGI2. | [3] |
| Renin Release | Potent stimulator | Stimulator, but potentially less potent than PGI2 | PGI2 is considered a primary mediator of prostaglandin-stimulated renin release. | [3][5][6] |
Signaling Pathways
The distinct renal effects of PGI2 and PGE2 are mediated by their specific G protein-coupled receptors, which activate different intracellular signaling pathways.
Prostaglandin I2 (PGI2) Signaling Pathway
PGI2 primarily exerts its effects by binding to the IP receptor, which is coupled to the Gs alpha subunit of G proteins. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10] PKA can then phosphorylate various downstream targets, leading to smooth muscle relaxation (vasodilation) and stimulation of renin release from juxtaglomerular cells.[1][10]
Prostaglandin E2 (PGE2) Signaling Pathways
PGE2's diverse actions are a result of its ability to bind to four distinct EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different G proteins and downstream signaling cascades.[7][11]
-
EP1 Receptor: Coupled to Gq, its activation increases intracellular calcium (Ca2+) levels, which can lead to vasoconstriction and inhibition of sodium reabsorption.[7][11]
-
EP2 and EP4 Receptors: Both are coupled to Gs, similar to the IP receptor. They activate adenylyl cyclase, increase cAMP, and generally mediate vasodilation and stimulate renin release.[7][11]
-
EP3 Receptor: This receptor is primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels, potentially counteracting the effects of EP2 and EP4 activation.[7][11]
The net effect of PGE2 in a specific renal cell type depends on the relative expression of these different EP receptor subtypes.[11]
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of PGI2 and PGE2 in renal function studies, primarily focusing on anesthetized canine models.
General Animal Preparation and Anesthesia
-
Animal Model: Mongrel dogs of either sex are commonly used. The animals are typically fasted overnight with free access to water.
-
Anesthesia: Anesthesia is induced with a short-acting barbiturate (B1230296) (e.g., sodium pentobarbital) and maintained with a continuous intravenous infusion or with an inhalant anesthetic like halothane.
-
Ventilation: Animals are intubated and mechanically ventilated to maintain normal blood gas levels.
-
Catheterization:
-
A femoral artery is catheterized for continuous monitoring of arterial blood pressure and for blood sampling.
-
A femoral vein is catheterized for the administration of anesthetic, maintenance fluids, and clearance markers (e.g., inulin (B196767) and para-aminohippurate [PAH]).
-
The ureters are catheterized via a flank incision for separate urine collection from each kidney.
-
Intrarenal Infusion of Prostaglandins (B1171923)
-
Surgical Approach: A retroperitoneal flank incision is made to expose the renal artery.
-
Catheter Placement: A curved 23-gauge needle or a small-gauge catheter is inserted into the renal artery for direct infusion of the test substance.
-
Infusion Solutions:
-
Prostaglandin I2 sodium salt or a stable analogue like iloprost (B1671730) is dissolved in a suitable vehicle (e.g., saline or a buffer solution). Due to the short half-life of PGI2, fresh solutions should be prepared and kept on ice.
-
Prostaglandin E2 is similarly dissolved in an appropriate vehicle.
-
The infusion rate is controlled by a precision infusion pump to deliver a specific dose (e.g., in ng/kg/min).
-
-
Experimental Design: The experiment typically involves a control period with vehicle infusion, followed by one or more experimental periods with prostaglandin infusion at increasing doses. A washout period may be included between different drug administrations.
Measurement of Renal Function Parameters
-
Renal Blood Flow (RBF):
-
An electromagnetic or ultrasonic flow probe of an appropriate size is placed around the renal artery.
-
The probe is connected to a flowmeter to provide continuous measurement of RBF.
-
-
Glomerular Filtration Rate (GFR):
-
GFR is most commonly measured by the clearance of inulin.
-
A priming dose of inulin is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.
-
Timed urine samples are collected from the ureteral catheters, and blood samples are taken from the arterial line at the midpoint of each urine collection period.
-
Inulin concentrations in plasma and urine are determined, and GFR is calculated using the standard clearance formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
-
Urine Collection and Analysis:
-
Urine is collected in pre-weighed tubes to determine the urine flow rate gravimetrically.
-
Urine sodium concentration is measured using a flame photometer or an ion-selective electrode.
-
Fractional excretion of sodium (FENa) is calculated as: FENa (%) = [(Urine Sodium × Plasma Creatinine) / (Plasma Sodium × Urine Creatinine)] × 100.
-
-
Renin Release:
-
Arterial and renal venous blood samples are collected.
-
Plasma renin activity is determined by radioimmunoassay.
-
Experimental Workflow Diagram
Conclusion
In renal function studies, this compound and Prostaglandin E2 exhibit distinct and important profiles. PGE2 is a potent renal vasodilator and a powerful natriuretic agent, suggesting a primary role in regulating sodium excretion and renal blood flow.[5][9] In contrast, PGI2 has a less pronounced effect on renal hemodynamics and natriuresis but is a more significant stimulator of renin release, indicating its importance in the renin-angiotensin system.[3][5][6] The differential effects of these prostaglandins are a direct consequence of their interactions with specific IP and EP receptors and their associated signaling pathways. A thorough understanding of these differences, supported by robust experimental data, is essential for the development of novel therapeutic agents targeting the prostaglandin system for the treatment of renal and cardiovascular diseases.
References
- 1. The Effects of Epidural Anesthesia on the Renal Blood Flow and Renal Function in Dogs. [ekja.org]
- 2. In vitro prostaglandin synthesis by various rat renal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Fenoldopam Continuous Infusion on Glomerular Filtration Rate and Fractional Excretion of Sodium in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Fluid Administration in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 5. Cardiovascular and renal effects of constant rate infusions of remifentanil, dexmedetomidine and their combination in dogs anesthetized with sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constant intrarenal infusion of PGE1 into a canine renal transplant using a totally implantable pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of pharmacologically induced changes in canine kidney function by multiparametric magnetic resonance imaging and contrast enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basal prostaglandin synthesis by the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of intrarenal arterial infusion of magnesium on renin release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of intravenous and intra-arterial infusions of prostaglandin E1 on canine hindlimb blood flow distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of intrarenal infusion of angiotensin-(1-7) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Prostaglandin I2 Receptor Agonists: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of Prostaglandin (B15479496) I2 (IP) receptor agonists is paramount. While these agonists are crucial in treating conditions like pulmonary arterial hypertension, their therapeutic efficacy and side-effect profiles are significantly influenced by their cross-reactivity with other prostanoid receptors. This guide provides an objective comparison of commonly used IP receptor agonists, supported by experimental data and detailed protocols, to aid in the informed selection and development of these critical compounds.
Prostanoids, a class of lipid mediators derived from arachidonic acid, exert their diverse physiological effects by activating a family of G-protein coupled receptors (GPCRs), including the IP, EP, DP, FP, and TP receptors.[1][2][3] Agonists designed to target the IP receptor can inadvertently interact with these other receptors, leading to a complex pharmacological profile. This guide delves into the cross-reactivity of prominent IP receptor agonists, including iloprost (B1671730), treprostinil (B120252), beraprost (B1666799), and the active metabolite of selexipag (B1681723) (MRE-269).
Comparative Analysis of Receptor Binding Affinities
The binding affinity of an agonist to its target receptor and off-target receptors is a critical determinant of its selectivity and potential for side effects. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of several IP receptor agonists across a panel of human prostanoid receptors.
| Agonist | IP (Ki, nM) | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) | DP1 (Ki, nM) | FP (Ki, nM) | TP (Ki, nM) |
| Iloprost | 3.9[4] | 1.1[4] | >1000[5] | ~100-1000[5] | ~100-1000[5] | >1000[5] | ~100-1000[5] | >1000[5] |
| Treprostinil | 32[4] | ~100-1000[5] | 3.6[4] | >1000[5] | ~100-1000[5] | 4.4[4] | >1000[5] | >1000[5] |
| Beraprost | ~66-133[6] | >3000[7] | >3000[7] | 680[7] | - | >3000[7] | - | - |
| MRE-269 (active metabolite of Selexipag) | High Affinity | >130-fold lower affinity than IP[8] | >130-fold lower affinity than IP[8] | >130-fold lower affinity than IP[8] | >130-fold lower affinity than IP[8] | >130-fold lower affinity than IP[8] | >130-fold lower affinity than IP[8] | >130-fold lower affinity than IP[8] |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
From this data, it is evident that iloprost exhibits high affinity for both IP and EP1 receptors.[4][5] In contrast, treprostinil demonstrates significant binding to IP, DP1, and EP2 receptors.[4][5] Beraprost shows a preference for the IP receptor, with some affinity for the EP3 receptor.[6][7] The active metabolite of selexipag, MRE-269, stands out for its high selectivity for the IP receptor.[8]
Functional Potency and Signaling Pathways
Beyond binding affinity, the functional consequence of receptor activation is crucial. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. Different prostanoid receptors couple to distinct intracellular signaling pathways, leading to varied physiological outcomes.
The primary signaling pathways for prostanoid receptors are:
-
IP, EP2, EP4, and DP1 receptors: Primarily couple to Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][9]
-
EP1 receptor: Couples to Gq alpha subunit (Gαq), activating phospholipase C, which results in an increase in intracellular calcium concentration ([Ca2+]i).[10][11]
-
EP3 receptor: Primarily couples to Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[12]
-
FP receptor: Couples to Gq, leading to increased [Ca2+]i.
-
TP receptor: Couples to Gq, leading to increased [Ca2+]i.
The following table summarizes the functional potencies of IP receptor agonists at various prostanoid receptors.
| Agonist | IP (EC50, nM) | EP1 (EC50, nM) | EP2 (EC50, nM) | DP1 (EC50, nM) |
| Iloprost | 0.37[4] | 0.3[4] | - | - |
| Treprostinil | 1.9[4] | - | 6.2[4] | 0.6[4] |
| Beraprost | 0.4 (in HEK-293-IP cells)[7] | - | - | - |
Iloprost is a potent agonist at both IP and EP1 receptors, which can lead to both vasodilation (via IP) and potential vasoconstriction or other effects mediated by EP1 activation.[4] Treprostinil potently activates IP, DP1, and EP2 receptors, all of which can contribute to vasodilation through increased cAMP levels.[4] Beraprost is a potent IP receptor agonist, though its activity at other receptors is less well-defined in functional assays.[7]
Figure 1: Simplified signaling pathways of key prostanoid receptors.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are essential.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[13][14]
Materials:
-
Cell membranes expressing the human prostanoid receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-Iloprost for IP receptor).
-
Unlabeled test compounds (IP receptor agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Figure 2: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled receptors.[15][16][17]
Materials:
-
Cells stably expressing the human prostanoid receptor of interest (e.g., HEK293 cells).
-
Test compounds (IP receptor agonists).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader compatible with the detection kit.
Procedure for Gs-coupled receptors (IP, EP2, EP4, DP1):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
Procedure for Gi-coupled receptors (EP3):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Concurrently, add varying concentrations of the test compound.
-
Incubate, lyse the cells, and measure cAMP as described for Gs-coupled receptors.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured, and an IC50 value is determined.
Figure 3: Logical relationship of IP agonist interactions and effects.
Conclusion
The cross-reactivity profiles of Prostaglandin I2 receptor agonists are diverse and have significant implications for their therapeutic application. While agonists like selexipag's active metabolite offer high selectivity for the IP receptor, others such as iloprost and treprostinil exhibit considerable off-target binding and functional activity at other prostanoid receptors.[4][8] A thorough understanding of these interactions, gained through rigorous binding and functional assays, is essential for the development of next-generation IP receptor agonists with improved efficacy and safety profiles. This guide provides a foundational comparison to aid researchers in this critical endeavor.
References
- 1. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay [promega.jp]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Negative Controls in Prostaglandin I2 Sodium Salt Experiments
For researchers, scientists, and drug development professionals, establishing robust and reliable experimental designs is paramount. When investigating the effects of Prostaglandin (B15479496) I2 (PGI2) sodium salt, a potent vasodilator and inhibitor of platelet aggregation, the use of appropriate negative controls is critical to ensure that the observed biological responses are specifically attributable to PGI2 activity. This guide provides a comprehensive comparison of commonly used negative controls in PGI2 experiments, supported by experimental data and detailed protocols.
Prostaglandin I2, also known as prostacyclin, exerts its effects by binding to the I prostanoid receptor (IP), a G-protein coupled receptor. This interaction triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), resulting in the phosphorylation of various downstream targets that ultimately lead to vasodilation and the inhibition of platelet aggregation.[1] To validate that experimental outcomes are a direct result of this pathway, a well-designed negative control strategy is essential.
Comparison of Negative Controls
The selection of a negative control should be tailored to the specific research question. The most common and effective negative controls for PGI2 sodium salt experiments are the vehicle control, the inactive metabolite 6-keto-prostaglandin F1α (6-keto-PGF1α), and IP receptor antagonists.
| Negative Control | Principle of Inaction | Key Advantages | Considerations |
| Vehicle Control | Lacks the active PGI2 molecule, controlling for the effects of the solvent. | Simple to prepare and essential for ruling out solvent-induced artifacts. | The composition of the vehicle should precisely match the solvent used for PGI2, including any pH adjustments. |
| 6-keto-prostaglandin F1α | The primary, biologically inactive hydrolysis product of PGI2.[1] | Demonstrates that the observed effects are not due to the degradation of PGI2. Structurally similar to PGI2. | While largely inactive, extremely high concentrations may elicit minor, non-specific effects in some systems. |
| IP Receptor Antagonists | Competitively or non-competitively block the IP receptor, preventing PGI2 from binding and initiating its signaling cascade. | Provides high specificity by confirming that the effects of PGI2 are mediated through its cognate receptor. | The selectivity of the antagonist for the IP receptor over other prostanoid receptors should be well-characterized. Examples include RO1138452 and RO3244794.[2][3] |
Data Presentation: Performance Comparison
The following tables summarize the comparative performance of PGI2 sodium salt and its negative controls in key functional assays.
Table 1: Inhibition of Platelet Aggregation
| Compound | Concentration | Agonist | % Inhibition of Platelet Aggregation | Reference |
| PGI2 Sodium Salt | 1.5 ng/mL (IC50) | ADP | 50% | [4] |
| 6-keto-PGF1α | 1 - 10 µg/mL | ADP | No effect | [4] |
| Vehicle Control | - | ADP | 0% (baseline) | Assumed |
| Cicaprost (IP Agonist) + RO1138452 (IP Antagonist) | 1 µM | ADP | Antagonized inhibition | [2] |
Table 2: Vasoactive Effects
| Compound | Effect on Vascular Tone | Potency | Reference |
| PGI2 Sodium Salt | Vasodilation | Potent | [1] |
| 6-keto-PGF1α | No cardiovascular effects | Inactive | [5] |
| Vehicle Control | No effect | - | Assumed |
| PGI2 + IP Receptor Antagonist | Blocks PGI2-induced vasodilation | Effective Antagonism | [2] |
Table 3: IP Receptor Binding and Functional Antagonism
| Antagonist | Target | Assay | pKi / pA2 | Reference |
| RO1138452 | Human IP Receptor | Radioligand Binding (Platelets) | 9.3 ± 0.1 | [3] |
| Human IP Receptor | Functional (cAMP accumulation) | 9.0 ± 0.06 | [3] | |
| RO3244794 | Human IP Receptor | Radioligand Binding (Platelets) | 7.7 ± 0.03 | [3] |
| Human IP Receptor | Functional (cAMP accumulation) | 8.5 ± 0.11 | [3] |
Mandatory Visualization
PGI2 Signaling Pathway
Caption: PGI2 signaling pathway.
Experimental Workflow for Platelet Aggregation Assay
Caption: Platelet aggregation assay workflow.
Experimental Protocols
Vehicle Control Preparation
Objective: To prepare a solution that mimics the PGI2 sodium salt solvent to control for any effects of the vehicle itself.
Materials:
-
Buffer used to dissolve PGI2 sodium salt (e.g., Tris-HCl, pH 8.5-9.0, or alkaline PBS).
-
Sterile, nuclease-free water.
-
Calibrated pH meter.
Protocol:
-
Prepare the buffer solution with the exact same composition and concentration as used for dissolving the PGI2 sodium salt.
-
Adjust the pH of the buffer to match the final pH of the PGI2 sodium salt solution. Due to the alkaline stability requirement of PGI2, this is a critical step.[6]
-
Filter-sterilize the vehicle control solution using a 0.22 µm filter.
-
Store the vehicle control under the same conditions as the PGI2 sodium salt solution.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of PGI2 sodium salt on platelet aggregation and to confirm the lack of activity of negative controls.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
PGI2 sodium salt, 6-keto-PGF1α, IP receptor antagonist (e.g., RO1138452).
-
Vehicle control.
-
Platelet aggregating agent (e.g., Adenosine diphosphate (B83284) (ADP), collagen).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add adjusted PRP to the aggregometer cuvettes with a stir bar and incubate at 37°C.
-
Add the test compound (PGI2, vehicle, 6-keto-PGF1α, or PGI2 + IP antagonist) and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding the agonist (e.g., ADP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each condition relative to the vehicle control.
-
Determine the IC50 value for PGI2.
-
Aortic Ring Vasodilation Assay
Objective: To evaluate the vasodilatory effects of PGI2 sodium salt and the lack thereof with negative controls in an ex vivo model.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit).
-
Krebs-Henseleit buffer.
-
PGI2 sodium salt, 6-keto-PGF1α, IP receptor antagonist.
-
Vehicle control.
-
Vasoconstrictor (e.g., Phenylephrine, U46619).
-
Organ bath system with isometric force transducers.
Protocol:
-
Aortic Ring Preparation:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings, taking care to preserve the endothelium.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).
-
-
Vasodilation Measurement:
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of PGI2 sodium salt or the negative controls (vehicle, 6-keto-PGF1α).
-
For the antagonist experiment, pre-incubate the rings with the IP receptor antagonist before adding PGI2.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct concentration-response curves and calculate EC50 values for PGI2.
-
References
- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of prostacyclin (PGI2) and 6-keto-PGF1 alpha on bovine plasma progesterone and LH concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of PGI2 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a potent endogenous eicosanoid with significant physiological effects, primarily recognized for its role as a vasodilator and an inhibitor of platelet aggregation.[1][2] Its sodium salt is frequently utilized in research to investigate these effects in various experimental models. This guide provides a comprehensive comparison of the in vitro and in vivo activities of PGI2 sodium salt, supported by experimental data and detailed methodologies, to facilitate a clearer understanding of its translational potential.
Mechanism of Action: From Cell Culture to Whole Organism
PGI2 exerts its effects by binding to the prostacyclin receptor (IP), a G protein-coupled receptor found on the cell membranes of platelets, vascular smooth muscle cells, and various immune cells.[1][3] This interaction initiates a signaling cascade that is fundamental to its physiological functions.
Signaling Pathway
The binding of PGI2 to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the inhibition of platelet aggregation and relaxation of smooth muscle cells.[1]
Comparative Efficacy: In Vitro vs. In Vivo
The correlation between the in vitro potency and the in vivo efficacy of PGI2 and its analogs is a critical aspect of its therapeutic development. Generally, the potent anti-platelet and vasodilatory effects observed in cell-based assays translate to significant physiological responses in animal models and humans.
Anti-Platelet Aggregation
In vitro, PGI2 is a highly potent inhibitor of platelet aggregation induced by various agonists like ADP, collagen, and arachidonic acid.[2][4] This inhibitory activity is consistently observed in vivo, where PGI2 and its stable analogs prevent thrombus formation in animal models.[5][6]
| Parameter | In Vitro | In Vivo |
| Model System | Washed human and rabbit platelets[7] | Hamster cheek pouch arterioles[5], Rabbits[6] |
| Endpoint | Inhibition of ADP-induced platelet aggregation | Prevention of thrombus formation, Reduced mortality from arachidonic acid-induced platelet aggregation |
| Potency (IC50) | ~1.5 - 5 nM[2][5] | Effective at low intravenous infusion rates |
Vasodilation
The vasodilatory properties of PGI2 are readily demonstrable in vitro using isolated arterial rings.[8] This effect is mirrored in vivo by a decrease in systemic blood pressure and an increase in blood flow in various vascular beds upon administration.[8][9]
| Parameter | In Vitro | In Vivo |
| Model System | Bovine coronary artery strips[8], Human intrarenal arteries[10] | Anesthetized dogs[8][9] |
| Endpoint | Relaxation of pre-constricted arterial rings | Increased coronary blood flow, Decreased systemic blood pressure |
| Effective Concentration | Nanomolar to micromolar range[10] | Infusions of 0.05 to 1.0 µg/kg/min[8] |
Comparison with Alternatives
Several alternatives to PGI2 sodium salt are used in research and clinical practice, primarily stable PGI2 analogs and other prostaglandins (B1171923) like PGE2.
| Compound | Primary Effects | Advantages | Disadvantages |
| PGI2 Sodium Salt | Potent vasodilation and anti-platelet aggregation[2] | Endogenous molecule, well-characterized mechanism | Extremely short half-life (seconds to minutes) in vivo and in vitro[2][11] |
| Iloprost | Stable PGI2 analog with similar effects[12] | Longer half-life, can be administered via inhalation[1] | Potential for systemic side effects |
| Beraprost (B1666799) Sodium | Orally active PGI2 analog[4] | Oral bioavailability[4] | Side effects can limit dosage[4] |
| Prostaglandin E2 (PGE2) | Vasodilation, complex effects on platelets (can be pro-aggregatory at low concentrations)[5] | Potent effects on renal function and inflammation[9] | Different receptor profile and broader range of physiological effects[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of PGI2 sodium salt on platelet aggregation.
Methodology:
-
Platelet Preparation: Whole blood is collected from healthy human donors or animals into tubes containing an anticoagulant (e.g., trisodium (B8492382) citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Procedure:
-
Aliquots of the platelet suspension are placed in the aggregometer cuvettes and pre-warmed.
-
PGI2 sodium salt or a vehicle control is added to the platelet suspension and incubated for a short period.
-
An aggregating agent (e.g., ADP, collagen) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time to generate an aggregation curve.
-
The IC50 value (concentration of PGI2 that inhibits aggregation by 50%) is calculated from a dose-response curve.[7]
-
In Vivo Vasodilation Assay (Animal Model)
Objective: To assess the vasodilatory effect of PGI2 sodium salt in a living organism.
Methodology:
-
Animal Model: Anesthetized dogs are commonly used.[8]
-
Instrumentation:
-
An electromagnetic flow probe is placed around a target artery (e.g., left circumflex coronary artery) to measure blood flow.
-
Catheters are inserted to measure aortic pressure and for drug administration.
-
-
Procedure:
-
A stable baseline of blood flow, blood pressure, and heart rate is established.
-
PGI2 sodium salt is administered either as an intravenous infusion or a direct intra-arterial injection.
-
Changes in coronary blood flow, mean coronary flow, and coronary vascular resistance are continuously recorded.
-
Dose-response relationships are established by administering a range of PGI2 concentrations.[8]
-
Conclusion
The effects of PGI2 sodium salt observed in in vitro settings, such as the inhibition of platelet aggregation and the relaxation of vascular smooth muscle, show a strong positive correlation with its in vivo actions. While the simplicity of in vitro systems allows for precise mechanistic studies, in vivo models are indispensable for understanding the integrated physiological response and pharmacokinetic/pharmacodynamic relationships. The choice of experimental model and the comparison with stable analogs are critical considerations for researchers investigating the therapeutic potential of targeting the PGI2 pathway.
References
- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Research and development of beraprost sodium, a new stable PGI2 analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-aggregatory effect of prostacyclin (PGI2) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostacyclin (PGI2) induces coronary vasodilatation in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of prostaglandins E2 and I2 on renal function and renin release in salt-loaded and salt-depleted anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGI2 as a regulator of CD4+ Subset Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Prostaglandin I2 Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key synthetic Prostaglandin I2 (PGI2) analogs, supported by experimental data. We delve into their receptor binding affinities, functional potencies, and the experimental protocols used for their evaluation.
Prostacyclin (PGI2) is a critical endogenous lipid mediator that plays a vital role in vascular homeostasis through its potent vasodilatory and anti-platelet aggregation effects.[1] These actions are primarily mediated through the activation of the Gs protein-coupled prostacyclin receptor, also known as the IP receptor.[2] Upon agonist binding, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn triggers downstream signaling cascades responsible for its physiological effects.[2][3]
Due to its chemical instability, a range of synthetic PGI2 analogs have been developed for therapeutic use, particularly in the treatment of pulmonary arterial hypertension (PAH).[4][5] These analogs, including epoprostenol, iloprost (B1671730), treprostinil (B120252), and beraprost, are designed to mimic the actions of endogenous PGI2.[6] More recently, a new class of IP receptor agonists, such as selexipag (B1681723), which are not prostacyclin analogs, have been introduced, offering a more selective approach to targeting the prostacyclin pathway.[5][6] This guide will compare these synthetic analogs and the selective agonist selexipag, focusing on their pharmacological properties.
Data Presentation: Quantitative Comparison of PGI2 Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various synthetic PGI2 analogs and the active metabolite of selexipag for the human IP receptor. Lower Ki values indicate higher binding affinity, while lower EC50 values signify greater potency in stimulating cAMP production.
Table 1: Binding Affinity (Ki) of Synthetic PGI2 Analogs for the Human IP Receptor
| Compound | Ki (nM) | Reference(s) |
| Epoprostenol (PGI2) | 2 | [6] |
| Iloprost | 3.9 - 4 | [2][6] |
| Treprostinil | 32 | [4][6] |
| Beraprost | 39 | [6] |
| ACT-333679 (active metabolite of Selexipag) | 20 | [1][6] |
Table 2: Functional Potency (EC50) of Synthetic PGI2 Analogs for cAMP Production
| Compound | Cell Type | EC50 (nM) | Reference(s) |
| Iloprost | Human Platelets | ~0.37 | [4] |
| Treprostinil | Human Platelets | ~1.9 | [4] |
| ACT-333679 | Pulmonary Arterial Smooth Muscle Cells | 4.3 (for cellular relaxation) | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PGI2 signaling pathway and a typical experimental workflow for comparing these analogs.
Caption: PGI2 Signaling Pathway.
The diagram above illustrates the signaling cascade initiated by the binding of a PGI2 analog to its receptor, leading to the physiological responses of vasodilation and inhibition of platelet aggregation.
Caption: Experimental Workflow for Analog Comparison.
This flowchart outlines the key steps in two fundamental assays used to characterize and compare PGI2 analogs: the receptor binding assay to determine affinity (Ki) and the cAMP functional assay to determine potency (EC50).
Experimental Protocols
Receptor Binding Assay (Determination of Ki)
This assay quantifies the affinity of a PGI2 analog for the IP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the human IP receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.[8]
2. Competitive Binding:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled IP receptor ligand (e.g., [3H]iloprost) and varying concentrations of the unlabeled test analog.[8][9]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled IP agonist.[9]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[8][9]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]
cAMP Accumulation Assay (Determination of EC50)
This functional assay measures the ability of a PGI2 analog to stimulate the production of intracellular cAMP, providing a measure of its potency as an agonist.
1. Cell Culture and Plating:
-
A suitable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, stably expressing the human IP receptor, is cultured.[10][11]
-
Cells are seeded into multi-well plates and grown to a desired confluency.[11]
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[12]
-
Cells are then stimulated with various concentrations of the test PGI2 analog for a defined period.[12]
3. Cell Lysis and cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11][12]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of the test analog is determined from the standard curve.
-
The EC50 value, which is the concentration of the analog that produces 50% of the maximal response, is calculated by plotting the cAMP concentration against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.
Logical Relationships of PGI2 Analogs
The following diagram illustrates the classification and key characteristics of the discussed PGI2 pathway modulators.
Caption: Logical Relationships of PGI2 Analogs.
This diagram categorizes the different compounds that target the prostacyclin pathway, distinguishing between the structurally related prostacyclin analogs and the selective, non-prostacyclin IP receptor agonist, selexipag.
Concluding Remarks
The choice of a synthetic PGI2 analog or a selective IP receptor agonist in a research or clinical setting depends on a variety of factors, including the specific application, desired route of administration, and the required pharmacological profile. While traditional prostacyclin analogs like iloprost and treprostinil are effective, they can interact with other prostanoid receptors, potentially leading to off-target effects.[4] For instance, treprostinil has been shown to be a potent agonist at DP1 and EP2 receptors, while iloprost has high affinity for the EP1 receptor.[4] In contrast, selexipag and its active metabolite, ACT-333679, exhibit high selectivity for the IP receptor, which may offer a more targeted therapeutic approach with a potentially different side-effect profile.[5][6] The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and development of novel compounds targeting the prostacyclin pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. cAMP Hunter™ Human PTGIR Gs Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Prostaglandin I2 Sodium Salt
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Prostaglandin I2 sodium salt, a potent vasodilator and inhibitor of platelet aggregation.
Prostaglandin I2 (PGI2) sodium salt, also known as epoprostenol (B1671539) sodium, is a critical compound in cardiovascular research and the development of treatments for conditions like pulmonary arterial hypertension.[1][2][3][4] Its potent biological activity necessitates stringent safety and handling procedures to protect laboratory personnel and ensure experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following potential health effects:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption.[6] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[6][7] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator, especially when handling the powder form.[6][8] | Prevents inhalation of harmful dust particles.[6] |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials.[7] | Protects against contamination of personal clothing and skin.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, especially when handling the solid compound to control dust.[9][10]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Before handling, ensure all required PPE is correctly donned.[6]
2. Reconstitution and Dilution:
-
It is soluble in aqueous solutions; however, it is unstable in neutral or acidic solutions and rapidly hydrolyzes.[1] It is more stable in basic buffers (pH > 8).[1]
-
When reconstituting, gently add the solvent down the side of the vial to avoid foaming.[12] Swirl gently to mix; do not shake.[12]
-
Use immediately after reconstitution and dilution if possible.[13]
3. Administration and Experimental Use:
-
For in-vitro experiments, add the reconstituted compound to your experimental system, ensuring compatibility with the buffer system to maintain stability.
-
For in-vivo studies involving continuous infusion, use a calibrated infusion pump.[13][14] Ensure the reservoir is compatible (polyvinyl chloride, polypropylene, or glass).[13][14]
-
Avoid abrupt withdrawal or sudden large reductions in infusion rates in animal studies to prevent rebound effects.[15]
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin after handling.[9][11]
-
Remove and wash contaminated clothing and gloves before reuse where applicable, though disposable PPE is recommended.[11]
Storage and Stability
Proper storage is critical to maintain the potency of this compound.
| Form | Storage Temperature | Conditions |
| Unopened Vials (Powder) | -20°C | Store under desiccating conditions, protected from light.[8][16] |
| Reconstituted Solutions | 2°C to 8°C | If not used immediately, store refrigerated.[13] Do not freeze.[13] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all contaminated materials, including vials, pipette tips, gloves, gowns, and any unused solution, in a designated, clearly labeled hazardous waste container.
2. Decontamination:
-
For spills, carefully sweep up the solid material, avoiding dust generation.[11]
-
Clean the spill area with a suitable decontamination solution. Given the compound's instability in acidic solutions, a mildly acidic solution could potentially be used for decontamination, followed by a thorough rinse. However, consult your institution's safety guidelines for specific decontamination procedures.
3. Final Disposal:
-
Dispose of the hazardous waste container according to your institution's and local hazardous waste regulations.[5][9] Do not dispose of it in the regular trash or pour it down the drain.[5][11]
Signaling Pathway and Experimental Workflow
Prostaglandin I2 exerts its effects by binding to the prostacyclin receptor (IP), a G protein-coupled receptor. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][4][17] This pathway is fundamental to its role in vasodilation and inhibition of platelet aggregation.[2][4]
Caption: Prostaglandin I2 Signaling Pathway.
The following diagram outlines the general workflow for handling this compound in a research laboratory setting, from preparation to disposal.
Caption: Experimental Workflow for Handling Prostaglandin I2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 前列腺素 I2 钠盐 ≥96% (HPLC), synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. gerpac.eu [gerpac.eu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Epoprostenol (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Epoprostenol Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. This compound, potent vasodilator (CAS 61849-14-7) | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
